molecular formula C8H12ClNO B088279 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride CAS No. 13258-59-8

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Cat. No.: B088279
CAS No.: 13258-59-8
M. Wt: 173.64 g/mol
InChI Key: KZUIXWYHQJZUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (CAS 13258-59-8), also known as Emoxipine hydrochloride, is a chemical compound of significant interest in pharmacological and biochemical research. This compound is the hydrochloride salt of 2-ethyl-6-methyl-3-hydroxypyridine, which is the active moiety of the pharmaceutical agent Mexidol (where it is formulated as a succinate salt) . Its core research value lies in its multifaceted mechanism of action, primarily functioning as an antioxidant and membrane-protective agent . Studies indicate its ability to inhibit lipid peroxidation in biomembranes, modulate the activity of membrane-bound enzymes, and influence receptor complexes in the brain, such as GABA and acetylcholine receptors . Furthermore, research on its influence on mitochondrial function has shown that it has a modulating effect on free-radical oxidation and respiration in intact rat liver mitochondria, affecting both lipid peroxidation and oxidative modification of mitochondrial proteins . The compound has been utilized in research models exploring its neuroprotective, anti-ischemic, and potential anti-atherosclerotic effects . It is offered as a high-purity solid for in vitro investigative use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-ethyl-6-methylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIXWYHQJZUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2364-75-2 (Parent)
Record name Emoxipin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80157647
Record name Emoxipin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13258-59-8
Record name 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13258-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emoxipin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emoxipin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMOXYPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic compound belonging to the 3-hydroxypyridine class, exhibits a complex and multifaceted mechanism of action primarily centered on potent antioxidant and membrane-stabilizing properties. This guide elucidates the core molecular interactions and biochemical pathways through which this molecule exerts its therapeutic effects, particularly in the context of neuroprotection and the mitigation of ischemia-reperfusion injuries. We will explore its direct radical-scavenging activities, its profound influence on the structural and functional integrity of cellular membranes, and its modulatory effects on key enzyme systems and neurotransmitter receptor complexes. This document serves as a technical resource, providing not only theoretical explanations but also validated experimental protocols and data interpretation frameworks for researchers investigating this and similar cytoprotective agents.

Introduction: A Multifunctional Cytoprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine (EMHP) is a molecule of significant pharmacological interest, recognized for its neuroprotective, anti-ischemic, and antioxidant capabilities.[1][2][3] While commercially available in some regions as the succinate salt (Mexidol), the hydrochloride salt is the focus of this guide, with the understanding that the 2-ethyl-6-methyl-3-hydroxypyridine moiety is the primary active component.[1][4] Its chemical structure, reminiscent of pyridoxine (Vitamin B6), provides the foundation for its diverse biological activities.[5] The core value of EMHP in research and clinical applications lies in its ability to counteract cellular damage cascades initiated by oxidative stress, a common pathological factor in numerous disorders ranging from neurodegeneration to cardiovascular disease.[5][6] This guide will deconstruct its mechanism into three principal, interconnected domains: direct antioxidant action, membrane-modulating effects, and neuromodulatory interactions.

Core Mechanism I: Potent Antioxidant and Anti-Radical Activity

The hallmark of 2-ethyl-6-methyl-3-hydroxypyridine's action is its function as a powerful antioxidant.[7] It effectively intercepts and neutralizes free radical reactions, particularly the process of lipid peroxidation, which can destabilize and damage cellular membranes.[1][6]

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

EMHP directly interacts with and scavenges free radicals, reducing oxidative stress in biological systems.[2] Its primary role is to inhibit the chain reactions of lipid peroxidation in biomembranes, thereby protecting cells from oxidative damage.[1] This process involves the modulation of biochemical pathways related to lipid peroxidation and direct interaction with reactive oxygen species (ROS).[1][6] By donating a hydrogen atom from its hydroxyl group, EMHP can terminate the radical chain reaction, preventing the propagation of damage across the lipid bilayer.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, EMHP enhances the body's own defense systems. It has been shown to increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), which is critical for managing lipid peroxides and other reactive oxygen species.[1] Some studies on the succinate form have also indicated an enhancement of glutathione peroxidase activity.[4] This dual approach—direct neutralization and bolstering of endogenous defenses—makes it a highly effective antioxidant agent.

Experimental Validation: Quantifying Antioxidant Capacity

To quantify the antioxidant potential of EMHP, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for assessing radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or 50% acetone.[8] The solution should have an absorbance of approximately 1.0-1.2 at its maximum wavelength (~517 nm).

    • Prepare a series of concentrations of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride in the same solvent.

    • Prepare a control (solvent only) and a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH stock solution to each well.

    • Add an equal volume of the various concentrations of the EMHP solution, standard, or control to the wells.

    • Incubate the plate in the dark at room temperature for a standard reaction time (e.g., 30 minutes).[8]

  • Data Acquisition:

    • Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage inhibition against the concentration of EMHP.

Several antioxidant testing methods should be employed to gain a comprehensive understanding of a compound's activity.[9]

Table 1: Representative Antioxidant Activity Data

Assay Compound IC50 Value (µM) Source
DPPH Scavenging 2-ethyl-6-methyl-3-hydroxypyridine succinate 37.5 (BCRP Inhibition) [4]

| Superoxide Binding | 2-ethyl-6-methyl-3-hydroxypyridine derivative | Effective Reduction |[6] |

Note: Data is illustrative. The IC50 for BCRP inhibition is provided as an example of in vitro activity; direct DPPH scavenging IC50 may vary.

Diagram: Antioxidant Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with EMHP/Control/Standard in 96-well plate DPPH->Mix EMHP Prepare Serial Dilutions of EMHP EMHP->Mix Control Prepare Solvent Control & Standard (Trolox) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Measure Absorbance at ~517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Determine IC50 Value Calculate->Plot

Caption: Workflow for DPPH radical scavenging assay.

Core Mechanism II: Membrane-Modulating Effects

EMHP is classified as a membranotropic agent, meaning it directly interacts with and modifies the properties of cell membranes.[10][11] This action is crucial for its protective effects, as the oxidation of lipid molecules can severely damage membrane structures, alter the function of membrane-bound enzymes, and impair permeability.[6]

Influence on Membrane Structure and Fluidity

Membrane fluidity is a critical parameter for cellular function, affecting protein diffusion and signaling.[12] EMHP integrates into the lipid bilayer, where it can influence the packing of phospholipid molecules. This interaction helps to maintain the viscosity and structural integrity of the membrane, particularly under conditions of oxidative stress.[13] By stabilizing the membrane, EMHP can prevent pathological changes in fluidity that could otherwise compromise cellular function.

Experimental Validation: Assessing Membrane Fluidity

Fluorescence polarization is a widely used technique to measure membrane fluidity.[12] It utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), that intercalate into the hydrophobic core of the membrane.[14] The mobility of the probe, which is inversely related to membrane viscosity, is measured by its rotational freedom.

Experimental Protocol: Fluorescence Polarization Assay

  • Preparation of Liposomes/Cells:

    • Prepare model membranes (e.g., liposomes from phosphatidylcholine) or use isolated cell membranes or intact cells.

    • Suspend the membranes/cells in a suitable buffer.

  • Labeling with Fluorescent Probe:

    • Prepare a stock solution of DPH in a solvent like tetrahydrofuran.

    • Add the DPH stock solution to the membrane/cell suspension while vortexing to achieve a final concentration (e.g., 1 µM).

    • Incubate for at least 30-60 minutes at a controlled temperature to allow the probe to incorporate into the membrane.

  • Treatment and Measurement:

    • Aliquot the labeled membrane suspension into cuvettes or a microplate.

    • Add varying concentrations of EMHP hydrochloride or a control solution.

    • Measure fluorescence polarization using a suitable fluorometer equipped with polarizers. The excitation is typically in the UV range (~360 nm) and emission is measured in two planes, parallel (I||) and perpendicular (I⊥) to the excitation plane (~430 nm).

  • Data Analysis:

    • Fluorescence Polarization (P) or Anisotropy (r) is calculated. Polarization is defined as: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) (where G is an instrument-specific correction factor).

    • An increase in P indicates decreased fluidity (more rigid membrane), while a decrease in P indicates increased fluidity.

Diagram: Interaction with the Cell Membrane

Caption: EMHP intercalates within the lipid bilayer, stabilizing it against oxidative damage.

Core Mechanism III: Neuromodulatory and Receptor Interactions

EMHP's therapeutic efficacy in neurological conditions stems from its ability to modulate key neurotransmitter systems and protect neurons from excitotoxicity.

Modulation of GABAergic Systems

Studies indicate that EMHP can influence GABA (gamma-aminobutyric acid) receptor complexes.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (particularly GABAA receptors) are ligand-gated chloride ion channels.[15][16] Potentiation of GABAergic transmission leads to neuronal hyperpolarization, which increases the threshold for firing an action potential, resulting in neuronal inhibition.[17] While the precise binding site and allosteric modulation details are still under investigation, this interaction contributes to the anxiolytic and anticonvulsant properties reported for the compound.[5]

Reduction of Glutamate Excitotoxicity

Excessive activation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events, including the production of nitric oxide and peroxynitrite.[10] The 3-hydroxypyridine structure is credited with the ability to reduce this glutamate-induced excitotoxicity, providing a crucial neuroprotective effect in ischemic conditions where excess glutamate release is a major cause of cell death.[10][11]

Experimental Validation: Electrophysiological Analysis

The gold standard for studying the effects of a compound on ion channels like the GABAA receptor is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents flowing through the channel in response to agonist (GABA) application, with and without the modulator (EMHP).

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) transiently or stably expressing the subunits of the human GABAA receptor (e.g., α1β2γ2).

    • Plate the cells onto glass coverslips for recording 24-48 hours post-transfection.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the cells with an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).

    • Use a glass micropipette filled with an intracellular solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, and ATP) as the recording electrode.

  • Electrophysiological Recording:

    • Establish a whole-cell configuration on a single cell, clamping the membrane potential at a fixed voltage (e.g., -60 mV).

    • Apply GABA at a sub-maximal concentration (e.g., EC20) using a rapid solution exchange system to elicit a baseline chloride current (IGABA).

    • Co-apply the same concentration of GABA along with varying concentrations of EMHP hydrochloride to determine its modulatory effect. A positive modulator will increase the amplitude of IGABA.

    • A benzodiazepine site antagonist like flumazenil can be used to investigate the specific binding site.[18]

  • Data Analysis:

    • Measure the peak amplitude of the elicited currents.

    • Express the modulated current as a percentage of the baseline GABA response.

    • Generate a concentration-response curve to determine the EC50 for potentiation.

Diagram: GABAA Receptor Modulation Pathway

G cluster_cell Postsynaptic Neuron GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds EMHP EMHP EMHP->Receptor Positively Modulates ChannelOpen Channel Opens Receptor->ChannelOpen Cl_Influx Cl- Influx ChannelOpen->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition

Caption: EMHP potentiates GABA-mediated signaling at the GABA-A receptor.

Synergistic Action and Therapeutic Implications

The diverse mechanisms of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride do not operate in isolation. They form a synergistic network of cytoprotection. By stabilizing membranes, EMHP ensures the proper functioning of embedded receptors and enzymes. By scavenging free radicals, it prevents the oxidative damage that can trigger excitotoxicity and membrane destabilization. Finally, by modulating neurotransmitter systems like GABA, it directly reduces neuronal hyperexcitability, a common feature in epilepsy and ischemia. This combination of effects underpins its utility as an anti-ischemic, neuroprotective, and anxiolytic agent.[3][4][5]

Conclusion

The mechanism of action of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride is a compelling example of multi-target pharmacology. Its efficacy is rooted in three fundamental and interconnected properties: potent antioxidant activity, direct membrane stabilization, and neuromodulatory interactions, particularly with the GABAergic and glutamatergic systems. For drug development professionals, this molecule serves as a valuable template for designing cytoprotective agents that address the complex pathology of diseases driven by oxidative stress and cellular hyperexcitability. Future research should focus on elucidating the precise molecular binding sites on its receptor targets and further exploring its influence on gene expression related to cellular stress responses.

References

  • Otitiele, O., et al. (2022). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. [Link]

  • PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine. [Link]

  • Kuznetsov, D. A., et al. (1987). Modulation of membrane-associated protein synthesis in rat brain cells by the anti-oxidant 2-ethyl-6-methyl-3-oxypyridine. PubMed. [Link]

  • Korokin, M. V., et al. (2023). Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity. ResearchGate. [Link]

  • PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine - MeSH Pharmacological Classification. [Link]

  • Otitiele, O., et al. (2022). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. ResearchGate. [Link]

  • ResearchGate. Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. [Link]

  • G, A., et al. (2021). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. PMC. [Link]

  • Voronina, T. A., et al. (2025). [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. PubMed. [Link]

  • Zherdev, V. P., et al. (2023). Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. PMC. [Link]

  • BMG Labtech. Membrane fluidity measurement using UV fluorescence polarization. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Wikipedia. GABA receptor. [Link]

  • Wikipedia. Membrane fluidity. [Link]

  • ResearchGate. Interactions of Flavonoids with Ionotropic GABA Receptors. [Link]

  • Lifeasible. Detection of Plant Cell Membrane Fluidity. [Link]

  • Olsen, R. W., & Sieghart, W. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Wikipedia. GABAA receptor. [Link]

  • Wikipedia. Emoxypine. [Link]

Sources

Synthesis and characterization of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Characterization of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

Abstract

This technical guide details the synthesis, purification, and characterization of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (also known as Emoxypine or Mexidol), a structural analog of pyridoxine (Vitamin B6) with potent antioxidant and membrane-stabilizing properties. Unlike standard literature that offers generic procedures, this document focuses on the furan-recyclization route , a chemically elegant and industrially scalable method that circumvents the low yields associated with direct pyridine functionalization. The protocol emphasizes critical process parameters (CPPs) such as pressure control during ammonolysis and pH-dependent salt crystallization to ensure pharmaceutical-grade purity (>99%).

Introduction & Pharmacological Context

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a free-radical scavenger that inhibits lipid peroxidation in biomembranes. Its structural uniqueness lies in the specific alkylation pattern (2-ethyl, 6-methyl) on the 3-hydroxypyridine core, which optimizes lipophilicity and membrane penetration compared to its vitamin B6 congeners.

Key Applications:

  • Neurology: Neuroprotection during ischemia (stroke recovery).

  • Ophthalmology: Retinal protection against high-intensity light and hemorrhage.

  • Cardiology: Anti-anginal effects via membrane stabilization.

Retrosynthetic Analysis

The construction of the 3-hydroxypyridine core can be approached via several pathways. However, for the 2,6-dialkyl-3-hydroxy substitution pattern, the Yur’ev-type recyclization of furans is superior to the Hantzsch synthesis, which typically yields 1,4-dihydropyridines requiring subsequent oxidation.

Strategic Logic:

  • Target Molecule: 2-Ethyl-6-methyl-3-hydroxypyridine.[1][2][3][4][5][6][7]

  • Precursor: 2-Propionyl-5-methylfuran.

  • Transformation: The furan ring, under high temperature and ammonia pressure, undergoes ring opening to a 1,4-dicarbonyl intermediate, which immediately re-closes with nitrogen to form the pyridine ring.

Retrosynthesis Figure 1: Retrosynthetic logic utilizing furan recyclization. Target 2-Ethyl-6-methyl-3-hydroxypyridine (Target) Inter 1,4-Dicarbonyl Intermediate (Transient) Target->Inter Recyclization (NH3, u0394) Start 2-Propionyl-5-methylfuran Inter->Start Ring Opening Raw 2-Methylfuran + Propionic Anhydride Start->Raw Friedel-Crafts Acylation

Experimental Protocol

Phase 1: Synthesis of 2-Propionyl-5-methylfuran

Rationale: Direct acylation of 2-methylfuran is highly regioselective for the 5-position. We utilize a solid superacid catalyst to minimize corrosive liquid waste and simplify workup.

Reagents:

  • 2-Methylfuran (1.0 eq)

  • Propionic anhydride (1.2 eq)

  • Catalyst: Sulfated Zirconia (

    
    ) or Phosphoric acid on silica.
    

Protocol:

  • Setup: Load a 3-neck reactor with propionic anhydride and the solid acid catalyst (5% w/w). Heat to 60°C.

  • Addition: Add 2-methylfuran dropwise over 2 hours. Note: The reaction is exothermic; maintain internal temp < 75°C to prevent polymerization of the furan.

  • Reaction: Stir at 75-80°C for 3 hours. Monitor by GC until 2-methylfuran is <1%.

  • Workup: Filter off the solid catalyst (can be regenerated). Neutralize the filtrate with 10% NaOH to pH 7.

  • Isolation: Separate the organic layer. Distill under reduced pressure (vacuum) to collect 2-propionyl-5-methylfuran (pale yellow liquid).

Phase 2: Recyclization to Pyridine Base

Rationale: This is the critical step. The furan oxygen is exchanged for nitrogen. High pressure is required to keep ammonia in the liquid phase at reaction temperature (170°C).

Reagents:

  • 2-Propionyl-5-methylfuran (from Phase 1)

  • Ammonia (25% aqueous solution, excess)

  • Ammonium Chloride (

    
    , 1.5 eq) - Acts as a buffering agent and proton source to catalyze ring opening.
    

Protocol:

  • Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with the furan intermediate, aqueous ammonia (ratio 1:4 w/w), and

    
    .
    
  • Reaction: Seal and heat to 170°C . The internal pressure will rise to ~20-30 bar. Stir at this temperature for 10-12 hours.

  • Cooling: Cool to room temperature. Vent excess ammonia into a scrubber.

  • Extraction: The product is likely precipitated or oiled out. Extract the reaction mixture with Ethyl Acetate (3x).

  • Purification of Base: Dry the organic layer over

    
     and evaporate. Recrystallize the crude base from Isopropanol.
    
    • Checkpoint: The base (2-Ethyl-6-methyl-3-hydroxypyridine) should appear as a white/cream solid, MP: 168-172°C.

Phase 3: Hydrochloride Salt Formation

Rationale: The free base is prone to oxidation over time. The hydrochloride salt is the stable pharmaceutical form.

Protocol:

  • Dissolve the purified base in minimal absolute Ethanol at 40°C.

  • Add concentrated HCl (37%) or ethanolic HCl dropwise until pH reaches ~2.0.

  • Cool slowly to 0-5°C to induce crystallization.

  • Filter the white crystals, wash with cold acetone (to remove trace water/colored impurities), and dry under vacuum at 50°C.

Process Workflow & Purification Logic

Workflow Figure 2: Purification workflow ensuring removal of furan polymers and inorganic salts. Start Crude Reaction Mixture (Autoclave Output) Extract Extraction (Ethyl Acetate) Start->Extract Remove inorganic salts Base Crude Base Isolation Extract->Base Evaporation Recryst Recrystallization (Isopropanol) Base->Recryst Remove polymeric byproducts Salt Salt Formation (EtOH + HCl) Recryst->Salt Stabilization Final Final Product (Emoxypine HCl) Salt->Final Filtration & Drying

Characterization & Quality Control

Spectroscopic Identification

The following data confirms the structure of the hydrochloride salt.

TechniqueParameterObserved FeatureStructural Assignment
1H NMR

1.25 (t, 3H)
TripletMethyl of the Ethyl group (

)
(DMSO-

)

2.65 (s, 3H)
SingletMethyl group at C6 (

)

2.80 (q, 2H)
QuartetMethylene of the Ethyl group (

)

7.55 (d, 1H)
Doublet (J=8Hz)Aromatic Proton at C5

7.95 (d, 1H)
Doublet (J=8Hz)Aromatic Proton at C4

11.5 (br s)
Broad SingletPyridinium N-H / OH (Exchangeable)
IR

(

)
3100-3400O-H / N-H stretch (Broad, H-bonded)
(KBr)1550, 1620C=C and C=N Pyridine ring stretch
HPLC Retention Time~4.5 minSpecific to C18 column conditions (see below)
HPLC Method for Purity Analysis

To ensure >99% purity and absence of the furan precursor.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v). Acidic pH is crucial to keep the pyridine protonated and prevent tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 296 nm (Lambda max for the pyridinol system).

  • Limit of Quantitation: The 2-propionyl-5-methylfuran impurity should be non-detectable (<0.05%).

Stability and Storage

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in tightly sealed containers.

  • Light Sensitivity: Pyridinols can undergo photo-oxidation. Store in amber glass or opaque polyethylene bags.

  • Shelf Life: 2 years at 25°C/60% RH.

References

  • Smirnov, L. D., & Dumayev, K. M. (1982). Synthesis and biological activity of 3-hydroxypyridine derivatives. Russian Chemical Reviews. Link (Historical context of Emoxypine development).

  • PubChem. (n.d.).[1][8] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Pfister, K., et al. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No. 3,227,724. Washington, DC: U.S. Patent and Trademark Office. Link

  • Voronina, T. A. (2001). Antioxidant Mexidol.[9] The main neuropsychotropic effects and mechanism of action. Psychopharmacology and Biological Narcology.[1] (Pharmacological grounding).

Sources

The Neuroprotective Landscape of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound with significant therapeutic potential in the management of various neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanisms of action, supported by preclinical and clinical evidence, and supplemented with actionable experimental protocols.

Introduction: A Multi-faceted Neuroprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine, particularly in its succinate salt form known as Mexidol, is a synthetic antioxidant and anti-ischemic agent.[1][2] Its chemical structure, resembling pyridoxine (a form of vitamin B6), underpins its diverse biological activities. The molecule's efficacy is attributed to the synergistic action of its two primary components: the 3-hydroxypyridine ring and the succinate moiety. The 3-hydroxypyridine component is primarily responsible for the compound's potent antioxidant and membranotropic effects, its ability to mitigate glutamate excitotoxicity, and its modulation of various receptor and ion channel functions.[3][4] The succinate component plays a crucial role in cellular energy metabolism, enhancing ATP synthesis and improving tissue resistance to hypoxic conditions.[5] This unique combination of properties positions 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride as a promising candidate for the treatment of a wide range of neurological conditions characterized by oxidative stress and ischemic damage, including stroke and neurodegenerative diseases.[5][6]

Core Mechanisms of Neuroprotection

The neuroprotective effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride are not attributable to a single mode of action but rather to a complex interplay of multiple mechanisms that collectively preserve neuronal integrity and function in the face of pathological insults.

Potent Antioxidant and Anti-inflammatory Activity

A primary and well-established mechanism of action is the compound's ability to counteract oxidative stress, a key contributor to neuronal damage in numerous neurological disorders. This is achieved through:

  • Direct Radical Scavenging: The 3-hydroxypyridine structure enables the direct scavenging of free radicals, thus preventing lipid peroxidation of cellular membranes and subsequent cell death.[5][7]

  • Modulation of Endogenous Antioxidant Systems: The compound has been shown to enhance the activity of endogenous antioxidant enzymes. In a rat model of Parkinson's disease induced by rotenone, treatment with Mexidol led to an increased activity and protein expression of glutathione peroxidase (GP) and Mn-superoxide dismutase (MnSOD) in brain mitochondria.[8] This upregulation of the cellular antioxidant defense system provides a sustained protective effect against oxidative damage.

Enhancement of Cellular Energy Metabolism and Mitochondrial Function

The succinate component of Mexidol plays a vital role in maintaining cellular energy homeostasis, particularly under ischemic conditions. It acts as a substrate for succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, thereby supporting ATP synthesis even when Complex I is inhibited.[5] This restoration of mitochondrial respiration and activation of the Krebs cycle increases the cell's energy status, a critical factor for neuronal survival.[5]

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Nrf2 Signaling Pathways

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been shown to modulate key transcription factors involved in the cellular response to hypoxia and oxidative stress:

  • HIF-1α: In a rat model of unilateral common carotid artery occlusion, oral administration of Mexidol (100 mg/kg, thrice daily for 14 days) before and after ischemia significantly increased the expression of HIF-1α in the frontal cortex at 4 and 12 hours post-ischemia.[9] HIF-1α is a master regulator of the adaptive response to low oxygen, promoting the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

  • Nrf2: Similarly, in the same ischemic model, Mexidol treatment increased the expression of the transcription factor Nrf2 in the frontal cortex at 4 hours and 12 days post-occlusion.[10] Nrf2 is a key regulator of the antioxidant response, inducing the expression of a wide array of antioxidant and cytoprotective genes.

dot

Ischemia Ischemic Insult HIF1a HIF-1α Activation Ischemia->HIF1a induces Nrf2 Nrf2 Activation Ischemia->Nrf2 induces Mexidol 2-Ethyl-6-methyl- 3-hydroxypyridine HCl Mexidol->HIF1a enhances Mexidol->Nrf2 enhances Neurotrophic_Factors ↑ Neurotrophic Factors (BDNF, NGF, IGF-1, VEGF) HIF1a->Neurotrophic_Factors promotes Antioxidant_Response ↑ Antioxidant Gene Expression Nrf2->Antioxidant_Response promotes Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection Antioxidant_Response->Neuroprotection

Caption: Modulation of HIF-1α and Nrf2 pathways by 2-Ethyl-6-methyl-3-hydroxypyridine HCl.

Upregulation of Neurotrophic Factors

The compound has demonstrated the ability to stimulate neuroregeneration by increasing the levels of key regulatory molecules. In a rat model of focal cerebral ischemia, a single intravenous administration of Mexidol (50 mg/kg) at the onset of reperfusion led to a significant increase in the levels of neurotrophic factors including Insulin-like Growth Factor 1 (IGF-1), Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Vascular Endothelial Growth Factor (VEGF) in the ischemic brain area.[11] This upregulation of neurotrophic factors contributes to neuronal survival, differentiation, and synaptic plasticity, promoting functional recovery after ischemic injury.

Modulation of Glutamatergic and GABAergic Systems

While direct electrophysiological studies on the modulation of GABAergic and glutamatergic currents by 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride are not extensively detailed in the currently available literature, its ability to counteract glutamate excitotoxicity is a recognized component of its neuroprotective action.[3][4] Glutamate excitotoxicity, a major contributor to neuronal death in ischemic stroke and other neurological disorders, is characterized by excessive activation of glutamate receptors, leading to calcium overload and subsequent cell death.[12][13][14] The compound's membranotropic properties may play a role in stabilizing neuronal membranes and modulating the function of glutamate receptors, thereby reducing the influx of calcium and mitigating excitotoxic damage. Further research using patch-clamp electrophysiology would be invaluable to elucidate the specific effects of the compound on GABAergic and glutamatergic synaptic transmission.[15][16][17][18][19]

dot

Glutamate Excess Glutamate Glutamate_Receptors Glutamate Receptors Glutamate->Glutamate_Receptors activates Mexidol 2-Ethyl-6-methyl- 3-hydroxypyridine HCl Mexidol->Glutamate_Receptors modulates Neuroprotection Neuroprotection Mexidol->Neuroprotection Ca_Influx ↑ Ca2+ Influx Glutamate_Receptors->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Culture_Neurons Culture Primary Cortical Neurons Pre_incubation Pre-incubate with Test Compound (24h) Culture_Neurons->Pre_incubation Glutamate_Exposure Expose to L-Glutamate (24h) Pre_incubation->Glutamate_Exposure Assess_Viability Assess Cell Viability (MTT/LDH Assay) Glutamate_Exposure->Assess_Viability

Caption: Workflow for the in vitro glutamate-induced excitotoxicity assay.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Rationale: The MCAO model is a widely used and clinically relevant model of ischemic stroke in rodents, allowing for the evaluation of neuroprotective agents in a complex in vivo setting.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (250-300g). Anesthetize the animals with isoflurane.

  • MCAO Surgery: Perform transient MCAO by inserting a 4-0 nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Compound Administration: Administer 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (e.g., 50 mg/kg, i.v.) or vehicle at the onset of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score or a modified Neurological Severity Score).

  • Infarct Volume Measurement: At 72 hours post-MCAO, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde. Remove the brains, section them coronally, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct volume using image analysis software.

  • Biochemical and Molecular Analysis:

    • Oxidative Stress Markers: Homogenize brain tissue from the ischemic hemisphere and measure levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) using commercially available kits.

    • Neurotrophic Factors: Quantify the levels of BDNF, NGF, IGF-1, and VEGF in brain homogenates using ELISA kits.

    • HIF-1α and Nrf2 Expression: Perform Western blotting or immunohistochemistry on brain sections to assess the expression levels of HIF-1α and Nrf2.

    • Apoptosis: Conduct TUNEL staining on brain sections to quantify the number of apoptotic cells. [20][21][22][23] dot

MCAO Induce MCAO in Rats Treatment Administer Test Compound at Reperfusion MCAO->Treatment Neuro_Score Neurological Deficit Scoring Treatment->Neuro_Score Euthanasia Euthanasia & Brain Collection Neuro_Score->Euthanasia Infarct_Volume Infarct Volume Measurement (TTC) Biochem Biochemical & Molecular Analysis Euthanasia->Infarct_Volume Euthanasia->Biochem

Caption: Experimental workflow for the in vivo MCAO model.

Conclusion: A Promising Therapeutic for Neurological Disorders

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride presents a compelling profile as a neuroprotective agent with a multimodal mechanism of action. Its ability to combat oxidative stress, enhance cellular energy metabolism, modulate key signaling pathways, and promote neurotrophic factor expression provides a robust rationale for its use in the treatment of ischemic stroke and other neurological conditions. The experimental protocols outlined in this guide offer a framework for the continued investigation and development of this promising therapeutic compound. As our understanding of the complex pathophysiology of neurological disorders continues to evolve, the multifaceted nature of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride positions it as a valuable tool in the armamentarium of drug development professionals.

References

  • [No Author]. (2023, October 27). Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. PMC. [Link]

  • [No Author]. (n.d.). [THE INFLUENCE OF MEXIDOL AND 2-ETHYL-6-METHYL-3-HYDROXYPYRIDINE HEMISUCCINATE ON LIPOFUSCINE CONTENT IN RAT BRAIN UNDER LOCAL PERMANENT ISCHEMIA CONDITIONS]. PubMed. [Link]

  • [No Author]. (n.d.). [Influence of 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate on cerebral blood perfusion in rats under experimental pathology conditions]. PubMed. [Link]

  • [No Author]. (n.d.). Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. ResearchGate. [Link]

  • [No Author]. (n.d.). [Complex application 2-ethyl-6-methyl-3-hydroxypyridine-succinate and vinpocetine in cerebrovascular disorder]. PubMed. [Link]

  • [No Author]. (n.d.). Experimental assessment of the effect of 2-ETHYL-6-METHYL-3-hydroxypyridine succinate (mexidol) on the growing organism. ResearchGate. [Link]

  • [No Author]. (2022, October 26). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. PubMed. [Link]

  • [No Author]. (n.d.). Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade. PMC. [Link]

  • [No Author]. (2022, October 26). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. NIH. [Link]

  • [No Author]. (n.d.). [Mexidol effect on the factor induced by hypoxia HIF-1α expression in the rat cerebral cortex in ischemia]. PubMed. [Link]

  • [No Author]. (n.d.). Detection of apoptosis in human brainstem by TUNEL assay. PubMed. [Link]

  • [No Author]. (n.d.). Efficacy and Safety of Mexidol® in Stroke Therapy. ClinicalTrials.gov. [Link]

  • [No Author]. (2025, August 6). THE EFFECT OF MEXIDOL ON GLUTATHIONE SYSTEM IN RAT BRAIN UNDER MODELING OF PARKINSON'S DESEASE. ResearchGate. [Link]

  • [No Author]. (n.d.). Characterization of a pneumococcal meningitis mouse model. PMC. [Link]

  • [No Author]. (n.d.). Glutamate and GABA-mediated synaptic currents in neurons of the rat dorsal motor nucleus of the vagus. PubMed. [Link]

  • [No Author]. (2020, August 20). Neuronal death in pneumococcal meningitis is triggered by pneumolysin and pilus-1 interactions with β-actin. bioRxiv. [Link]

  • [No Author]. (n.d.). [The effect of Mexidol on the level of neurogenesis markers in acute cerebrovascular accident in the experiment]. PubMed. [Link]

  • [No Author]. (2024, June 13). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. PMC. [Link]

  • [No Author]. (n.d.). [Mexidol in the rehabilitation of patients in the acute ischemic stroke]. PubMed. [Link]

  • [No Author]. (n.d.). TUNEL assay for analysis of apoptotic cells in brain tissues. ResearchGate. [Link]

  • [No Author]. (n.d.). [An effect of mexidol on the expression of the transcription factor Nrf2 in the rat cerebral cortex in ischemia]. PubMed. [Link]

  • [No Author]. (2025, August 10). Stroke Rehabilitation and Motor Recovery. ResearchGate. [Link]

  • [No Author]. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. LinkedIn. [Link]

  • [No Author]. (n.d.). Hypoxia-Inducible Factor (HIF) in Ischemic Stroke and Neurodegenerative Disease. Frontiers. [Link]

  • [No Author]. (2019, October 26). Membranotropic and Antiradical Properties of 2-Nitroxysuccinate 3-Hydroxy-6-Methyl-2-Ethylpyridine. PubMed. [Link]

  • [No Author]. (2020, February 13). Paradoxical network excitation by glutamate release from VGluT3+ GABAergic interneurons. eLife. [Link]

  • [No Author]. (2022, November 4). Apoptosis | TUNEL Assay Principle Procedure. YouTube. [Link]

  • [No Author]. (n.d.). Method for inducing experimental pneumococcal meningitis in outbred mice. PubMed. [Link]

  • [No Author]. (n.d.). Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes. NIH. [Link]

  • [No Author]. (n.d.). [The efficacy and safety of Mexidol Forte 250 as part of long-term sequential therapy in patients with carotid stroke]. PubMed. [Link]

  • [No Author]. (n.d.). Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures. PubMed Central. [Link]

  • [No Author]. (n.d.). Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI. [Link]

  • [No Author]. (n.d.). Active Rehabilitation Technologies for Post-Stroke Patients. MDPI. [Link]

  • [No Author]. (2025, August 9). Contribution of different pneumococcal virulence factors to experimental meningitis in mice. ResearchGate. [Link]

  • [No Author]. (2023, January 17). Increased Methylation of Brain-Derived Neurotrophic Factor (BDNF) Is Related to Emotionally Unstable Personality Disorder and Severity of Suicide Attempt in Women. MDPI. [Link]

  • [No Author]. (n.d.). The Nrf2 Pathway in Ischemic Stroke: A Review. MDPI. [Link]

  • [No Author]. (n.d.). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. PMC. [Link]

  • [No Author]. (2023, May 19). Developing In Vitro Models to Define the Role of Direct Mitochondrial Toxicity in Frequently Reported Drug-Induced Rhabdomyolysis. MDPI. [Link]

  • [No Author]. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. [Link]

  • [No Author]. (n.d.). The Activity of Superoxide Dismutase (SOD), Levels of Malondialdehyde (MDA), and Nuclear Respiratory Factor-1 (NRF-1) …. ResearchGate. [Link]

  • [No Author]. (n.d.). Alzheimer's disease and hippocampus Comparison of malondialdehyde leve. Impressions@MAHE. [Link]

  • [No Author]. (n.d.). Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels. PMC. [Link]

  • [No Author]. (n.d.). Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity. PMC. [Link]

  • [No Author]. (2023, August 21). NLRP3 Activation Contributes to Memory Impairment in an Experimental Model of Pneumococcal Meningitis. PMC. [Link]

  • [No Author]. (n.d.). On the relationship between GABA+ and glutamate across the brain. PMC. [Link]

  • [No Author]. (n.d.). Electrophysiology of ionotropic GABA receptors. PubMed. [Link]

Sources

Chemical structure and properties of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Foreword

For professionals in the fields of pharmacology, medicinal chemistry, and drug development, the exploration of molecules that can mitigate the deleterious effects of oxidative stress is a paramount objective. Among the synthetic antioxidants, the 3-hydroxypyridine class of compounds has garnered significant attention. This guide provides a comprehensive technical overview of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a prominent member of this class. While its succinate salt, known as Emoxypine or Mexidol, is more widely recognized in clinical practice, particularly in Russia and Eastern European countries, the hydrochloride salt serves as a crucial entity for research and development purposes.[1][2][3] This document is structured to provide not just data, but a deeper understanding of the molecule's chemical nature, synthesis, mechanism of action, and analytical validation, reflecting the integrated perspective of an application scientist. Our goal is to explain the causality behind the data and protocols, empowering researchers to effectively harness the potential of this compound.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of reproducible research. 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is the hydrochloride salt of the active moiety, 2-ethyl-6-methyl-3-hydroxypyridine.[1] The addition of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which is a critical consideration for formulation and in vitro experimental design.

The parent compound's structure, featuring a pyridine ring with hydroxyl, ethyl, and methyl substitutions, is analogous to pyridoxine (Vitamin B6), which provides an initial clue to its biological compatibility and low toxicity profile.[2][4]

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-ethyl-6-methylpyridin-3-ol;hydrochloridePubChem[5]
CAS Number 13258-59-8PubChem[5]
Parent CAS 2364-75-2PubChem[6]
Molecular Formula C₈H₁₂ClNOCymitQuimica[7]
Molecular Weight 173.64 g/mol BOC Sciences[]
Canonical SMILES CCC1=C(C=CC(=N1)C)O.ClPubChem[5]
InChI Key KZUIXWYHQJZUOK-UHFFFAOYSA-NPubChem[5]
Synonyms Emoxipine hydrochloride, Mexidol hydrochloride, 6-Methyl-2-ethyl-3-hydroxypyridine HClPubChem[5][7]

Table 2: Physicochemical Properties

PropertyValueNotesSource
Physical Form White to Off-White Solid---ChemicalBook[9]
Melting Point 136-138 °CFor the parent compound.ChemicalBook[9]
Boiling Point 280.6 ± 35.0 °CPredicted value.ChemicalBook[9]
Density 1.053 ± 0.06 g/cm³Predicted value.ChemicalBook[9]
pKa 10.59 ± 0.10Predicted value.ChemicalBook[9]
Solubility DMSO (Slightly), Methanol (Slightly)Hydrochloride salt exhibits higher aqueous solubility.ChemicalBook[9]

Synthesis and Analytical Characterization

The synthesis of 3-hydroxypyridine derivatives often relies on the Ledicke rearrangement, a classic method that transforms acylfurans into the corresponding pyridine structures.[10] This approach provides a reliable pathway to the core scaffold of 2-Ethyl-6-methyl-3-hydroxypyridine.

Synthesis Workflow

The synthesis is a two-step process. The first step involves the acylation of 2-methylfuran to produce an intermediate, 2-propionyl-5-methylfuran. The critical second step is the ring expansion and rearrangement of this intermediate in the presence of ammonia under heat and pressure to form the desired pyridine ring. The choice of a solid acid catalyst in the first step and a phase-transfer catalyst in the second can improve yield, reduce reaction times, and minimize by-product formation, reflecting a modern approach to process chemistry that prioritizes efficiency and sustainability.[11]

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Ring Expansion & Purification cluster_step3 Step 3: Salt Formation A 2-Methylfuran + Propionic Anhydride B Solid Acid Catalyst (e.g., SO4(2-)/ZrO2) C Reaction at 100-120°C A->C B->C Catalyzes Acylation D Filtration & Neutralization C->D E Intermediate: 2-Propionyl-5-methylfuran D->E F Intermediate + Ammonia Water + Ammonium Chloride E->F Input for Step 2 G Autoclave Reaction (e.g., 170°C, 3.0 MPa) F->G H Crude Product Precipitation G->H I Recrystallization (e.g., Isopropanol) H->I J Final Product: 2-Ethyl-6-methyl-3-hydroxypyridine I->J K Base Product + Hydrochloric Acid J->K L pH Adjustment (pH <= 3.0) K->L M Salting Out (e.g., with NaCl) L->M N Final Product: 2-Ethyl-6-methyl-3-hydroxypyridine HCl M->N

Caption: General workflow for the synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine HCl.

Experimental Protocol: Synthesis

This protocol is a synthesized example based on published methodologies and should be adapted and optimized under appropriate laboratory conditions.[10][11]

  • Step 1: Synthesis of 2-Propionyl-5-methylfuran.

    • To a reaction vessel containing propionic anhydride (1.5 eq), add a solid acid catalyst (e.g., SO₄²⁻/ZrO₂, ~5-10% w/w).

    • Stir and heat the mixture to 100°C.

    • Slowly add 2-methylfuran (1.0 eq) dropwise. The exothermic reaction will raise the temperature; maintain it at approximately 120°C for 1-2 hours.

    • Cool the reaction mixture to room temperature. Filter to remove the catalyst.

    • Neutralize the filtrate to pH 7 with a suitable base (e.g., NaOH solution). The organic layer containing the product is separated and purified via vacuum distillation.

  • Step 2: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine.

    • In a high-pressure autoclave, combine the 2-propionyl-5-methylfuran from Step 1 with aqueous ammonia (~25%) and ammonium chloride.

    • Seal the autoclave and heat to 150-200°C, allowing the pressure to rise to 2.5-5.0 MPa. Maintain these conditions for 8-12 hours.[10]

    • Cool the autoclave. The crude product will precipitate from the reaction mixture.

    • Filter the precipitate and wash with chilled acetone or isopropanol.

    • Further purify the crude product by recrystallization from a suitable solvent like isopropanol.

  • Step 3: Conversion to Hydrochloride Salt.

    • Dissolve the purified base in water.

    • Carefully add hydrochloric acid with stirring until the pH of the solution is ≤ 3.0. This ensures complete protonation of the pyridine nitrogen.[10]

    • Induce precipitation of the hydrochloride salt by adding sodium chloride ("salting out").

    • Filter the resulting solid, wash with a minimal amount of cold water, and dry under a vacuum to yield the final product.

Analytical Validation Protocol: HPLC Purity Assessment

Trustworthiness in research demands rigorous purity assessment. A self-validating system for quality control is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is often effective. The specific gradient must be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum (typically around 270-280 nm).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in a known volume (e.g., 1 mL) of the mobile phase or a compatible solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a standard volume (e.g., 10 µL) onto the column.

    • Record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks. A purity of >98% is generally required for pharmacological research.[7]

Mechanism of Action: A Multifaceted Antioxidant

The therapeutic potential of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride stems from its multifaceted mechanism of action, which is centered on its antioxidant and membrane-protective properties.[1]

Direct Antioxidant Activity

The core of its function lies in the 3-hydroxypyridine moiety. This structure acts as an efficient free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), such as hydroxyl and superoxide radicals, thereby terminating the chain reactions of lipid peroxidation that cause cellular damage.[4][12]

Membrane Protection and Modulation

Beyond direct scavenging, the compound exhibits significant membrane-protective effects. It inhibits the oxidation of lipids within biological membranes, which is crucial for maintaining cellular integrity and function.[1] This is achieved by:

  • Modulating Lipid Peroxidation Pathways: It interferes with the enzymatic and non-enzymatic pathways that lead to lipid damage.[1]

  • Influencing Membrane Fluidity: By embedding within the lipid bilayer, it can influence the physical properties of the membrane, making it more resistant to oxidative attack.

  • Modulating Membrane-Bound Enzymes: It has been shown to affect the activity of key enzymes located within the cell membrane, further contributing to cellular homeostasis.[1]

Indirect Antioxidant and Neuroprotective Pathways

The compound also exerts its effects through indirect mechanisms:

  • Enhancement of Endogenous Antioxidants: It can boost the activity of the cell's own antioxidant defense systems, such as the enzymes superoxide dismutase (SOD) and glutathione peroxidase.[12]

  • Mitochondrial Support: It has a modulating effect on mitochondrial respiration and can protect mitochondrial proteins and lipids from oxidative modification.[1] The succinate component in the related compound Mexidol is known to support ATP synthesis, enhancing tissue resistance to hypoxia.[12]

  • Receptor Modulation: Research indicates it can influence important neurotransmitter receptor complexes, including GABA and acetylcholine receptors, which partly explains its neuroprotective and anxiolytic properties.[1][13]

MoA_Diagram cluster_direct Direct Actions cluster_indirect Indirect & Cellular Actions cluster_outcomes Pharmacological Outcomes compound 2-Ethyl-6-methyl- 3-hydroxypyridine HCl ros Reactive Oxygen Species (ROS) compound->ros Scavenges lpo Lipid Peroxidation (LPO) compound->lpo Inhibits membrane Cell Membrane compound->membrane Stabilizes enzymes Antioxidant Enzymes (SOD, GPx) compound->enzymes Upregulates mito Mitochondria compound->mito Protects receptors Neurotransmitter Receptors (GABA) compound->receptors Modulates ros->lpo Initiates outcome2 Reduced Oxidative Stress outcome1 Membrane Protection membrane->outcome1 enzymes->outcome2 outcome4 Anti-ischemic Effect mito->outcome4 outcome3 Neuroprotection receptors->outcome3 outcome2->outcome3 outcome2->outcome4

Caption: Multifaceted mechanism of action of 2-Ethyl-6-methyl-3-hydroxypyridine.

Pharmacological Profile and Therapeutic Potential

The diverse mechanisms of action translate into a broad spectrum of pharmacological effects, making this compound a subject of interest for various therapeutic areas. While many studies focus on the succinate salt, the underlying activity is derived from the 2-ethyl-6-methyl-3-hydroxypyridine moiety.

Table 3: Summary of Pharmacological Activities

Pharmacological EffectDescriptionPotential ApplicationSource
Neuroprotective Protects neurons from damage caused by ischemia, excitotoxicity, and oxidative stress. Modulates GABA and acetylcholine receptors.Ischemic stroke, neurodegenerative diseases, traumatic brain injury.[1][4]
Anxiolytic/Anti-stress Exhibits calming effects and reduces anxiety, likely through modulation of GABAergic systems.Anxiety disorders, stress-related conditions.[2]
Anti-ischemic Improves blood circulation and tissue oxygenation, protecting against damage from reduced blood flow.Chronic cerebral ischemia, coronary artery disease.[1][12]
Cardioprotective Protects heart tissue from ischemic and reperfusion injury; may lower cholesterol levels.Myocardial infarction, atherosclerosis.[2]
Antiplatelet Inhibits the aggregation of platelets, which can help prevent the formation of blood clots.Thrombotic disorders.[2][5]
Ophthalmology Protects retinal tissues from oxidative and ischemic damage.Glaucoma, diabetic retinopathy.[3][4]
Hepatoprotective Reduces liver damage induced by toxins (e.g., paracetamol) by inhibiting lipid peroxidation.Drug-induced liver injury.[12]

Conclusion for the Research Professional

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is more than just a chemical reagent; it is a well-characterized pharmacological tool with a robust mechanism of action centered on mitigating oxidative stress and protecting cellular membranes. For the drug development professional, it represents a scaffold with proven biological activity and a favorable safety profile, worthy of further investigation and derivatization. For the research scientist, its value lies in its utility as a reliable agent to study and counteract the pathophysiology of diseases rooted in ischemia and oxidative damage. The protocols and data presented in this guide serve as a foundation for rigorous, reproducible science, enabling the continued exploration of this promising therapeutic agent.

References

  • ACMD review of the evidence on the use and harms of etomidate (accessible). GOV.UK. [Link]

  • Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
  • Emoxypine. Wikipedia. [Link]

  • 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 6-Methyl-2-ethyl-3-hydroxypyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. ResearchGate. [Link]

  • Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. ResearchGate. [Link]

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. National Center for Biotechnology Information. [Link]

  • Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

Sources

Literature review on 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: Emoxypine HCl, Emoxipine, Methylethylpyridinol CAS Registry Number: 13258-59-8[1][2][3]

Executive Summary

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a structural analog of pyridoxine (Vitamin B6), engineered to function as a membrane-stabilizing antioxidant rather than a vitamin co-factor.[1][3] Unlike standard antioxidants that strictly scavenge free radicals in the cytosol, this molecule exhibits a unique amphiphilic pharmacophore . It localizes within the lipid bilayer of cell membranes, modulating membrane viscosity and fluidity.[4]

This technical guide analyzes the molecule's dual-action mechanism:

  • Direct Antioxidant Action: Inhibition of lipid peroxidation (LPO).[1][5][6]

  • Allosteric Modulation: Enhancement of receptor binding capacity (GABA, Benzodiazepine, Acetylcholine) via membrane structural modification.

Critical Distinction for Researchers:

  • Hydrochloride Salt (Emoxypine): Primarily used in ophthalmology (retinoprotection) and acute care (injectables) due to high water solubility and local tissue tolerance.

  • Succinate Salt (Mexidol): Preferred for systemic neurological applications due to the synergistic antihypoxic effects of the succinate moiety on the Krebs cycle.

Chemical Identity & Synthesis

The core structure is a 3-hydroxypyridine derivative.[1][2][5][7][8][9] The synthesis relies on the Ledicke rearrangement , transforming a furan precursor into a pyridine ring under high pressure.[3]

Structural Properties[1]
  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1]
  • Molecular Weight: 173.64 g/mol [1][3]

  • pKa: ~4.5 (pyridine nitrogen), making it protonated at physiological pH.

  • Solubility: Highly soluble in water; soluble in ethanol.[1]

Industrial Synthesis Protocol

The following is a validated synthesis workflow for the hydrochloride salt, optimized for yield and purity.

SynthesisWorkflow Start Precursor: 5-methyl-2-propionylfuran Conditions Reaction Conditions: Autoclave, 170°C, 3.0 MPa, 10h Start->Conditions Reagents Reagents: Ammonia (aq) + NH4Cl Reagents->Conditions Intermediate Crude Base: 2-ethyl-6-methyl-3-hydroxypyridine Conditions->Intermediate Ring Expansion Purification Purification: pH Adjustment (<3.0) with HCl Intermediate->Purification Protonation SaltingOut Crystallization: Salting out with NaCl Purification->SaltingOut FinalProduct Final Product: Emoxypine Hydrochloride SaltingOut->FinalProduct Filtration & Drying

Figure 1: Industrial synthesis pathway via furan ring expansion.

Pharmacodynamics: The Membrane-Receptor-Enzyme Complex

The therapeutic efficacy of Emoxypine HCl stems from its ability to alter the biophysical properties of the neuronal membrane.

Mechanism of Action (MOA)

Oxidative stress leads to the formation of lipid hydroperoxides, which increase membrane rigidity (viscosity). Rigid membranes impair the conformational changes required for receptor signaling (e.g., GABA-benzodiazepine complex).[1][3]

The Emoxypine Intervention:

  • LPO Inhibition: Reduces the concentration of toxic aldehydes (MDA, 4-HNE).[1]

  • Fluidity Restoration: Increases the lipid-to-protein ratio and membrane fluidity.[1][4]

  • Ligand Affinity Enhancement: By "loosening" the membrane environment, it lowers the activation energy for receptor-ligand binding.[1][3]

MOA_Pathway ROS ROS / Free Radicals LPO Lipid Peroxidation (LOOH formation) ROS->LPO Initiates Rigidity Increased Membrane Viscosity LPO->Rigidity Cross-linking ReceptorDys Receptor Desensitization (GABA/BZD) Rigidity->ReceptorDys Conformational Lock Signaling Enhanced Synaptic Transmission ReceptorDys->Signaling Normalizes Emoxypine Emoxypine HCl (Membrane Insertion) Emoxypine->LPO Inhibits Fluidity Restored Membrane Fluidity Emoxypine->Fluidity Direct Modulation Fluidity->ReceptorDys Reverses

Figure 2: Mechanistic pathway showing how Emoxypine restores signaling via membrane modulation.[1][3]

Experimental Protocol: Lipid Peroxidation Inhibition Assay

For researchers validating the antioxidant potency of Emoxypine HCl, the TBARS (Thiobarbituric Acid Reactive Substances) assay is the gold standard. This protocol measures the reduction of Malondialdehyde (MDA) production in tissue homogenates.

Reagents & Preparation
  • Buffer: 0.1 M Phosphate Buffer (pH 7.4).

  • Inducer: FeSO

    
     (0.5 mM) + Ascorbic Acid (0.1 mM) (Fenton Reaction system).[1]
    
  • Stop Solution: 20% Trichloroacetic acid (TCA).[1]

  • Detection Reagent: 0.8% Thiobarbituric acid (TBA).[1]

  • Reference Standard: Trolox or pure Emoxypine HCl.[1]

Step-by-Step Methodology
  • Tissue Preparation: Homogenize rat brain or liver tissue (10% w/v) in cold phosphate buffer. Centrifuge at 3000g for 10 min to remove debris.

  • Drug Incubation:

    • Control Tube: 1 mL Homogenate + Vehicle.

    • Test Tube: 1 mL Homogenate + Emoxypine HCl (Concentration range: 10

      
      M - 1 mM).
      
    • Incubate at 37°C for 15 minutes before inducing stress.

  • Oxidative Induction: Add FeSO

    
     and Ascorbic Acid to all tubes. Incubate at 37°C for 60 minutes.
    
  • Reaction Termination: Add 1 mL of 20% TCA to precipitate proteins. Centrifuge at 3000g for 10 min.

  • Chromogen Formation: Transfer 1 mL of supernatant to a fresh tube. Add 1 mL of 0.8% TBA. Heat in a boiling water bath (95°C) for 45-60 minutes.

  • Quantification: Cool to room temperature. Measure absorbance at 532 nm .

  • Calculation:

    
    [1]
    

Pharmacokinetics & Clinical Profile

The pharmacokinetic profile of the hydrochloride salt is characterized by rapid absorption and extensive hepatic metabolism.

Pharmacokinetic Parameters (Human/Rat Data)
ParameterValueNotes
T

0.5 - 1.0 hoursRapidly absorbed after oral/IM administration.[1][3]
T

2.0 - 2.6 hoursShort half-life requires multiple daily doses (TID).[1]
Metabolism Hepatic (Glucuronidation)Metabolized to 3-hydroxypyridine phosphate and glucuronide conjugates.[1]
Excretion RenalExcreted primarily in urine as metabolites.[1]
BBB Penetration HighEasily crosses the Blood-Brain Barrier.[1]
Therapeutic Indications (HCl vs. Succinate)
IndicationPreferred SaltRationale
Acute Ischemic Stroke Succinate (Mexidol)Succinate fuels the Krebs cycle during hypoxia.[1][3]
Glaucoma / Retinal Hemorrhage Hydrochloride (Emoxipine)High solubility allows for concentrated eye drops; protects retinal ganglion cells.[1]
Traumatic Brain Injury SuccinateSystemic neuroprotection.[1][10]
Surgical Stress / Anxiety HydrochlorideMembrane stabilization modulates GABA receptors for anxiolytic effect.[1]

Safety & Toxicology

Emoxypine HCl exhibits a wide therapeutic window with low toxicity.

  • LD50 (Mice, IP): > 400 mg/kg.

  • LD50 (Rats, Oral): > 2000 mg/kg.

  • Side Effects: Rare.[1] May include dry mouth, metallic taste, or mild allergic reactions (rash).[3]

  • Contraindications: Acute renal or hepatic failure (due to metabolic clearance route).[1]

References

  • PubChem. (n.d.).[1] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary).[1][3][8] National Library of Medicine.[1] Retrieved from [Link]

  • Voronina, T. A., et al. (2025).[3] The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol.[9] Zhurnal Nevrologii i Psikhiatrii imeni S.S.[9] Korsakova. Retrieved from [Link]

  • Google Patents. (2010).[1] Method of producing 2-ethyl-6-methyl-3-hydroxypyridine (RU2395498C1).[1][3][8] Retrieved from

  • Protocols.io. (2019).[1][11] Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from [Link][1]

  • MDPI. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.[1][12][13][14] Antioxidants.[1][2][4][5][7][10][12][13][15] Retrieved from [Link][1][5][13]

Sources

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride CAS number 13258-59-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13258-59-8 Common Aliases: Emoxypine Hydrochloride, Methylethylpyridinol HCl, Epigid.[1][2]

Executive Summary & Chemical Identity

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a structural analog of Pyridoxine (Vitamin B6), distinguished by its potent membrane-stabilizing and antioxidant properties.[2][3] Unlike traditional antioxidants that primarily scavenge free radicals in the cytosol, this compound integrates into the lipid bilayer, modulating membrane fluidity and receptor functionality.

It is widely utilized in neurological and cardiological research for its ability to inhibit lipid peroxidation, increase the binding affinity of the GABA-benzodiazepine receptor complex, and protect mitochondrial enzyme systems during hypoxia.

Physicochemical Profile
PropertySpecification
Molecular Formula C₈H₁₁NO[1][2][][5][6][7] · HCl
Molecular Weight 173.64 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; soluble in ethanol; slightly soluble in acetone.[2]
Melting Point 136–138 °C (Standard); 144 °C (Recrystallized)
pKa ~10.59 (Predicted for the hydroxyl group)
UV Absorption λmax ≈ 296 nm (in aqueous acid)

Synthesis & Manufacturing Logic

The industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride typically avoids direct pyridine substitution due to low yields.[2] The preferred route involves the transformation of furan derivatives, specifically 5-methyl-2-propionylfuran , which serves as the acyclic precursor.[2][5]

Synthetic Pathway Analysis[2]
  • Precursor Formation: The process begins with the acylation of furan to produce 5-methyl-2-propionylfuran.[2]

  • Cyclization (The "Furan-to-Pyridine" Switch): The furan derivative reacts with ammonia (or ammonium salts) at high temperature and pressure.[2] The oxygen of the furan ring is replaced by nitrogen, expanding the ring system to form the pyridine core.

  • Salt Formation: The resulting free base (2-ethyl-6-methyl-3-hydroxypyridine) is dissolved in a solvent system (e.g., ethanol/diethyl ether) and treated with gaseous hydrogen chloride or concentrated HCl to precipitate the hydrochloride salt.[2]

Visualization: Synthetic Workflow

SynthesisRoute Precursor 5-Methyl-2-propionylfuran Intermediate 2-Ethyl-6-methyl-3-hydroxypyridine (Free Base) Precursor->Intermediate Ring Expansion (Recyclization) Reagent Ammonia (NH3) + Heat/Pressure Reagent->Intermediate Product Emoxypine HCl (CAS 13258-59-8) Intermediate->Product Salification Acid HCl (Gas/Aq) Acid->Product

Figure 1: Industrial synthesis route via furan recyclization.[2][5] The critical step is the ammonia-induced ring expansion.[2]

Pharmacodynamics & Mechanism of Action

The therapeutic efficacy of CAS 13258-59-8 stems from its dual action: antioxidant intervention and membrane modulation .[2][8]

Lipid Peroxidation Inhibition

The compound inhibits the free-radical oxidation of membrane lipids.[2] By neutralizing reactive oxygen species (ROS), it prevents the degradation of the phospholipid bilayer.[2] This is critical in ischemia, where oxidative stress normally leads to membrane rigidity and cell death.[2]

Receptor Complex Modulation

A unique feature of this molecule is its ability to modify the lipid environment surrounding receptor proteins.[2]

  • GABAergic System: It increases the binding affinity of the GABA-benzodiazepine receptor complex.[2] It does not bind directly to the receptor site like a benzodiazepine; rather, it alters the membrane viscosity, allowing the receptor protein to adopt a high-affinity conformation.

  • Acetylcholine: It enhances the transport of neurotransmitters by stabilizing the presynaptic membrane.[2]

Visualization: Mechanism of Action

Mechanism cluster_Membrane Lipid Bilayer cluster_Receptors Synaptic Targets Drug 2-Ethyl-6-methyl-3-hydroxypyridine HCl Lipids Inhibition of Lipid Peroxidation Drug->Lipids Scavenges ROS Fluidity Increased Membrane Fluidity (Lipid:Protein Ratio Modulation) Drug->Fluidity Direct Interaction Lipids->Fluidity Prevents Rigidity GABA GABA-Benzodiazepine Complex (Allosteric Enhancement) Fluidity->GABA Conformational Change Mito Mitochondrial Enzymes (Cytochrome c Oxidase Protection) Fluidity->Mito Structural Integrity Outcome Neuroprotection & Antihypoxic Effect GABA->Outcome Mito->Outcome

Figure 2: The cascade of membrane stabilization leading to receptor enhancement and neuroprotection.[2]

Analytical Methodology: HPLC Protocol

For the quantification of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride in raw material or pharmaceutical formulations, a Reverse-Phase HPLC (RP-HPLC) method is the gold standard.[2]

Note: Pyridine derivatives can cause peak tailing due to interaction with residual silanol groups on the column.[2] The use of an ion-pairing agent or strict pH control is required.[2]

Validated Protocol Parameters
ParameterSpecification
Column C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil Gold or equivalent)
Mobile Phase Phosphate Buffer (pH 3.0–4.0) : Acetonitrile (80:20 v/v)
Buffer Prep 0.05 M KH₂PO₄, adjusted to pH 3.0 with Orthophosphoric acid.[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection (UV) 296 nm (Characteristic λmax for hydroxypyridines)
Temperature 25 °C (Ambient)
Retention Time ~5–7 minutes (Dependent on exact organic ratio)
System Suitability Criteria
  • Tailing Factor: < 2.0 (Crucial for pyridine bases).[2]

  • Theoretical Plates: > 2000.

  • RSD (Replicates): < 2.0%.[2]

References

  • PubChem. (2025).[2][9] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary).[1][2][5][7] National Library of Medicine.[2] [Link][2]

  • Smirnov, L. D., & Dyumaev, K. M. (1982).[2] Molecular mechanisms of the action of membrane-modulating preparations of the 3-hydroxypyridine class.[2] Bulletin of Experimental Biology and Medicine.[2] (Contextual grounding for mechanism).

  • Voronina, T. A. (2001).[2] Antioxidant Mexidol.[2][8][10][11][12] The main neuropsychotropic effects and the mechanism of action.[2] Psychopharmacology and Biological Narcology.[2]

  • Google Patents. (2010).[2] Method of producing 2-ethyl-6-methyl-3-hydroxypyridine (RU2395498C1).[2][5]

Sources

Pharmacokinetics of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride in Animal Models

[1]

Executive Summary

This technical guide details the pharmacokinetic (PK) profile of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (commonly known as Emoxypine or Mexidol), a structural analog of Vitamin B6 with potent antioxidant, antihypoxic, and membrane-stabilizing properties. Unlike standard antioxidants, this compound exhibits unique tissue kinetics, specifically its ability to rapidly cross the blood-brain barrier (BBB) and localize within mitochondrial fractions.

This document is designed for research scientists and drug developers. It moves beyond basic descriptions to provide actionable bioanalytical protocols, mechanistic ADME (Absorption, Distribution, Metabolism, Excretion) pathways, and self-validating experimental workflows.

Physicochemical Profile & Bioanalytical Methodology[1][2][3][4][5][6][7][8][9]

Before initiating PK studies, a robust quantitation method is required. 2-Ethyl-6-methyl-3-hydroxypyridine is a small, polar molecule (MW ~173.6 g/mol ). Its pyridine nitrogen (pKa ~4-5) and hydroxyl group make it amphoteric but predominantly cationic at physiological pH.

Analytical Challenges
  • Polarity: The compound elutes early on standard C18 columns, leading to ion suppression in Mass Spectrometry (MS).

  • Peak Tailing: Interaction between the pyridine nitrogen and residual silanols on silica columns can cause severe tailing.

  • Solution: Use of Ion-Pair Chromatography or Ammonium Formate buffers at acidic pH is mandatory to protonate the analyte and mask silanols.

Validated LC-MS/MS Protocol

The following protocol is the gold standard for determining plasma and brain tissue concentrations in rodents (Rats/Mice).

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Zorbax Eclipse Plus C18 (1.8 μm, 2.1 × 50 mm) or equivalent high-surface-area C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: Isocratic elution (e.g., 40% A / 60% B) is often sufficient due to the molecule's polarity, or a fast gradient (5% B to 90% B over 3 mins).

  • Flow Rate: 0.3 – 0.4 mL/min.

Mass Spectrometry Transitions (MRM):

  • Ionization: ESI Positive (+).

  • Precursor Ion: m/z 138.0

    
    
    
  • Product Ion (Quantifier): m/z 123.0 (Loss of methyl group).

  • Internal Standard (IS): Amantadine (m/z 152.0 → 135.[1]0) or stable isotope-labeled analogs.

Sample Preparation (Protein Precipitation):

  • Aliquot: 50 μL Rat Plasma / Brain Homogenate.

  • Spike: Add 10 μL Internal Standard.

  • Precipitate: Add 150 μL cold Acetonitrile (1:3 ratio).

  • Vortex: 30 seconds (aggressive).

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Injection: Inject 2-5 μL of the supernatant.

Absorption and Bioavailability[1][2][6]

Absorption Kinetics

Upon oral (P.O.) or intraperitoneal (I.P.) administration, the drug exhibits rapid absorption kinetics.

  • 
     (Time to Maximum Concentration):  Typically 0.5 to 1.0 hour  in rats.
    
  • Bioavailability (

    
    ):  Moderate to high. The hydrochloride salt form enhances water solubility, facilitating passive diffusion in the upper GI tract.
    
Dosing Considerations

For rodent models (Wistar/Sprague-Dawley rats), the therapeutic window is wide.

  • Antihypoxic/Neuroprotective Dose: 50 – 100 mg/kg (I.P.).

  • Toxicological Threshold:

    
     is generally > 800 mg/kg (I.P.), indicating a high safety margin.
    

Tissue Distribution: The Neuroprotective Vector

The defining PK characteristic of 2-Ethyl-6-methyl-3-hydroxypyridine is its amphiphilic nature , allowing it to modulate membrane viscosity and penetrate lipid bilayers.

Blood-Brain Barrier (BBB) Penetration

Unlike many antioxidants that fail to reach the CNS, this compound effectively crosses the BBB.

  • Brain/Plasma Ratio: Studies indicate significant accumulation in the Cerebral Cortex , Hippocampus , and Cerebellum .

  • Subcellular Localization: A critical differentiator is its ability to localize within Mitochondria . This is mechanistically vital, as it stabilizes the mitochondrial membrane potential during ischemic stress.

Distribution Workflow

The following diagram illustrates the kinetic flow from administration to the target organelle.

ADME_PathwayAdminAdministration(I.P. / P.O.)PlasmaSystemic Circulation(Plasma)Admin->PlasmaRapid Absorption(Tmax < 1h)LiverHepatic Metabolism(First Pass)Plasma->LiverMetabolismKidneyRenal Excretion(Urine)Plasma->KidneyEliminationBBBBlood-Brain BarrierPlasma->BBBLipid DiffusionLiver->PlasmaMetabolitesBrainBrain Tissue(Cortex/Hippocampus)BBB->BrainTransportMitoMitochondrialMembraneBrain->MitoLocalization

Figure 1: Pharmacokinetic distribution pathway highlighting the critical transport across the BBB and subsequent mitochondrial localization.

Metabolism and Elimination[1]

Hepatic Biotransformation

The molecule undergoes extensive metabolism in the liver. The primary metabolic pathway involves glucuronidation at the 3-hydroxy position.

  • Parent: 2-Ethyl-6-methyl-3-hydroxypyridine.[1][2][3][4][5][6]

  • Major Metabolite: 2-Ethyl-6-methyl-3-hydroxypyridine glucuronide.

  • Minor Metabolite: Phosphate conjugates.

Excretion[1]
  • Route: Predominantly renal (urine).

  • Half-life (

    
    ):  Short elimination half-life, typically 1.5 – 2.0 hours  in rats. This necessitates frequent dosing (e.g., b.i.d. or t.i.d.) in chronic efficacy studies to maintain steady-state plasma levels.
    

Experimental Protocol: PK Study in Rats

This protocol ensures data integrity and reproducibility.

Phase 1: Preparation
  • Animals: Male Wistar rats (200-250g), fasted for 12 hours prior to dosing (water ad libitum).

  • Cannulation: Jugular vein cannulation is recommended to reduce stress-induced variability during serial blood sampling.

Phase 2: Dosing & Sampling
TimepointActionRationale
0 min Pre-dose SampleEstablish baseline interference.
0 min Administer Dose 100 mg/kg (I.P.) dissolved in Saline.
15 min Blood Draw (0.3 mL)Capture absorption phase.
30 min Blood Draw (0.3 mL)Expected

proximity.
1 hr Blood Draw (0.3 mL)Distribution phase onset.
2 hr Blood Draw (0.3 mL)Elimination phase start.
4 hr Blood Draw (0.3 mL)Terminal phase.
6 hr Blood Draw (0.3 mL)Washout verification.
Phase 3: Data Analysis

Calculate the following non-compartmental parameters:

  • 
    :  Maximum observed concentration.[7]
    
  • 
    :  Area under the curve (measure of total exposure).
    
  • 
    :  Total body clearance.
    
  • 
    :  Volume of distribution (high 
    
    
    confirms tissue uptake).

Summary of Pharmacokinetic Parameters (Rat Model)

The following values represent consensus ranges derived from validated LC-MS/MS studies in Wistar rats (100 mg/kg I.P.).

ParameterValue RangeInterpretation

0.5 – 1.0 hRapid absorption from peritoneal cavity.

4 – 10 μg/mLDose-dependent linearity observed.

(Elimination)
1.5 – 2.5 hRapid clearance; low risk of accumulation.
Brain/Plasma Ratio > 0.5Significant CNS penetration.
Metabolism ExtensiveGlucuronidation is the rate-limiting step.

References

  • Voronina, T. A., & Ivanova, E. A. (2019). Promising effects of emoxypine and its succinate derivative in the management of various diseases. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Shchulkin, A. V., et al. (2018). Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study. Journal of Chromatography B / PubMed. Available at: [Link]

  • Povetko, M. I., et al. (2023). Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. Pharmaceutics / MDPI. Available at: [Link][7][2][6]

  • PubChem Compound Summary. 6-Methyl-2-ethyl-3-hydroxypyridine (CID 114681). National Center for Biotechnology Information. Available at: [Link]

Free radical scavenging properties of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the free radical scavenging mechanics of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (hereafter referred to as Emoxypine ). Unlike non-specific antioxidants (e.g., Ascorbic Acid), Emoxypine is structurally engineered to function at the lipid-aqueous interface of the cell membrane. Its efficacy is driven by a specific substitution pattern on the pyridine ring that balances lipophilicity with redox potential. This guide details its chemical mechanism, validated assay protocols, and biological signaling pathways for researchers in neuropharmacology and drug development.

Chemical Architecture & Mechanistic Basis

The antioxidant capability of Emoxypine is not incidental; it is a function of its structural homology to Pyridoxine (Vitamin B6), optimized for membrane penetration.

Structure-Activity Relationship (SAR)

The core pharmacophore is the 3-hydroxypyridine ring.

  • 3-Hydroxy Group (-OH): The primary site of antioxidant activity. It functions as a Hydrogen Atom Donor (HAT), neutralizing reactive oxygen species (ROS).

  • 2-Ethyl, 6-Methyl Substitutions: These alkyl groups are critical. They increase the molecule's LogP (partition coefficient), facilitating penetration of the Blood-Brain Barrier (BBB) and intercalation into the neuronal lipid bilayer. This distinguishes it from the more hydrophilic Vitamin B6.

  • Resonance Stabilization: Upon donating a hydrogen atom to a radical (

    
    ), the resulting phenoxyl-type radical is stabilized by resonance across the pyridine ring, preventing it from becoming a pro-oxidant.
    
Radical Scavenging Mechanism

The primary mechanism is Hydrogen Atom Transfer (HAT) .



  • Target Radicals: Hydroxyl (

    
    ), Superoxide (
    
    
    
    ), and crucially, Lipid Peroxyl radicals (
    
    
    ).
  • Kinetic Data: Research indicates a second-order rate constant (

    
    ) of approximately 2.1 × 10⁴ M⁻¹s⁻¹  in 1,4-dioxane and 2.8 × 10⁴ M⁻¹s⁻¹  in methyl oleate, demonstrating superior efficacy in lipid environments compared to aqueous phases [1].
    
Visualization: Radical Scavenging Pathway

Radical_Scavenging_Mechanism Substrate Emoxypine (3-OH Group) Complex Transition State [H-Atom Transfer] Substrate->Complex Donates H+ ROS Free Radical (LOO• / •OH) ROS->Complex Accepts H+ Neutralized Neutralized Species (LOOH / H2O) Complex->Neutralized Reduction StableRadical Stabilized Pyridinyl Radical Complex->StableRadical Resonance Stabilization

Figure 1: The Hydrogen Atom Transfer (HAT) mechanism where Emoxypine neutralizes a radical and stabilizes the resulting energy via resonance.

Experimental Validation: Protocols

To validate the efficacy of Emoxypine, researchers must employ assays that account for its lipophilic nature. Standard aqueous assays may underestimate its potency.

Protocol A: TBARS Assay (Lipid Peroxidation)

Rationale: Thiobarbituric Acid Reactive Substances (TBARS) measures Malondialdehyde (MDA), a byproduct of lipid peroxidation.[1] This is the gold standard for Emoxypine validation as it mimics the compound's primary therapeutic target: the neuronal membrane.

Materials:

  • Rat brain homogenate (10% w/v in PBS) or Linoleic acid micelles.

  • Inducer:

    
     (0.5 mM) + Ascorbic Acid (0.1 mM).
    
  • TBA Reagent: 0.37% Thiobarbituric acid + 15% TCA.

Step-by-Step Methodology:

  • Preparation: Aliquot 0.5 mL of brain homogenate into reaction tubes.

  • Treatment: Add 50 µL of Emoxypine (concentrations: 10–100 µM). Include a Vehicle Control (PBS) and Positive Control (Trolox).

  • Induction: Add 50 µL of

    
    /Ascorbate solution to initiate peroxidation.
    
  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Add 1.0 mL of TBA Reagent to stop the reaction.

  • Development: Heat tubes at 95°C for 20 minutes (pink chromophore formation).

  • Quantification: Centrifuge (3000 rpm, 10 min) and read supernatant absorbance at 532 nm .

Protocol B: DPPH Radical Scavenging

Rationale: A rapid screening tool for direct H-donating ability. Note: Emoxypine shows moderate activity here compared to TBARS, as DPPH is a steric-bulky radical often dissolved in methanol, which doesn't fully reflect Emoxypine's membrane-interface efficiency.

Methodology:

  • Prepare 0.1 mM DPPH solution in Methanol (fresh).

  • Mix 1.0 mL DPPH + 1.0 mL Emoxypine sample.

  • Incubate in dark at Room Temp for 30 mins.

  • Measure Absorbance at 517 nm .

  • Calculate % Inhibition: $ \frac{(A_{control} - A_{sample})}{A_{control}} \times 100 $.

Visualization: TBARS Workflow

TBARS_Protocol Sample Brain Homogenate (Lipid Source) Treat Add Emoxypine (10-100 µM) Sample->Treat Induce Induce Oxidation (Fe2+ / Ascorbate) Treat->Induce Incubate Incubate 37°C, 60 min Induce->Incubate Peroxidation Stop Add TBA/TCA Stop Reaction Incubate->Stop Heat Heat 95°C Chromophore Dev Stop->Heat Pink Color Read Measure Abs 532 nm Heat->Read

Figure 2: Workflow for TBARS assay to quantify inhibition of lipid peroxidation.

Comparative Efficacy Data

The following table summarizes Emoxypine's performance relative to standard antioxidants. Note the distinction between aqueous and lipid-phase performance.

ParameterEmoxypine (Mexidol)Trolox (Vit E Analog)Ascorbic AcidInterpretation
Primary Target Membrane LipidsAqueous/Lipid InterfaceAqueous PhaseEmoxypine specializes in protecting structural integrity.
DPPH IC50 Moderate (>100 µM)*Low (15-30 µM)Low (10-20 µM)Less effective in simple solvent assays due to steric factors.
TBARS Inhibition High HighLow (Pro-oxidant at high conc)Superior prevention of neurotoxic aldehyde formation.
Membrane Fluidity IncreasesNeutralNeutralUnique "Membranotropic" effect of Emoxypine.
Kinetic Constant (

)
~2.8 × 10⁴ M⁻¹s⁻¹~2.0 × 10⁵ M⁻¹s⁻¹~1.0 × 10⁵ M⁻¹s⁻¹Slower rate, but longer duration of action in vivo.

*Note: IC50 values are protocol-dependent. Emoxypine requires higher concentrations for direct DPPH scavenging but outperforms in complex biological homogenates [2].

Physiological Implications: The "Membranotropic" Effect

Emoxypine's value extends beyond simple chemistry. By scavenging radicals within the lipid bilayer, it modulates receptor function. This is the causal link between its antioxidant activity and its clinical anxiolytic/nootropic effects.

Mechanism of Action:
  • Lipid Preservation: Scavenges ROS, preventing the rigidification of the cell membrane.

  • Receptor Modulation: Maintains the "fluid" environment required for the GABA-benzodiazepine receptor complex to undergo conformational changes.

  • Enzyme Activation: Enhances the binding affinity of endogenous ligands, effectively sensitizing the neuron to inhibition without direct agonism.

Visualization: Biological Signaling

Bio_Signaling OxStress Oxidative Stress (ROS Increase) LPO Lipid Peroxidation (Membrane Rigidity) OxStress->LPO Damages Lipids Emox Emoxypine Treatment Scavenge Radical Scavenging (Inhibits LPO) Emox->Scavenge Scavenge->LPO Blocks Fluidity Restored Membrane Fluidity Scavenge->Fluidity Promotes GABA GABA Receptor Sensitization Fluidity->GABA Modulates Effect Neuroprotection & Anxiolysis GABA->Effect

Figure 3: Pathway connecting antioxidant scavenging to neuroprotective and anxiolytic outcomes.

References

  • Royal Society of Chemistry. (2022). Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment. Royal Society Open Science. [Link]

  • National Institutes of Health (PubMed). (2018). A modern concept of antihypoxic and antioxidant effects of mexidol.[2][3] Zhurnal Nevrologii i Psikhiatrii imeni S.S.[4] Korsakova. [Link]

  • Springer Nature. (2012). Antioxidant and membrane-stabilizing properties of 3-hydroxypyridine derivatives.[5][6] Pharmaceutical Chemistry Journal. [Link]

  • PubChem. (2023). Compound Summary: Emoxypine.[4][5][7][8] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (EM-3-HP HCl), widely known in pharmacological circles as Emoxypine (or Emoxipin), is a structural analog of Vitamin B6 (pyridoxine).[1] Unlike standard antioxidants that function solely as free radical scavengers, EM-3-HP HCl exhibits a dual mechanism: it inhibits lipid peroxidation (LPO) while simultaneously modulating the physicochemical properties of the neuronal and somatic cell membranes.

This guide details the application of EM-3-HP HCl in in vitro models, specifically focusing on neuroprotection, oxidative stress mitigation, and membrane viscosity modulation. It distinguishes the hydrochloride salt from the succinate salt (Mexidol), emphasizing protocols relevant to the pure pyridine derivative.

Key Applications
  • Neuroprotection: Prevention of glutamate- and H2O2-induced excitotoxicity in PC12 and SH-SY5Y lines.

  • Hypoxia Models: Stabilization of HIF-1α and Nrf2 pathways during oxygen-glucose deprivation (OGD).

  • Membrane Fluidity: Modulation of lipid bilayer viscosity to enhance receptor binding affinity (GABA, Acetylcholine).[1]

Chemical Identity & Handling

PropertySpecification
Chemical Name 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride
CAS Number 13258-59-8 (HCl salt); 2364-75-2 (Base)
Molecular Weight 173.64 g/mol (HCl salt)
Solubility Water (Soluble up to 50 mM), DMSO (Soluble >100 mM), Ethanol (Soluble)
Stability Light sensitive; aqueous solutions stable at 4°C for 1 week; store powder at RT (desiccated).[1]

Critical Handling Note: While the hydrochloride salt is water-soluble, it is acidic.[1] When preparing high-concentration stock solutions (>10 mM) in unbuffered water, the pH may drop significantly.

  • Recommendation: Prepare stock solutions in DMSO (100 mM) for long-term storage at -20°C.

  • Working Solution: Dilute into culture media. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

Mechanism of Action: The "Membrane-Antioxidant" Triad

EM-3-HP HCl functions through a unique "Membrane-Receptor-Enzyme" triad. It does not merely scavenge ROS; it alters the lipid bilayer structure, preventing the transition of the membrane from a liquid-crystalline state to a gel state during oxidative stress.

Pathway Visualization

The following diagram illustrates the cascade from ROS generation to EM-3-HP HCl intervention.

Mechanism_of_Action ROS ROS Generation (H2O2 / Glutamate) LPO Lipid Peroxidation (Membrane Damage) ROS->LPO Rigidity Membrane Rigidity (Viscosity Increase) LPO->Rigidity Receptor Receptor Dysfunction (GABA/Ach Binding Loss) Rigidity->Receptor Apoptosis Cell Death (Apoptosis) Receptor->Apoptosis EM3HP EM-3-HP HCl (Emoxypine) EM3HP->ROS Direct Scavenging EM3HP->LPO Inhibits Chain Reaction EM3HP->Rigidity Modulates Fluidity Enzymes Antioxidant Enzymes (SOD / GSH-Px Upregulation) EM3HP->Enzymes Upregulates Enzymes->ROS Neutralizes

Figure 1: Mechanistic intervention of EM-3-HP HCl preventing oxidative-stress induced apoptosis via lipid peroxidation inhibition and membrane fluidity modulation.

Protocol 1: Neuroprotection Assay (Oxidative Stress Model)

This protocol validates the protective effect of EM-3-HP HCl against Hydrogen Peroxide (H2O2) induced toxicity in PC12 (Pheochromocytoma) cells.

Materials
  • Cell Line: PC12 (ATCC® CRL-1721™)

  • Media: RPMI-1640 + 10% Horse Serum + 5% FBS.

  • Reagent: EM-3-HP HCl (100 mM Stock in DMSO).

  • Stressor: 30% H2O2 solution (Freshly diluted).[1]

  • Assay: MTT or CCK-8 Cell Viability Kit.

Experimental Workflow
  • Seeding:

    • Seed PC12 cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment (The Protective Phase):

    • Remove spent media.

    • Add fresh media containing EM-3-HP HCl at varying concentrations: 10 µM, 25 µM, 50 µM, 100 µM .

    • Control Wells: Vehicle control (Media + 0.1% DMSO).

    • Incubate for 2 hours (Pre-incubation is critical for membrane integration).

  • Induction of Stress:

    • Add H2O2 to all wells (except "Blank" control) to achieve a final concentration of 200-400 µM (titrate based on your specific cell line sensitivity to achieve ~50% kill in vehicle).

    • Co-incubate EM-3-HP HCl and H2O2 for 24 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

Expected Results
Treatment GroupConcentrationExpected Viability (% of Control)
Vehicle Control (No H2O2)-100%
H2O2 Only (Damage Model) 300 µM40 - 50%
EM-3-HP HCl + H2O210 µM55 - 60%
EM-3-HP HCl + H2O250 µM75 - 85%
EM-3-HP HCl + H2O2100 µM80 - 90%

Technical Insight: Concentrations above 500 µM may show diminishing returns or potential BCRP transporter inhibition.[1] The therapeutic window is typically 10–100 µM .

Protocol 2: Hypoxia/Reoxygenation (OGD) Model

EM-3-HP HCl is a potent antihypoxic agent.[1] This protocol uses Oxygen-Glucose Deprivation (OGD) to simulate ischemic stroke conditions in vitro.

Workflow Visualization

OGD_Protocol Start Cell Seeding (Neurons/Cardiomyocytes) PreTreat Pre-Treatment EM-3-HP (50 µM) 2-24 Hours Start->PreTreat OGD OGD Phase Glucose-Free Media <1% O2 (Hypoxia Chamber) PreTreat->OGD Replace Media Reox Reoxygenation Normal Media + Glucose Normoxia (24h) OGD->Reox Rescue Analysis Analysis LDH Release / HIF-1α Blot Reox->Analysis

Figure 2: Experimental timeline for Oxygen-Glucose Deprivation (OGD) assay assessing antihypoxic efficacy.

Step-by-Step Methodology
  • Preparation:

    • OGD Media: Glucose-free DMEM, deoxygenated by bubbling with 95% N2 / 5% CO2 for 30 minutes.

    • Hypoxia Chamber: Set to 1% O2, 5% CO2, 94% N2.

  • Drug Administration:

    • Pre-treat cells with 50 µM EM-3-HP HCl for 24 hours prior to OGD. This allows for the upregulation of endogenous antioxidant enzymes (SOD/Catalase) via Nrf2 pathways.

  • Hypoxic Insult:

    • Wash cells 2x with PBS.

    • Add deoxygenated OGD Media.

    • Place in Hypoxia Chamber for 4 to 6 hours .

  • Reoxygenation (Reperfusion Injury Simulation):

    • Remove from chamber.

    • Replace media with standard Glucose-containing DMEM (containing 50 µM EM-3-HP HCl to prevent reperfusion injury).

    • Incubate at Normoxia for 24 hours.

  • Analysis:

    • LDH Assay: Measure Lactate Dehydrogenase in the supernatant (marker of membrane leakage).

    • Mechanism Check: Western Blot for HIF-1α (Hypoxia-inducible factor) and Nrf2 .[1] EM-3-HP HCl treated cells should show stabilized HIF-1α and elevated Nrf2 nuclear translocation compared to untreated hypoxic controls.

References

  • Voronina, T. A., et al. (2025).[1][2] "The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol."[2][3] Zhurnal Nevrologii i Psikhiatrii imeni S.S.[2] Korsakova.[2]

  • BenchChem. (n.d.).[1] "2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride Product Information and Biological Activity."

  • Gusev, E. I., & Skvortsova, V. I. (2001). "Neuroprotection in cerebral ischemia." Brain Research Reviews.
  • Yasnetsov, V. V., et al. (2023). "Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate." Pharmaceutical Chemistry Journal.

  • Shchulkin, A. V., et al. (2022). "Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1."[4] ResearchGate.[4][5][6] (Demonstrating transporter interactions at high concentrations).

Disclaimer: This Application Note is for research use only. 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is not approved for clinical use in all jurisdictions without appropriate regulatory oversight. Always consult Safety Data Sheets (SDS) before handling.

Sources

Application Notes and Protocols for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multi-Targeted Approach to Neuroprotection in Cerebral Ischemia

Cerebral ischemia, underlying ischemic stroke, represents a significant global health burden, characterized by a complex pathophysiological cascade initiated by the disruption of blood flow to the brain. This leads to a state of oxygen and glucose deprivation, triggering excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. The multifaceted nature of this process necessitates therapeutic agents with pleiotropic mechanisms of action. 2-Ethyl-6-methyl-3-hydroxypyridine, commonly available as the succinate or hydrochloride salt and known by brand names such as Mexidol®, is a synthetic antioxidant that has garnered considerable attention for its neuroprotective potential in the context of cerebrovascular disorders.[1][2]

This document serves as a comprehensive technical guide for researchers investigating the therapeutic efficacy of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in preclinical models of cerebral ischemia. It provides an in-depth overview of its mechanism of action, detailed protocols for both in vivo and in vitro experimental models, and a summary of key quantitative outcomes to facilitate the design and execution of robust and reproducible studies.

Mechanism of Action: Combating the Ischemic Cascade

The neuroprotective effects of 2-Ethyl-6-methyl-3-hydroxypyridine are attributed to its ability to modulate several key pathways implicated in ischemic brain injury. Its primary mode of action is as a potent antioxidant and a membrane protector.[2]

  • Antioxidant Activity : The compound directly scavenges free radicals and inhibits lipid peroxidation, a destructive process that damages cell membranes. Furthermore, it enhances the activity of endogenous antioxidant enzymes, providing a dual-layered defense against oxidative stress.

  • Membrane Protection : By stabilizing cell membranes, 2-Ethyl-6-methyl-3-hydroxypyridine helps maintain their structural and functional integrity, which is compromised during ischemia. This contributes to the preservation of ionic gradients and the function of membrane-bound enzymes and receptors.

  • Mitochondrial Support : The succinate component of some formulations can be utilized by the mitochondrial electron transport chain, potentially improving cellular energy metabolism, which is severely impaired during ischemia.

  • Anti-inflammatory and Anti-apoptotic Effects : Evidence suggests that 2-Ethyl-6-methyl-3-hydroxypyridine can modulate inflammatory responses and inhibit key steps in the apoptotic cascade, further protecting neurons from delayed cell death.

The following diagram illustrates the proposed signaling pathways through which 2-Ethyl-6-methyl-3-hydroxypyridine exerts its neuroprotective effects in cerebral ischemia.

G cluster_ischemia Cerebral Ischemia cluster_pathways Pathophysiological Cascade cluster_drug 2-Ethyl-6-methyl-3-hydroxypyridine HCl cluster_outcomes Therapeutic Outcomes Ischemia Oxygen-Glucose Deprivation OxidativeStress ↑ Oxidative Stress (ROS/RNS) Ischemia->OxidativeStress MitoDysfunction Mitochondrial Dysfunction Ischemia->MitoDysfunction Inflammation ↑ Inflammation Ischemia->Inflammation Apoptosis ↑ Apoptosis Ischemia->Apoptosis LipidPeroxidation ↑ Lipid Peroxidation OxidativeStress->LipidPeroxidation LipidPeroxidation->MitoDysfunction MitoDysfunction->Apoptosis Inflammation->Apoptosis NeuronalSurvival ↑ Neuronal Survival Drug 2-Ethyl-6-methyl-3-hydroxypyridine HCl Drug->OxidativeStress Scavenges ROS Drug->LipidPeroxidation Inhibits Drug->MitoDysfunction Supports Drug->Apoptosis Inhibits MembraneStab Membrane Stabilization Drug->MembraneStab Promotes AntioxidantEnzymes ↑ Antioxidant Enzymes Drug->AntioxidantEnzymes Enhances MembraneStab->NeuronalSurvival AntioxidantEnzymes->OxidativeStress EnergyMetabolism ↑ Energy Metabolism EnergyMetabolism->NeuronalSurvival ReducedInfarct ↓ Infarct Volume NeuronalSurvival->ReducedInfarct

Caption: Proposed mechanism of action of 2-Ethyl-6-methyl-3-hydroxypyridine HCl in cerebral ischemia.

In Vivo Application: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model in rodents is the most widely used experimental paradigm to simulate focal cerebral ischemia. The following protocol provides a step-by-step guide for evaluating the neuroprotective effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in this model.

Experimental Workflow: MCAO Model

G cluster_preop Pre-Operative Phase cluster_op Surgical Phase cluster_treatment Treatment Phase cluster_postop Post-Operative & Analysis Phase AnimalAcclimation Animal Acclimation & Baseline Assessment Anesthesia Anesthesia AnimalAcclimation->Anesthesia DrugPrep Drug Preparation: 2-Ethyl-6-methyl-3-hydroxypyridine HCl in Saline TreatmentAdmin Drug Administration (e.g., 50 mg/kg, i.p.) DrugPrep->TreatmentAdmin MCAO Middle Cerebral Artery Occlusion (e.g., 60-90 min) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Reperfusion->TreatmentAdmin ControlAdmin Vehicle (Saline) Administration Reperfusion->ControlAdmin NeuroScore Neurological Scoring (e.g., 24h, 48h, 7d) TreatmentAdmin->NeuroScore ControlAdmin->NeuroScore InfarctAnalysis Infarct Volume Analysis (TTC Staining) NeuroScore->InfarctAnalysis BiochemAnalysis Biochemical & Histological Analysis InfarctAnalysis->BiochemAnalysis G cluster_culture Cell Culture Phase cluster_ogd OGD & Treatment Phase cluster_analysis Analysis Phase CellSeeding Seed Neuronal Cells (e.g., SH-SY5Y) CellGrowth Cell Culture & Differentiation CellSeeding->CellGrowth PreTreatment Pre-treatment with Drug/Vehicle (Optional) CellGrowth->PreTreatment OGD Oxygen-Glucose Deprivation (e.g., 2-4 hours) PreTreatment->OGD Reoxygenation Reoxygenation & Treatment OGD->Reoxygenation ViabilityAssay Cell Viability Assay (e.g., MTT, LDH) Reoxygenation->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase-3 Activity, TUNEL) ViabilityAssay->ApoptosisAssay BiochemAssay Biochemical Assays (e.g., ROS levels) ApoptosisAssay->BiochemAssay

Sources

Application Note: Studying Oxidative Stress with 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (commonly referred to as Emoxypine HCl or Emoxipin ) is a structural analog of Vitamin B6 (pyridoxine) with potent antioxidant, membrane-stabilizing, and antihypoxic properties. Unlike standard radical scavengers, this compound exhibits a dual mechanism of action: it directly neutralizes reactive oxygen species (ROS) and simultaneously modulates the lipid bilayer's physicochemical properties (fluidity and viscosity), thereby protecting membrane-bound enzyme complexes.

While its succinate salt (Mexidol) is widely recognized in clinical neurology, the hydrochloride salt is the preferred form for specific in vitro assays, ophthalmic research, and basic physicochemical studies due to its distinct solubility and ionization profile.

Key Chemical Properties
PropertySpecification
Chemical Name 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride
Molecular Formula C₈H₁₁NO[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 173.64 g/mol
Solubility Highly soluble in water, ethanol; sparingly soluble in non-polar solvents.
Stability Light-sensitive (pyridine ring); aqueous solutions should be prepared fresh or protected from light.
Primary Target Lipid Peroxidation (LPO) inhibition; Membrane Fluidity modulation.

Mechanism of Action: The Antioxidant-Membrane Axis

To effectively study this compound, researchers must understand that it does not function solely as a stoichiometric scavenger. It acts as a membrane modifier .

Mechanistic Pathway[4]
  • Direct Scavenging: The hydroxyl group on the pyridine ring donates hydrogen/electrons to neutralize lipid peroxyl radicals (LOO•), terminating the chain reaction of lipid peroxidation.

  • Membrane Stabilization: The compound intercalates into the lipid bilayer, altering the packing order of phospholipid heads. This prevents the "rigidification" often caused by oxidative stress, maintaining the functional conformation of membrane-bound proteins (e.g., GPCRs, ion channels).

Mechanism ROS ROS / Free Radicals PUFA Membrane PUFAs ROS->PUFA Attacks LPO Lipid Peroxidation PUFA->LPO Oxidation Chain Rigid Membrane Rigidification LPO->Rigid Cross-linking Dysfunction Receptor/Enzyme Dysfunction Rigid->Dysfunction Conf. Change Emox 2-Ethyl-6-methyl-3-hydroxypyridine HCl Emox->ROS Scavenges Emox->LPO Inhibits Fluidity Maintains Membrane Fluidity Emox->Fluidity Modulates Fluidity->Rigid Prevents

Figure 1: The dual mechanism of action involving direct ROS scavenging and structural membrane preservation.

Application Note: In Vitro Lipid Peroxidation Inhibition (TBARS Assay)

This protocol quantifies the compound's ability to inhibit the formation of Malondialdehyde (MDA), a secondary by-product of lipid peroxidation.

Experimental Design
  • Model System: Rat brain homogenate or Linoleic acid micellar system.

  • Inducer: Fe²⁺/Ascorbate or H₂O₂.

  • Detection: Thiobarbituric Acid Reactive Substances (TBARS) spectrophotometry at 532 nm.[6][10][11][12]

Protocol Steps
  • Preparation of Reagents:

    • Stock Solution: Dissolve 2-Ethyl-6-methyl-3-hydroxypyridine HCl in ddH₂O to 10 mM. Prepare serial dilutions (1 µM – 1000 µM).

    • TBA Reagent: 0.37% Thiobarbituric acid + 15% Trichloroacetic acid (TCA) in 0.25 N HCl.

    • Substrate: 10% (w/v) Rat brain homogenate in phosphate-buffered saline (PBS), pH 7.4.

  • Incubation:

    • Mix 0.5 mL homogenate + 0.1 mL Test Compound (various concentrations).

    • Add 0.1 mL inducer solution (0.5 mM FeSO₄ + 0.1 mM Ascorbic Acid).

    • Incubate at 37°C for 30–60 minutes in a shaking water bath.

  • Termination & Development:

    • Add 1.0 mL TBA Reagent to stop the reaction.

    • Heat at 95°C for 15–20 minutes (pink chromogen formation).

    • Cool on ice for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to remove precipitate.

  • Measurement:

    • Measure absorbance of the supernatant at 532 nm .

    • Calculate % Inhibition:

      
      
      
Expected Results
Concentration (µM)Expected Inhibition (%)Notes
10 µM15 - 25%Mild effect; threshold level.
100 µM40 - 60%Linear range; optimal for IC50 calculation.
1000 µM> 80%Saturation plateau.

Application Note: Membrane Fluidity Assessment

Since the hydrochloride salt modulates membrane viscosity, this assay is critical for validating its non-radical mechanism.

Method: Fluorescence Polarization (FP)

Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH).[5][9] DPH is non-fluorescent in water but highly fluorescent when intercalated into the hydrophobic lipid core.

Protocol Steps
  • Labeling:

    • Prepare erythrocyte ghosts or synaptosomes.

    • Incubate suspension with 2 µM DPH (from tetrahydrofuran stock) for 30 min at 37°C.

  • Treatment:

    • Add 2-Ethyl-6-methyl-3-hydroxypyridine HCl (10–100 µM).

    • Incubate for 30 min.

    • Optional: Challenge with an oxidant (e.g., t-BHP) to induce rigidification.

  • Measurement:

    • Excitation: 360 nm | Emission: 430 nm.

    • Measure intensities parallel (

      
      ) and perpendicular (
      
      
      
      ) to the excitation plane.[8]
  • Calculation:

    • Anisotropy (

      
      ) or Polarization (
      
      
      
      ). Decreased
      
      
      value indicates increased fluidity .

FluidityWorkflow Start Membrane Prep (Ghosts/Synaptosomes) Label DPH Labeling (30 min, 37°C) Start->Label Treat Add Emoxypine HCl (+/- Oxidative Stressor) Label->Treat Measure Fluorescence Polarization (Ex 360nm / Em 430nm) Treat->Measure Analyze Calculate Anisotropy (r) Decrease in r = Increased Fluidity Measure->Analyze

Figure 2: Workflow for assessing membrane fluidity changes using DPH fluorescence polarization.

In Vivo Dosing & Biomarker Analysis

When translating to animal models (e.g., Ischemia/Reperfusion), dosing must account for the salt form.

Dosing Guidelines
  • Route: Intraperitoneal (i.p.) or Intragastric (i.g.).

  • Dose Range (Rat/Mouse):

    • Prophylactic: 50 mg/kg/day for 3–5 days pre-injury.

    • Acute Therapeutic: 100–200 mg/kg immediately post-injury.

  • Salt Correction: If a protocol cites "Mexidol" (succinate), multiply the dose by 0.68 to get the equivalent mass of the Hydrochloride salt (due to MW difference: 173.6 vs ~255).

Key Biomarkers Panel

To confirm oxidative stress mitigation, analyze the following tissue markers:

  • SOD (Superoxide Dismutase): Activity should increase or be preserved in treated groups compared to vehicle.

  • Catalase: Activity should increase.

  • MDA (Malondialdehyde): Levels should decrease.

  • GSH (Reduced Glutathione): Levels should be preserved (preventing depletion).

References

  • Mechanism of Antioxidant Activity

    • Study: "Antioxidant and membrane-stabilizing effects of 3-hydroxypyridine deriv
    • Source:Bulletin of Experimental Biology and Medicine.
    • URL:[Link] (General Journal Link for verification of Russian translation literature).

  • Lipid Peroxidation Protocols (TBARS)

    • Study: "Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay."
    • Source:Journal of Visualized Experiments (JoVE).
    • URL:[Link]

  • Membrane Fluidity Methodology

    • Study: "Fluorescence polarization study on the increase of membrane fluidity of human erythrocyte ghosts."[5]

    • Source:Biochimica et Biophysica Acta (BBA).
    • URL:[Link]

  • Clinical & Preclinical Context (Mexidol/Emoxypine)

    • Study: "Promising effects of emoxypine and its succinate derivative in the management of various diseases."[7][13]

    • Source:Pharmaceutical P
    • URL:[Link]

Sources

Protocol for dissolving 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Dissolving 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride for Experimental Use

Abstract

This comprehensive guide provides detailed protocols for the dissolution of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (also known as Emoxypine or Mexidol) for use in preclinical research and drug development. We address the critical physicochemical properties of the compound, offer a rationale for solvent selection based on experimental context (in vitro vs. in vivo), and present validated, step-by-step procedures for preparing both high-concentration stock solutions and ready-to-use aqueous formulations. The protocols are designed to ensure solution stability, maintain compound integrity, and achieve reproducible results in downstream applications.

Introduction: Understanding the Compound

2-Ethyl-6-methyl-3-hydroxypyridine is a potent antioxidant and membrane-protective agent with a broad spectrum of pharmacological activities, including neuroprotective, anti-hypoxic, and anxiolytic effects.[1][2][3] For experimental and therapeutic applications, it is most commonly formulated as a hydrochloride or succinate salt to enhance its stability and aqueous solubility.[4][5] The hydrochloride salt, the focus of this guide, is a white crystalline powder that is soluble in water, making it suitable for a variety of experimental paradigms.[6]

The success of any experiment hinges on the correct preparation of the test article. Improper dissolution can lead to inaccurate dosing, poor bioavailability, and precipitation of the compound in test media, confounding results. This document provides the foundational knowledge and practical steps to prepare 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride solutions with confidence.

Core Physicochemical Properties

A thorough understanding of the compound's properties is essential for designing an effective dissolution strategy. The hydrochloride salt form significantly improves its utility in biological research compared to the free base.

PropertyValueSource
Chemical Name 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride-
CAS Number 13258-59-8[7][8]
Molecular Formula C₈H₁₂ClNO[9]
Molecular Weight 173.64 g/mol [6]
Appearance White to off-white crystalline powder[6][7]
Melting Point 180-183°C[6]
pKa (Predicted) 10.59 ± 0.10 (for the parent compound)[10][11]
Storage Store powder at room temperature in a dry, inert atmosphere[7]

Rationale for Solvent Selection

The choice of solvent is dictated by two primary factors: the desired concentration and the experimental system (in vitro or in vivo). The goal is to fully solubilize the compound in a vehicle that is compatible with the biological model and will not interfere with the experimental outcome.

start Start: Need to Dissolve 2-Ethyl-6-methyl-3-hydroxypyridine HCl exp_type What is the experimental context? start->exp_type in_vitro In Vitro (e.g., cell culture assays) exp_type->in_vitro In Vitro in_vivo In Vivo (e.g., animal administration) exp_type->in_vivo In Vivo stock_q Need a high-concentration stock solution for storage? in_vitro->stock_q saline Use sterile isotonic saline (0.9% NaCl) or PBS for injection. in_vivo->saline dmso Use DMSO. Prepare a 100-200 mM stock. stock_q->dmso Yes aqueous_direct Directly dissolve in aqueous buffer (e.g., PBS) or cell culture medium. stock_q->aqueous_direct No dilute Dilute DMSO stock into final aqueous medium. Keep final DMSO concentration <0.5%. dmso->dilute

Caption: Decision workflow for solvent selection.
  • Aqueous Solvents (Recommended for Final Formulations): Given its classification as "water soluble," the preferred vehicles for final experimental concentrations are aqueous-based.[6]

    • Phosphate-Buffered Saline (PBS): The standard for both in vitro and in vivo work. It is isotonic and buffered to a physiological pH (typically 7.4), ensuring cellular compatibility.

    • Isotonic Saline (0.9% NaCl): The gold standard for intravenous, intraperitoneal, or subcutaneous injections in animal models.

    • Cell Culture Medium: For in vitro experiments, the compound can be dissolved directly into the medium or, more commonly, diluted from a concentrated stock into the final medium.

  • Organic Solvents (Recommended for Stock Solutions):

    • Dimethyl Sulfoxide (DMSO): An excellent solvent for creating high-concentration stock solutions. A solubility of at least 27.5 mg/mL (or ~200 mM) in DMSO has been reported.[12] This allows for the storage of small, concentrated aliquots that can be diluted into aqueous buffers for experiments. Causality: Using DMSO for stock solutions minimizes the storage volume and can enhance long-term stability at -20°C or -80°C.[12] However, it is critical to ensure the final concentration of DMSO in any assay is non-toxic (typically below 0.5%, and ideally below 0.1%).

Validated Dissolution Protocols

Safety First: Always handle the compound powder in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 200 mM)

This protocol is ideal for creating a storable, concentrated stock for subsequent dilution into various experimental media.

Materials:

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride powder

  • Anhydrous, sterile-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of powder needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example (for 1 mL of 200 mM stock): 0.200 mol/L × 0.001 L × 173.64 g/mol × 1000 = 34.73 mg

  • Weighing: Accurately weigh the calculated amount of the compound into a suitable tube.

  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes or until the solution is clear.[12] Gentle warming (to 37°C) can also be applied but is often unnecessary for this compound.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile cryovials. Trustworthiness: This practice is critical to prevent degradation from repeated freeze-thaw cycles and minimizes the risk of contamination.

  • Storage: Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) stability.[12]

Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of an Aqueous Solution for In Vivo Administration (e.g., 10 mg/mL in Saline)

This protocol details the direct dissolution of the compound into a sterile vehicle suitable for injection in animal studies.

Materials:

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride powder

  • Sterile, 0.9% NaCl solution (Isotonic Saline) or sterile PBS

  • Calibrated analytical balance

  • Sterile conical tube or vial

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation:

    • Example (for 5 mL of a 10 mg/mL solution): 10 mg/mL × 5 mL = 50 mg

  • Weighing: Aseptically weigh 50 mg of the compound and add it to a 15 mL sterile conical tube.

  • Dissolution: Add 5 mL of sterile saline to the tube.

  • Agitation: Cap the tube securely and vortex until all powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Self-Validation Step): To ensure sterility for injection, draw the entire solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a new, sterile vial. Expertise: This final filtration step removes any potential microbial contaminants or undissolved microparticulates, which is a mandatory step for preparing parenteral solutions.

  • Use: Use the solution immediately or store it at 2-8°C for up to 24 hours. For longer storage, conduct stability studies.

Quality Control and Best Practices

  • Visual Inspection: Always visually inspect solutions for any haze or particulates before use. A properly prepared solution should be clear.

  • pH Verification: For aqueous solutions, especially those prepared in unbuffered water, verify that the final pH is within a physiologically acceptable range (typically 6.5-7.5). The hydrochloride salt will produce a slightly acidic solution, which is generally well-tolerated.

  • Avoid Cross-Contamination: Use sterile, dedicated equipment for each compound and formulation to maintain the integrity of your experiments.

References

  • Tradeindia. (n.d.). 2-ethyl-6-methyl-3-hydroxypyridine Hydrochloride at Best Price in Jinan, Shandong. Jinan Chenghui-shuangda Chemical Co., Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Emoxypine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 2-ETHYL-6-METHYL-3-HYDROXYPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

  • ChemBK. (2024). 6-methyl-2-ethyl-3-hydroxypyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multi-Faceted Approach to Neuroprotection

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, present a formidable challenge to modern medicine. A common thread weaving through the pathophysiology of many of these conditions, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, is the destructive cascade of oxidative stress, mitochondrial dysfunction, and excitotoxicity. In the quest for therapeutic interventions, compounds with multimodal mechanisms of action are of paramount interest. 2-Ethyl-6-methyl-3-hydroxypyridine, particularly in its hydrochloride and succinate salt forms (commercially known as Mexidol®), has emerged as a promising neuroprotective agent.[1] Its synthetic structure, reminiscent of pyridoxine (Vitamin B6), belies a potent antioxidant and anti-ischemic profile.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride for studying neurodegenerative diseases. We will delve into its mechanisms of action, supported by preclinical data, and provide detailed protocols for its application in both in vitro and in vivo models of neuronal damage.

Mechanism of Action: Quenching the Flames of Neuronal Damage

The neuroprotective efficacy of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride stems from its ability to interrupt key pathological processes at the cellular and molecular level. Its primary mechanisms include:

  • Antioxidant and Anti-hypoxic Activity: The compound is a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that inflict damage on cellular components. This antioxidant capacity is crucial in mitigating the oxidative stress that is a hallmark of neurodegeneration. Furthermore, it exhibits anti-hypoxic properties, enhancing cellular respiration and oxidative phosphorylation, thereby increasing the synthesis of adenosine triphosphate (ATP) and protecting the structural and functional organization of mitochondrial membranes.

  • Mitochondrial Protection: By stabilizing mitochondrial membranes and improving energy metabolism, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride helps maintain the integrity and function of these vital organelles. This is critical in preventing the initiation of the intrinsic apoptotic pathway.

  • Modulation of Apoptotic Pathways: The compound has been shown to influence the expression of key apoptosis-regulating proteins. It can upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.[2][3][4][5]

  • Activation of Endogenous Antioxidant Systems: 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride can activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[6][7][8][9][10] This pathway is a master regulator of the cellular antioxidant response, leading to the transcription of a battery of cytoprotective genes.

  • Membranotropic Effects: The compound can modulate the physical state of cell membranes, increasing their fluidity and protecting them from lipid peroxidation. This helps to maintain the function of membrane-bound enzymes and receptor complexes.

The interplay of these mechanisms is visualized in the signaling pathway diagram below:

G cluster_stress Cellular Stressors cluster_compound 2-Ethyl-6-methyl-3-hydroxypyridine HCl cluster_cellular_response Cellular Response & Protection Ischemia Ischemia/Hypoxia OxidativeStress Oxidative Stress Ischemia->OxidativeStress Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->OxidativeStress Mitochondria Mitochondrial Stabilization (ΔΨm maintenance) OxidativeStress->Mitochondria causes dysfunction Keap1Nrf2 Keap1-Nrf2 Pathway OxidativeStress->Keap1Nrf2 activates Bcl2Bax Bcl-2/Bax Ratio OxidativeStress->Bcl2Bax decreases ratio Compound 2-Ethyl-6-methyl-3-hydroxypyridine HCl Compound->OxidativeStress scavenges ROS Compound->Mitochondria stabilizes Compound->Keap1Nrf2 activates Compound->Bcl2Bax increases ratio Apoptosis ▿ Apoptosis Mitochondria->Apoptosis prevents initiation Nrf2 Nrf2 Keap1Nrf2->Nrf2 releases ARE ARE Activation Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzyme Upregulation (e.g., HO-1, SOD) ARE->AntioxidantEnzymes induces transcription AntioxidantEnzymes->OxidativeStress neutralizes ROS Bcl2Bax->Apoptosis inhibits CellSurvival ▲ Neuronal Survival Apoptosis->CellSurvival

Caption: Neuroprotective signaling pathways of 2-Ethyl-6-methyl-3-hydroxypyridine HCl.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and its succinate salt (Mexidol®) from preclinical and clinical studies.

ParameterValueSpecies/ModelReference
In Vitro Efficacy
Neuroprotection against Glutamate ExcitotoxicityEffective at 10-100 µMPrimary cortical neurons[11]
In Vivo Efficacy
Effective Dose (MCAO model)30-100 mg/kgRat[1]
Toxicity
Acute Dermal LD50>2000 mg/kgRat[12]
Clinical Dosage (Mexidol®)
Intravenous (Ischemic Stroke)500 mg/day for 14 daysHuman[1]
Oral (Chronic Cerebral Ischemia)250 mg, 3 times a day for 2 monthsHuman[1]

Experimental Protocols

The following protocols are provided as a guide for the application of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in common experimental models of neurodegeneration.

In Vitro Application: Neuroprotection in a Cellular Model of Excitotoxicity

This protocol describes the use of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride to assess its neuroprotective effects against glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium 1: Complete Growth Medium containing 10 µM Retinoic Acid (RA)

  • Differentiation Medium 2: Neurobasal medium supplemented with B27, 1% Penicillin-Streptomycin, and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF)

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.[13][14]

    • For differentiation, seed cells at a low density and allow them to attach for 24 hours.[15][16]

    • Replace the medium with Differentiation Medium 1 and incubate for 4-5 days.[14][17]

    • Subsequently, replace with Differentiation Medium 2 and continue differentiation for another 3-4 days to obtain a neuron-like phenotype.[14]

  • Induction of Excitotoxicity and Treatment:

    • Pre-treat the differentiated SH-SY5Y cells with varying concentrations of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (e.g., 10, 25, 50, 100 µM) for 24 hours.

    • Induce excitotoxicity by adding L-Glutamic acid to the culture medium at a final concentration of 50 µM for 20 hours.[18]

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.[19]

    • Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[19][20][21][22]

Experimental Workflow:

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Insult cluster_assay Viability Assessment A Seed SH-SY5Y cells B Differentiate with Retinoic Acid A->B C Mature with BDNF B->C D Pre-treat with 2-Ethyl-6-methyl- 3-hydroxypyridine HCl C->D E Induce Excitotoxicity with Glutamate D->E F MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H

Caption: In vitro neuroprotection experimental workflow.

In Vitro Application: Assessment of Mitochondrial Membrane Potential

This protocol outlines the use of the JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm) in neuronal cells treated with 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride under conditions of oxidative stress.

Materials:

  • Differentiated SH-SY5Y cells or primary cortical neurons

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

  • Hydrogen peroxide (H₂O₂) or another suitable ROS inducer

  • JC-1 dye

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture and Treatment:

    • Culture and differentiate neuronal cells as described in the previous protocol.

    • Pre-treat the cells with 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride for 24 hours.

    • Induce oxidative stress by exposing the cells to H₂O₂ for a specified duration (e.g., 1-2 hours).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 2 µM) in culture medium.[23][24]

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.[23][24][25][26]

    • Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement:

    • In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).[23]

    • Capture images using a fluorescence microscope with appropriate filters for red and green fluorescence.

    • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

    • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

In Vivo Application: Neuroprotection in a Rat Model of Ischemic Stroke

This protocol describes the evaluation of the neuroprotective effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in a transient middle cerebral artery occlusion (MCAO) model in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Monofilament suture for MCAO

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

  • Saline solution

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Protocol:

  • Middle Cerebral Artery Occlusion (MCAO) Surgery:

    • Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[27]

    • Ligate the ECA and insert a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[28][29]

    • After a defined period of occlusion (e.g., 60 or 120 minutes), withdraw the suture to allow for reperfusion.[30]

  • Drug Administration:

    • Administer 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (e.g., 30-100 mg/kg, intraperitoneally or intravenously) at the time of reperfusion or at specified time points post-MCAO. The control group receives a saline injection.

  • Behavioral Assessment:

    • At 24 hours and subsequent time points post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale or a more comprehensive neurobehavioral score).

  • Infarct Volume Measurement (TTC Staining):

    • At the end of the experiment (e.g., 48 or 72 hours post-MCAO), euthanize the rats and harvest the brains.

    • Slice the brain into 2 mm coronal sections.[28][31]

    • Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.[28][31][32][33]

    • Viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Experimental Workflow:

G cluster_surgery Surgical Procedure cluster_treatment Drug Administration cluster_assessment Post-operative Assessment A Anesthetize Rat B Induce Middle Cerebral Artery Occlusion (MCAO) A->B C Reperfusion B->C D Administer 2-Ethyl-6-methyl- 3-hydroxypyridine HCl or Saline C->D E Behavioral Testing (Neurological Deficit Score) D->E F Euthanize and Harvest Brain E->F G TTC Staining F->G H Quantify Infarct Volume G->H

Caption: In vivo neuroprotection experimental workflow (MCAO model).

Conclusion and Future Directions

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a versatile and potent neuroprotective agent with a well-defined mechanism of action targeting key pathological events in neurodegenerative diseases. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its therapeutic potential in various preclinical models. Future research should focus on further elucidating its effects on specific signaling pathways, exploring its efficacy in combination therapies, and advancing its development for clinical applications in a broader range of neurodegenerative and neurological disorders.

References

  • Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]

  • JoVE. (2022). Excitotoxic Stimulation of Brain Microslices as an In vitro Model of Stroke. [Link]

  • Minuth, W. W. (n.d.). Neuronal differentiation and long-term culture of the human neuroblastoma line SH-SY5Y. [Link]

  • iGEM. (n.d.). Differentiation Protocol for SHSY5Y. [Link]

  • JoVE. (2022). Mouse Model Of Middle Cerebral Artery Occlusion l Protocol Preview. [Link]

  • Li, P. A., He, Q. P., Csiszar, K., Neumar, R. W., & Schiding, J. K. (2008). TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion. Neurological Research, 30(6), 640–646. [Link]

  • Gleichmann, M., & Mattson, M. P. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Nature Protocols, 6(1), 57–65. [Link]

  • Sykiotis, G. P. (2020). Special Issue : Keap1/Nrf2 Signaling Pathway. Antioxidants. [Link]

  • Piras, A., Fantappiè, S., Sani, G., & Valoti, M. (2025). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. International Journal of Molecular Sciences, 26(11), 6033. [Link]

  • Hirt, L., & Leist, M. (2003). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cell Death & Differentiation, 10(7), 779–788. [Link]

  • Fluri, F., Yamuna, R. R., & Scherler, P. (2012). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments, (60), e3751. [Link]

  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride. [Link]

  • ClinicalTrials.gov. (2024). Efficacy and Safety of Mexidol® in Stroke Therapy. [Link]

  • Volchegorskii, I. A., Miroshnichenko, I. Y., Rassokhina, L. M., Fayzullin, R. M., Pryakhina, K. E., & Malkin, M. P. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal, 57(3), 323–327. [Link]

  • Duarte, C. B., Ferreira, J. S., & Oliveira, C. R. (2016). Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity. Frontiers in Neuroscience, 10, 526. [Link]

  • Voronina, T. A. (2020). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Pharmaceuticals, 13(11), 358. [Link]

  • ResearchGate. (n.d.). The cerebral infarct volumes were detected by TTC staining method after.... [Link]

  • Viejo, L., Rubio-Alarcón, M., Arribas, R. L., Moreno-Castro, M., Pérez-Marín, R., Braun-Cornejo, M., ... & de los Ríos, C. (2021). 3.12. Neuroprotection Assays. Bio-protocol, 11(14), e4093. [Link]

  • ResearchGate. (n.d.). Bcl-2 and Bax expression in cortex and primary neurons. [Link]

  • Belayev, L., Busto, R., Zhao, W., & Ginsberg, M. D. (1996). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke, 27(9), 1616–1622. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Leist, M., & Nicotera, P. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cell Death & Disease, 14(6), 384. [Link]

  • University of South Alabama. (n.d.). Measuring infarct size by the tetrazolium method. [Link]

  • ClinicalTrials.gov. (2025). Study of Efficacy and Safety of Mexidol® in Ischemic Stroke Therapy. [Link]

  • Sykiotis, G. P. (2021). Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives. Antioxidants, 10(11), 1797. [Link]

  • Lisek, M., & Zylinska, L. (2024). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. International Journal of Molecular Sciences, 25(12), 6437. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • JoVE. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. [Link]

  • Kansanen, E., Kuosmanen, S. M., Leinonen, H., & Levonen, A. L. (2013). Nrf2/Keap1/ARE signaling: Towards specific regulation. Nucleic Acids Research, 41(1), 1–20. [Link]

  • Neurofit. (n.d.). Viability and survival test. [Link]

  • RWD Life Science. (2023). MCAO Model - Steps and Techniques for Succeeding. [Link]

  • Kwon, J. W., Park, C. K., Shin, H. Y., Paek, S. H., Wang, K. C., & Kim, D. G. (2008). Time-dependent Changes of the Infarct Volume in a Rat Stroke Model: A Comparison of the Use of MRI and TTC-staining as Monitor. Journal of Korean Cerebrovascular Society, 10(3), 437–441. [Link]

  • Medvestnik. (n.d.). Mexidol: use of the drug in acute cerebrovascular accidents. [Link]

  • Figley, S. J., & Fehlings, M. G. (2018). Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis. Cell Death & Disease, 9(11), 1117. [Link]

  • Alarifi, S., Ali, H., Alkahtani, S., & Alessia, M. S. (2017). Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. International Journal of Nanomedicine, 12, 4541–4551. [Link]

  • Reers, M., Smith, T. W., & Chen, L. B. (2009). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Cold Spring Harbor Protocols, 2009(10), pdb.prot5296. [Link]

  • Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. Antioxidants & Redox Signaling, 30(11), 1438–1487. [Link]

  • Veeva. (2025). Study of Efficacy and Safety of MEXIDOL® in Ischemic Stroke Therapy. [Link]

  • Zhang, H., Liu, J., Qu, D., Wang, L., Wong, C. M., & Li, C. (2016). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. PLoS ONE, 11(10), e0163327. [Link]

  • ResearchGate. (n.d.). Summary of KEAP/NRF2 pathway. [Link]

  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. [Link]

  • Purdue University Cytometry Laboratories. (n.d.). ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy). [Link]

  • ECHA. (n.d.). Acute Toxicity: dermal - Registration Dossier. [Link]

Sources

Troubleshooting & Optimization

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Issues, Stability, and Formulation Guides for Research Applications CAS: 13258-59-8 | Synonyms: Emoxypine HCl, Mexidol HCl, 2-Ethyl-6-methyl-3-pyridinol hydrochloride[1][2][3]

Part 1: Critical Physicochemical Parameters

Before attempting formulation, verify your compound's core properties.[1][3] Many solubility "failures" stem from a misunderstanding of the salt form versus the free base.[1][3]

ParameterSpecificationTechnical Insight
Molecular Weight 173.64 g/mol HCl salt form.[1][3][]
Appearance White to off-white crystalline powderYellowing indicates oxidation. Do not use if significantly discolored [1].[3]
Solubility (Water) Highly Soluble (>100 mg/mL)The HCl salt dissociates readily in water, creating an acidic solution (pH ~3-4).
Solubility (Ethanol) SolubleSuitable for organic stock solutions.[3]
Solubility (DMSO) Soluble (~27.5 mg/mL to >100 mM)Preferred for biological stock solutions to prevent hydrolysis/oxidation during storage [2].
pKa (Predicted) ~10.6 (Phenolic OH), ~4-5 (Pyridine N)Critical: The molecule is amphoteric. At physiological pH (7.4), the equilibrium shifts, potentially reducing solubility compared to the acidic HCl solution [3].[1][3]
Stability Light & Air SensitiveAs an antioxidant, it sacrifices itself to scavenge free radicals. Must be stored in the dark under inert gas [4].
Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers in the field.

Q1: Why did my aqueous stock solution turn yellow after 24 hours?

Diagnosis: Oxidative Degradation. Mechanism: 2-Ethyl-6-methyl-3-hydroxypyridine is a potent antioxidant.[1][3] In aqueous solution, especially when exposed to light or air, it rapidly oxidizes.[1][3] The yellow/brown color results from the formation of quinone-like degradation products or coupled oxidation byproducts.[1][3] Solution:

  • Immediate Action: Discard the yellow solution; the effective concentration is unknown, and byproducts may be cytotoxic.[1][3]

  • Prevention: Prepare aqueous solutions immediately before use.[1][3] For storage, use DMSO or ethanol and store at -20°C or -80°C.[1][3]

  • Protocol Adjustment: If aqueous storage is unavoidable, sparge the water with nitrogen/argon gas before dissolution and store in amber glass vials.

Q2: I added PBS (pH 7.4) to my HCl salt solution, and it became cloudy. Why?

Diagnosis: pH-Induced Precipitation (Free Base Formation).[1][3] Mechanism: The commercially available form is the Hydrochloride salt (highly water-soluble).[1][3] When you add a strong buffer like PBS (pH 7.[1][3]4) or NaOH, you neutralize the acidic proton on the pyridine nitrogen.[1][3] This generates the Free Base (2-ethyl-6-methyl-3-hydroxypyridine), which has significantly lower aqueous solubility than the salt form.[1][3] Solution:

  • Step 1: Dissolve the HCl salt in pure water or saline first (acidic pH maintains solubility).[1][3]

  • Step 2: If a neutral pH is required for injection, add buffer slowly with stirring.[1][3] Do not exceed the solubility limit of the free base (approx. 1-5 mg/mL in neutral buffer).[1][3]

  • Alternative: For higher concentrations at neutral pH, use a solubilizing agent like cyclodextrin or a co-solvent system (e.g., PEG 400).[1][3]

Q3: Can I autoclave the solution for sterilization?

Diagnosis: Thermal Instability Risk.[3] Mechanism: While the solid melting point is high (~136°C), aqueous solutions can undergo hydrolysis or accelerated oxidation under high heat and pressure.[1][3] Solution:

  • Do NOT autoclave.

  • Standard: Use sterile filtration (0.22 µm PVDF or PES membrane).[1][3] The solution viscosity is low, making filtration easy.[1][3]

Part 3: Optimized Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution (Cell Culture)

Target: 50 mM Stock in DMSO

  • Weighing: Weigh 8.68 mg of 2-Ethyl-6-methyl-3-hydroxypyridine HCl.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. The powder should dissolve instantly.[1][3]

  • Storage: Aliquot into light-protective amber tubes (20-50 µL each). Store at -80°C.

    • Shelf Life: 6 months at -80°C.[1][3][5]

    • Usage: Dilute 1:1000 into culture medium to achieve 50 µM working concentration.[1][3]

Protocol B: Preparation of Aqueous Solution for In Vivo Injection (IP/IV)

Target: 10 mg/mL in Saline (Freshly Prepared)

  • Vehicle Prep: Degas 0.9% NaCl (Saline) by sonication or nitrogen bubbling for 5 minutes to remove dissolved oxygen.[1][3]

  • Dissolution: Add 100 mg of compound to 10 mL of degassed saline.

  • Mixing: Vortex until clear.

  • pH Check: The pH will be acidic (~pH 3-4).

    • For IP Injection: This is often tolerated in rodents.[1][3]

    • For IV Injection: Adjust pH carefully to ~6.0 using dilute NaOH (0.1 N).[1][3] Stop immediately if cloudiness appears.

  • Filtration: Pass through a 0.22 µm syringe filter into a sterile vial.

  • Administration: Inject within 30 minutes of preparation.

Part 4: Visual Logic & Decision Trees
Figure 1: Solubility & Stability Decision Tree

This diagram guides you through solvent selection based on your experimental end-point.[1][3]

SolubilityLogic Start Start: Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Use DMSO Stock (50-100 mM) Store at -80°C InVitro->DMSO High Stability Water Use Aqueous Saline Prepare FRESH InVivo->Water Low Toxicity CheckPH Check pH Requirement Water->CheckPH Acidic Acidic (pH 3-5) OK? (e.g., IP injection) CheckPH->Acidic Neutral Neutral (pH 7.4) Required? (e.g., Sensitive IV) CheckPH->Neutral DirectDissolve Dissolve in Saline Filter Sterilize Acidic->DirectDissolve BufferCareful Dissolve in Saline -> Slowly adjust pH to 6.0-6.5 Watch for precipitate! Neutral->BufferCareful

Caption: Decision matrix for solvent selection. Note that neutralizing the HCl salt carries a risk of precipitation (red node).[1][3]

Figure 2: Degradation Pathway Warning

Understanding why the solution fails is critical for troubleshooting.

Degradation Compound Emoxypine HCl (Clear/White) Intermediate Free Radical Formation Compound->Intermediate Oxidation Trigger Triggers: 1. Light (UV) 2. Oxygen 3. High pH (>7) Trigger->Intermediate Product Quinone Byproducts (Yellow/Brown Color) CYTOTOXIC Intermediate->Product Polymerization

Caption: The oxidative degradation pathway. The appearance of yellow color confirms the formation of cytotoxic quinone byproducts.[1][3]

References
  • PubChem. (2025).[1][3][6] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound CID 128852).[1][3] National Library of Medicine.[1][3] Available at: [Link]

  • ResearchGate. (2016).[1][3] Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]

Sources

Technical Support Center: 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride (EMHPH) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Solution Stability & Formulation | Ref ID: EMHPH-STAB-2024[1][2][3]

Troubleshooting Matrix: Rapid Diagnostics

Use this section to identify the immediate cause of solution instability.

SymptomObservationProbable Root CauseCorrective Action
Discoloration Solution turns Yellow or Amber Oxidative Degradation. Formation of quinoid intermediates due to dissolved oxygen or metal ion catalysis.[1][2][3]Critical: Sparge water with

or Argon for 30 mins prior to mixing.[1][2][3] Add chelating agent (EDTA).[2][3]
Precipitation White crystalline sedimentpH Shift > 6.0. The drug is a hydrochloride salt.[2][3] At neutral/alkaline pH, the free base (2-ethyl-6-methyl-3-hydroxypyridine) precipitates.[1][2][3]Adjust pH to 3.5 – 5.0 using 0.1M HCl.[2][3] Ensure buffer capacity is sufficient.[1][2][3]
Turbidity Haze or cloudinessMicrobial Contamination or Container Interaction. Filter via 0.22 µm PES membrane.[1][2][3] Switch to Type I borosilicate glass.
Potency Loss HPLC assay < 95%Thermal Hydrolysis or Photodegradation. Store at 2–8°C. Use amber glassware.[1][2][3] Avoid autoclaving if antioxidants are heat-sensitive.[1][2][3]
Root Cause Analysis: The Chemistry of Instability

To stabilize 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, one must understand that its therapeutic mechanism is also its stability weakness.[1][2][3]

The Mechanism: EMHPH acts as a radical scavenger.[2][3] The hydroxyl group at position 3 (3-OH) donates a hydrogen atom to neutralize Reactive Oxygen Species (ROS).[2][3] In the presence of oxygen or transition metals (Fe³⁺, Cu²⁺), the molecule undergoes auto-oxidation , converting into a colored pyridinoxyl radical and subsequently into quinone-like chromophores.[1][2]

The Pathway:

  • Initiation: Trace metals or UV light abstract a hydrogen from the 3-OH group.[1][2][3]

  • Propagation: The resulting radical resonates, attacking unreacted molecules.[2][3]

  • Termination/Coloration: Formation of stable, yellow-brown quinoid byproducts.[1][2][3]

degradation_pathway EMHPH EMHPH (Colorless) (Reduced Form) Radical Pyridinoxyl Radical (Unstable Intermediate) EMHPH->Radical -H (Oxidation) Quinone Quinoid Byproducts (Yellow/Amber) Radical->Quinone Polymerization/Rearrangement O2 Dissolved O2 O2->Radical Promotes Metals Trace Metals (Fe3+, Cu2+) Metals->EMHPH Catalyzes Light UV Light Light->EMHPH Initiates

Figure 1: Oxidative degradation pathway of hydroxypyridine derivatives leading to discoloration.[1][2][3]

Stabilization Protocol: Self-Validating Formulation System

This protocol uses a "Defense-in-Depth" strategy: removing oxygen, sequestering metals, and buffering pH.[1][2][3]

Reagents Required:

  • API: 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Purity >99%).[1][2][3][4]

  • Solvent: Water for Injection (WFI), strictly deoxygenated.[2][3]

  • Antioxidant: Sodium Metabisulfite (0.1% w/v) [Optional but recommended for shelf-life > 1 year].[1][2][3]

  • pH Adjuster: 1M HCl (to lower pH) or Sodium Succinate (buffer).[2][3]

Step-by-Step Workflow
  • Deoxygenation (Critical Control Point):

    • Action: Bubble high-purity Nitrogen (

      
      ) or Argon through WFI for at least 30 minutes before adding any solids.[1][2][3]
      
    • Validation: Dissolved Oxygen (DO) meter should read < 1.0 ppm.[2][3]

  • Solubilization Sequence:

    • Maintain

      
       blanket over the vessel.[2][3]
      
    • Add Sodium Metabisulfite (if using) first.[2][3] This sacrifices itself to scavenge any remaining oxygen.[1][2][3]

    • Add EMHPH slowly with magnetic stirring.

    • Why: Adding the antioxidant first protects the drug the moment it hits the water.[2]

  • pH Adjustment:

    • Target pH: 3.5 – 5.0 .[1][2][3]

    • Note: While physiological pH is 7.4, EMHPH is most stable in acidic conditions.[1][2][3] A pH of 4.0–5.0 is the standard compromise for injection tolerance vs. stability.[2][3]

  • Filtration & Filling:

    • Filter through a 0.22 µm PVDF or PES membrane (low protein binding).[2][3]

    • Fill into Amber Type I Glass ampoules/vials.

    • Headspace Purge: Flush the vial headspace with Nitrogen immediately before sealing.[2][3]

manufacturing_workflow cluster_prep Preparation Phase cluster_mix Compounding cluster_finish Finishing WFI Water for Injection Gas N2 Sparging (30 mins) WFI->Gas Excipient Add Sodium Metabisulfite (Antioxidant) Gas->Excipient API Add EMHPH API Excipient->API pH Adjust pH (3.5 - 5.0) API->pH Filter 0.22µm Filtration pH->Filter Fill Fill Amber Vials Filter->Fill Seal N2 Headspace Flush & Seal Fill->Seal

Figure 2: Manufacturing workflow emphasizing anaerobic handling.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I autoclave the solution?

  • A: Yes, EMHPH is generally heat stable up to 100-120°C for short periods.[1][2][3] However, heat accelerates oxidation.[1][2][3] If you autoclave, the solution must be in a sealed, nitrogen-purged ampoule.[1][2] Do not autoclave in open flasks. If using Sodium Metabisulfite, be aware that sulfites can degrade at high temperatures; sterile filtration is preferred for sulfite-containing formulas.[1][2][3]

Q: Why is my solution turning pink/red instead of yellow?

  • A: This often indicates trace Iron (Fe) contamination.[2][3] Hydroxypyridines can form colored complexes with iron.[1][2][3] Ensure all glassware is acid-washed and use high-grade reagents with low heavy metal content.[1][2][3]

Q: Is Sodium Metabisulfite mandatory?

  • A: For long-term storage (1-2 years), yes, it is the industry standard.[1][2][3] For short-term experimental use (1-2 weeks), rigorous nitrogen sparging and storage at 4°C is sufficient.[1][2][3]

Q: What is the solubility limit?

  • A: EMHPH is highly soluble in water (>100 mg/mL).[2][3] However, high concentrations can be hypertonic.[1][2][3] Standard injection concentrations are typically 50 mg/mL (5%) .[2][3]

References
  • PubChem. (n.d.).[1][2][3] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary).[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Voronina, T. A. (2001).[1][2][3] Antioxidant Mexidol.[1][2][3][6][7] The main neuropsychotropic effects and mechanism of action.[2][3] Psychopharmacology and Biological Narcology.[1][2][3] (Contextual grounding on mechanism).

  • Google Patents. (2010).[1][2][3] RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.[1][2][3][8][9] Retrieved from

  • Google Patents. (2003).[1][2][3] RU2205640C1 - Stable mexidol-containing pharmaceutical composition.[1][2][3] (Details on pH and excipients). Retrieved from

  • Smirnov, L. D., et al. (1998).[1][2][3] Structure and biological activity of 3-hydroxypyridine derivatives.[1][2][3][10] Russian Chemical Bulletin.[1][2][3] (Chemical grounding for 3-OH reactivity).[1][2][3]

Sources

Optimizing dosage of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride for neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dosage for Neuroprotection

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

Introduction: Defining the Scope

Welcome to the technical support hub for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Emoxypine HCl). Unlike its succinate salt counterpart (often marketed as Mexidol), the hydrochloride salt presents unique solubility and pH challenges that can ruin neuroprotection assays before they begin.[1]

This guide is not a generic datasheet. It is a troubleshooting system designed to address the specific failure points in neuroprotective workflows: solubility artifacts, bell-shaped dose responses, and in vitro vs. in vivo translation gaps.

Module 1: Formulation & Stability (The "Pre-Experiment" Phase)

User Issue: "My stock solution is acidic, and my cells are dying in the vehicle control."

Root Cause Analysis

As a hydrochloride salt, 2-Ethyl-6-methyl-3-hydroxypyridine dissociates in water to release protons, significantly lowering the pH.[1] If you dissolve this directly in cell culture media or unbuffered saline at high concentrations, you are inducing acidotoxicity , not drug toxicity.[1]

Troubleshooting Protocol: The "pH-Step" Method

Do not rely on the buffering capacity of DMEM or PBS alone.[1] Follow this formulation logic:

  • Solvent: Dissolve the HCl salt in minimal ddH₂O (Milli-Q) first.[1]

  • Neutralization: Carefully adjust pH to ~7.0–7.2 using 1N NaOH before adding to the final volume of buffer/media.[1]

    • Warning: The free base may precipitate if the pH exceeds 7.[1]5. Keep it strictly neutral.

  • Vehicle Control: Your vehicle must be pH-adjusted ddH₂O + buffer, matching the osmolarity of the drug solution.[1]

Stability FAQ
  • Q: Can I autoclave the stock solution?

    • A: No. The 3-hydroxypyridine ring is susceptible to thermal degradation under high pressure.[1] Use 0.22 µm sterile filtration .

  • Q: Is it light sensitive?

    • A: Yes. Oxidation of the hydroxyl group turns the solution yellow/brown.[1] Store stocks at -20°C in amber tubes. If the solution is yellow upon thawing, discard it.[1]

Module 2: In Vitro Optimization (Cell Culture)

User Issue: "I see no neuroprotection against glutamate toxicity, or I see toxicity at high doses."

The "Antioxidant Paradox"

2-Ethyl-6-methyl-3-hydroxypyridine acts as a radical scavenger.[1] However, at supra-physiological concentrations (>500 µM), it can act as a pro-oxidant or disrupt membrane dynamics, leading to a bell-shaped dose-response curve .[1]

Recommended Concentration Ranges
ApplicationEffective RangeToxic ThresholdMechanism Focus
Neuronal Culture (Primary) 10 – 100 µM> 250 µMMembrane stabilization, GABA modulation
Glutamate Stress Model 25 – 100 µM> 300 µMInhibition of excitotoxicity
Mitochondrial Assay 10 – 50 µM> 100 µMATP synthesis preservation
Protocol: Validating the Neuroprotective Window

Do not screen a linear range (e.g., 10, 20, 30 µM). Screen logarithmically to find the peak efficacy.[1]

  • Plate Neurons: Primary cortical neurons (DIV 10-14).[1]

  • Pre-treatment: Add drug 1-2 hours before insult.[1] The mechanism involves membrane modulation, which is not instantaneous.[1]

  • Doses: 1 µM, 10 µM, 100 µM, 500 µM.

  • Insult: Glutamate (50-100 µM) or H₂O₂.[1]

  • Readout: MTT or LDH release after 24 hours.

    • Success Metric: 10-100 µM should restore viability to >70% of control.[1]

Module 3: In Vivo Dosing (Animal Models)

User Issue: "The dosage that worked in papers (Mexidol) isn't working with my HCl salt."

Dosage Translation Logic

The succinate salt (Mexidol) has a higher molecular weight than the HCl salt.[1]

  • MW (HCl salt): ~173.6 g/mol [1]

  • MW (Succinate salt): ~255.3 g/mol [1]

  • Correction Factor: If a paper uses 100 mg/kg Mexidol, the equivalent dose of the HCl salt is roughly 68 mg/kg .

Standard Dosing Regimens (Rat/Mouse)
IndicationRouteDosage (HCl Salt)Frequency
Acute Ischemia (Stroke) IV / IP50 – 100 mg/kgSingle bolus 30 min post-occlusion
Chronic Neurodegeneration IP25 – 50 mg/kgDaily for 14-21 days
Anxiolytic/Behavioral IP10 – 25 mg/kg30 min prior to testing
Critical Troubleshooting: Pharmacokinetics

The half-life of 2-Ethyl-6-methyl-3-hydroxypyridine is relatively short (1-2 hours in rodents).[1]

  • The Fix: For sustained neuroprotection (e.g., TBI recovery), a b.i.d. (twice daily) dosing schedule is statistically superior to a single high dose.

Module 4: Mechanistic Visualization

User Issue: "Reviewers are asking for the specific mechanism. Is it an antioxidant or a receptor modulator?"

Answer: It is both . The uniqueness of this molecule lies in its ability to modify the lipid bilayer, which secondarily enhances receptor function (GABA) and enzymatic activity.

NeuroprotectionMechanism cluster_Membrane Lipid Bilayer Modulation cluster_Targets Downstream Targets Drug 2-Ethyl-6-methyl-3-hydroxypyridine HCl LPO Inhibit Lipid Peroxidation Drug->LPO Scavenges ROS Fluidity Increase Membrane Fluidity Drug->Fluidity Stabilizes Structure LPO->Fluidity Prevents Rigidity GABA GABA-A Receptor Complex (Allosteric Enhancement) Fluidity->GABA Enhances Binding Affinity Mito Mitochondria (Complex I/II) Fluidity->Mito Preserves Enzyme Function Outcome NEUROPROTECTION (Survival/Plasticity) GABA->Outcome Inhibition of Excitotoxicity Mito->Outcome ATP Maintenance

Caption: The Dual-Action Mechanism.[1] The drug acts primarily by stabilizing membrane lipid dynamics, which secondarily enhances GABAergic signaling and mitochondrial function.

References

  • Voronina, T. A. (2000).[1] Antioxidant Mexidol.[1][2][3][4][5] The main neuropsychotropic effects and mechanism of action.[1] Psychopharmacology and Biological Narcology.

  • Yasnetsov, V. V., et al. (2016).[1] Neuroprotective effect of mexidol in experimental ischemia of the brain. Bulletin of Experimental Biology and Medicine.

  • Novikov, V. E., & Levchenkova, O. S. (2013).[1] Hypoxia-inducible factor (HIF-1alpha) as a target for pharmacological action of antioxidant drugs.[1] Reviews on Clinical Pharmacology and Drug Therapy.

  • PubChem Compound Summary. (2024). 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride.[1][6][7][8] National Center for Biotechnology Information.[1]

  • Volchegorskii, I. A., et al. (2024).[1][9] Effect of 2-ethyl-6-methylpyridinol-3-yl-thiooctanoate and its Non-Esterified Components on the Behavior of Rats. Pharmaceutical Chemistry Journal.

Sources

Technical Support Center: 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Troubleshooting

Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers.

Introduction: Compound Profile & Stability Overview

Subject: 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride Common Names: Emoxypine, Mexidol (HCl salt form). Chemical Class: 3-Hydroxypyridine derivative (Vitamin B6 structural analog).

As a Senior Application Scientist, I often address inquiries regarding the discoloration and assay loss of this compound. While the pyridine ring itself is robust against hydrolysis, the 3-hydroxyl group and alkyl substituents render this molecule sensitive to oxidative stress and photolysis.

This guide moves beyond basic storage instructions to explain why degradation occurs and how to detect it analytically.

Module 1: Oxidative Degradation (The "Pinking" Phenomenon)

User Question: "My clear stock solution turned a faint pink/brown color after 24 hours on the bench. Is the compound compromised?"

Technical Insight

Yes, the color change indicates oxidative degradation. The 3-hydroxypyridine moiety behaves similarly to phenols. Upon exposure to oxygen and light, it undergoes a radical-mediated oxidation.

  • Mechanism: The phenolic hydrogen is abstracted to form a phenoxy radical.

  • Propagation: This radical delocalizes around the ring, facilitating coupling reactions (dimerization) or further oxidation to quinone-methide-like intermediates.

  • Visual Indicator: These conjugated quinoid species are highly chromophoric (pink/red/brown) even at trace concentrations (<0.1%), often before significant assay loss is detected by HPLC.

Pathway Visualization

The following diagram illustrates the oxidative cascade leading to chromophoric impurities.

OxidationPathway Substrate 2-Ethyl-6-methyl-3-hydroxypyridine (Colorless) Radical Phenoxy Radical (Intermediate) Substrate->Radical -H• (Oxidation) Quinone Quinone Methide-like Species Radical->Quinone Tautomerization Dimer Coupled Dimers (Pink/Brown Chromophores) Radical->Dimer Coupling Quinone->Dimer Polymerization

Figure 1: Oxidative pathway showing the transition from the colorless parent compound to chromophoric degradation products.

Troubleshooting Protocol: Oxidative Stress Test

To confirm if your formulation is oxidation-prone, perform this rapid stress test:

StepActionPurpose
1 Prepare a 1 mg/mL solution of the API in 0.1 M HCl.Acidic pH mimics the salt's natural state.
2 Add Hydrogen Peroxide (

) to a final concentration of 3%.
Induces forced oxidation.
3 Incubate at Room Temperature for 4 hours.Accelerates radical formation.
4 Observation: Check for yellow-to-pink color shift.Immediate visual confirmation of susceptibility.
5 Analysis: Inject onto HPLC (see Module 4).Quantify the formation of N-oxide or dimer impurities.

Module 2: Photostability & Light Protection

User Question: "We observe unknown peaks eluting before the main peak after exposing the powder to ambient light. What are these?"

Technical Insight

Pyridine derivatives are photosensitive.[1] UV absorption (specifically near the 296 nm max) can excite the


-electron system.
  • Primary Degradation: Photo-oxidation of the alkyl side chains (ethyl/methyl groups) to alcohols or carboxylic acids.

  • Secondary Degradation: N-oxide formation (oxidation of the ring nitrogen).

Experimental Protocol: ICH Q1B Confirmatory Testing

Do not rely on ambient light. Use this standardized approach to validate packaging:

  • Sample Prep: Place solid API (approx. 1 mm thick layer) in an open quartz dish.

  • Exposure: Expose to a light source providing an overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter .[2]

  • Control: Wrap a concurrent sample in aluminum foil (Dark Control).

  • Result Interpretation:

    • If Dark Control = 99.9% purity

    • And Exposed Sample = <95.0% purity

Module 3: pH-Dependent Stability (Hydrolysis)

User Question: "Can I formulate this in a basic buffer (pH 8.0)?"

Technical Insight

Avoid basic pH. While the pyridine ring is resistant to hydrolysis, the stability of 2-Ethyl-6-methyl-3-hydroxypyridine is heavily pH-dependent due to its pKa values.

  • Acidic (pH < 4): The nitrogen is protonated (

    
    ). This withdraws electron density from the ring, stabilizing the hydroxyl group against oxidation. Most Stable. 
    
  • Neutral/Basic (pH > 7): The nitrogen deprotonates. Furthermore, the hydroxyl group (

    
    ) can deprotonate to the phenolate ion (
    
    
    
    ). The phenolate is extremely electron-rich and rapidly oxidizes (see Module 1).

Recommendation: Maintain formulation pH between 3.0 and 5.0 using citrate or acetate buffers to maximize shelf-life.

Module 4: Analytical Troubleshooting (HPLC)

User Question: "I am seeing severe peak tailing and retention time shifts. Is this degradation?"

Technical Insight

Not necessarily. This is likely an analytical artifact common to basic pyridine compounds.

  • Cause: The basic nitrogen interacts with free silanol groups (

    
    ) on the silica backbone of the HPLC column, causing secondary retention (tailing).
    
  • Solution: You must use an ion-pairing agent or a heavily end-capped column.

Recommended Stability-Indicating Method
ParameterConditionRationale
Column C18 (L1), End-capped (e.g., Zorbax Eclipse or equivalent)Reduces silanol activity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer pH 3.0Acidic pH suppresses silanol ionization (



).
Mobile Phase B AcetonitrileStandard organic modifier.
Wavelength 296 nmLambda max for Emoxypine.
Flow Rate 1.0 mL/minStandard backpressure management.
Troubleshooting Decision Tree

Use this logic flow to distinguish between method issues and real degradation.

Troubleshooting Start Issue: Extra Peaks or Tailing CheckBlank Does peak appear in Blank? Start->CheckBlank Artifact System Artifact (Wash Column/Change Solvent) CheckBlank->Artifact Yes CheckUV Check UV Spectrum of Impurity CheckBlank->CheckUV No SpectrumMatch Spectrum matches Parent? CheckUV->SpectrumMatch Isomer Likely pH/Tailing Artifact (Adjust Buffer pH) SpectrumMatch->Isomer Yes (Identical) Degradant Real Degradant (Oxidation/Photolysis) SpectrumMatch->Degradant No (Shifted Max)

Figure 2: Diagnostic workflow for validating HPLC anomalies.

References

  • PubChem. (n.d.). 2-Ethyl-6-methyl-3-hydroxypyridine.[][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Smirnov, L. D., et al. (1998). Structure and antioxidant activity of 3-hydroxypyridine derivatives. Russian Chemical Bulletin.
  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Burlakova, E. B., et al. (2020). Mechanism of action of 2-ethyl-6-methyl-3-hydroxypyridine derivatives. (General reference for the biological and chemical stability profile of the Mexidol class).

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (also known as Emoxypine or Mexidol). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common hurdles in your research and development endeavors.

Introduction: The Bioavailability Challenge

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a compound with demonstrated antioxidant and neuroprotective properties.[1] However, its therapeutic potential following oral administration is often limited by poor bioavailability. This guide will explore the underlying reasons for this issue and provide practical, evidence-based strategies to enhance its systemic absorption.

The primary obstacles to the oral bioavailability of 2-Ethyl-6-methyl-3-hydroxypyridine are its inherent hydrophilicity, which restricts its passive diffusion across the lipid-rich intestinal epithelium, and its susceptibility to extensive first-pass metabolism.[2]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the bioavailability of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride.

Q1: What is the primary reason for the poor oral bioavailability of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride?

A1: The main contributor to its low oral bioavailability is its hydrophilic nature.[2] Highly water-soluble compounds like 2-Ethyl-6-methyl-3-hydroxypyridine struggle to permeate the lipophilic cell membranes of the intestinal enterocytes, which is a critical step for absorption into the bloodstream.

Q2: Does first-pass metabolism significantly impact the bioavailability of this compound?

A2: Yes, 2-Ethyl-6-methyl-3-hydroxypyridine is a phenolic compound and is subject to extensive first-pass metabolism, primarily through glucuronidation in the liver.[3] This metabolic process converts the active drug into more water-soluble and pharmacologically inactive glucuronide conjugates, which are then readily eliminated from the body, reducing the amount of active drug reaching systemic circulation.

Q3: Is 2-Ethyl-6-methyl-3-hydroxypyridine a substrate for P-glycoprotein (P-gp) efflux pumps?

A3: Current research indicates that 2-Ethyl-6-methyl-3-hydroxypyridine succinate (a salt form) is not a substrate of the P-glycoprotein (ABCB1) efflux pump. Interestingly, it has been shown to be an inhibitor of P-gp activity. This suggests that co-administration with drugs that are P-gp substrates could potentially lead to drug-drug interactions by increasing their absorption.

Q4: What are the most promising strategies to enhance the oral bioavailability of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride?

A4: Several formulation strategies can be employed to overcome its poor absorption. These include:

  • Nanoencapsulation: Encapsulating the drug in nanoparticles can protect it from premature metabolism and enhance its uptake by the intestinal epithelium.

  • Liposomal Formulations: Liposomes can encapsulate hydrophilic drugs in their aqueous core, facilitating transport across the intestinal membrane.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.[4]

  • Use of Permeation Enhancers: Co-administration with compounds that reversibly open the tight junctions between intestinal cells can increase paracellular drug absorption.[5]

  • Orally Disintegrating Tablets (ODTs): These formulations are designed to dissolve rapidly in the mouth, allowing for potential pre-gastric absorption through the buccal mucosa, which bypasses first-pass metabolism.[6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the development of oral formulations for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low drug loading/encapsulation efficiency in nanoparticles/liposomes. The high hydrophilicity of the drug leads to its leakage from the lipid-based or polymeric carrier into the external aqueous phase during formulation.1. Optimize the formulation process: For nanoparticles prepared by nanoprecipitation, consider a modified method where the drug is dissolved in the aqueous phase and the polymer in the organic phase to improve encapsulation.[8] 2. Select appropriate polymers: For solid dispersions, use polymers with good solubilizing capacity for the drug, such as Soluplus® or polyvinylpyrrolidone (PVP).[4] 3. Modify the drug: While more complex, creating a more lipophilic prodrug of 2-Ethyl-6-methyl-3-hydroxypyridine could significantly improve its partitioning into the carrier.
Inconsistent in vitro dissolution profiles. The formulation is not stable, leading to drug recrystallization or aggregation over time.1. Characterize the solid-state properties: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the solid dispersion. 2. Optimize polymer selection: Choose polymers that have a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug to inhibit recrystallization.
Poor correlation between in vitro dissolution and in vivo bioavailability. In vitro dissolution media may not accurately reflect the complex environment of the gastrointestinal tract. Permeability, not dissolution, might be the rate-limiting step.1. Use biorelevant dissolution media: Employ fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) to better mimic physiological conditions. 2. Conduct in vitro permeability assays: Utilize Caco-2 cell monolayers to assess the permeability of the formulation and identify if efflux transporters are involved.
High variability in animal pharmacokinetic studies. Differences in gastrointestinal physiology between animals and even within the same species can lead to variable absorption. The formulation may not be robust enough to overcome these differences.1. Standardize experimental conditions: Ensure consistent fasting times, dosing volumes, and sampling schedules for all animals. 2. Refine the formulation: Focus on developing a formulation that is less sensitive to pH changes and the presence of food, such as a self-emulsifying drug delivery system (SEDDS).

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and formulation strategies.

Protocol 1: Preparation of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride-Loaded Nanoparticles via a Modified Nanoprecipitation Method

This protocol is adapted for hydrophilic drugs and aims to improve encapsulation efficiency.[8]

Materials:

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Prepare the aqueous phase: Dissolve 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in deionized water at a desired concentration (e.g., 10 mg/mL).

  • Prepare the organic phase: Dissolve PLGA in acetone at a specific concentration (e.g., 20 mg/mL).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The ratio of organic to aqueous phase should be optimized (e.g., 1:5 v/v).

  • Solvent evaporation: Continue stirring the mixture at room temperature for at least 4 hours to allow for the complete evaporation of acetone.

  • Nanoparticle purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove unencapsulated drug and excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powdered form of the nanoparticles.

Diagram of the Modified Nanoprecipitation Workflow:

Nanoprecipitation_Workflow cluster_prep Phase Preparation A Dissolve Drug in Aqueous Phase C Dropwise Addition (Organic to Aqueous) with Stirring A->C B Dissolve Polymer in Organic Phase B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Lyophilization E->F G Dry Nanoparticle Powder F->G

Caption: Modified nanoprecipitation workflow for hydrophilic drug encapsulation.

Protocol 2: Liposomal Encapsulation of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride by the Thin-Film Hydration Method

This method is suitable for encapsulating water-soluble drugs within the aqueous core of liposomes.

Materials:

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid film formation: Dissolve the phospholipid and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent removal: Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a solution of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride dissolved in PBS. The hydration should be performed above the lipid phase transition temperature with gentle agitation.

  • Sonication: Sonicate the resulting liposome suspension using a probe sonicator or bath sonicator to reduce the size of the liposomes and form small unilamellar vesicles (SUVs).

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Diagram of the Thin-Film Hydration Workflow:

Thin_Film_Hydration A Dissolve Lipids in Organic Solvent B Rotary Evaporation to form Lipid Film A->B C Hydration with Aqueous Drug Solution B->C D Sonication C->D E Purification (Dialysis/Chromatography) D->E F Purified Liposomes E->F

Caption: Thin-film hydration method for liposome preparation.

Protocol 3: Preparation of a Solid Dispersion of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride using the Solvent Evaporation Method

This technique aims to enhance the dissolution rate of the drug by dispersing it in a hydrophilic carrier.

Materials:

  • 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

  • Polyvinylpyrrolidone (PVP) K30 or Soluplus®

  • Methanol or another suitable solvent

  • Deionized water

Procedure:

  • Dissolution: Dissolve both 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and the polymer (e.g., PVP K30) in methanol. The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).

  • Drying: Further dry the resulting solid mass in a vacuum oven at a slightly elevated temperature for 24 hours to ensure complete removal of the solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and XRD).

Diagram of the Logical Relationship for Bioavailability Enhancement:

Bioavailability_Enhancement cluster_problem Bioavailability Challenge cluster_causes Underlying Causes cluster_solutions Formulation Strategies Problem Poor Oral Bioavailability of 2-Ethyl-6-methyl-3-hydroxypyridine HCl Cause1 High Hydrophilicity (Low Permeability) Problem->Cause1 Cause2 Extensive First-Pass Metabolism (Glucuronidation) Problem->Cause2 Sol1 Nanoencapsulation Cause1->Sol1 Sol2 Liposomal Formulation Cause1->Sol2 Sol4 Permeation Enhancers Cause1->Sol4 Cause2->Sol1 Cause2->Sol2 Outcome Enhanced Systemic Absorption & Efficacy Sol1->Outcome Sol2->Outcome Sol3 Solid Dispersion Sol3->Outcome Sol4->Outcome

Caption: Logical relationship between the bioavailability problem and potential solutions.

References

  • Shchul'kin, A. V., Iakusheva, E. N., & Chernykh, I. V. (2014). A comparative study of mexidol and mexiprim pharmacokinetic parameters. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 114(11 Pt 2), 40–43.
  • Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker.
  • Smirnova, L. E., Kiselev, V. V., & Sapozhnikov, A. M. (2010). Experimental assessment of the effect of 2-ETHYL-6-METHYL-3-hydroxypyridine succinate (mexidol) on the growing organism. Eksperimental'naia i Klinicheskaia Farmakologiia, 73(10), 34–36.
  • Yıldız, Ö., & Gönül, N. (2010). Orally disintegrating compositions of emoxypine.
  • Ray, S., & Ray, A. (2018). Preliminary studies on the absorption, distribution and excretion of N-(2-hydroxyethyl)-maleopimarimidyl morpholide (3H-RU 18492) in the female rat and dog. Arzneimittel-Forschung, 28(4), 653–656.
  • Shabanov, P. D., Vinogradov, P. M., & Lebedev, A. A. (2020). Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 385–396.
  • Abramenko, Y. V. (2020). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. ResearchGate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride. Retrieved February 7, 2026, from [Link]

  • Mohammadi, M., & Al-Tabakha, M. M. (2021). Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives. Pharmaceutics, 13(12), 2139.
  • Patel, J., & Patel, K. (2017). Soluplus - solid dispersion for enhanced drug delivery. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sugibayashi, K., & Morimoto, Y. (2021). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 13(2), 163.
  • Liu, Y., & Feng, S. S. (2011). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Current Pharmaceutical Design, 17(22), 2325–2340.
  • Gao, S., & Hu, M. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 44(10), 1607–1617.
  • Wang, Y., Li, P., & Zhang, L. (2019).
  • Dong, X. (2018). Regioselective glucuronidation of phenolic compounds in literatures. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Desu, P. K., & Kulkarni, S. (2011). Orally disintegrating tablets : formulation, preparation techniques and evaluation. Journal of Applied Pharmaceutical Science, 1(5), 35-41.
  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015).
  • Wang, X., Zhang, Y., & Li, Y. (2018). Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid.
  • Al-kassas, R., & Al-Ghananeem, A. M. (2024). SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. Farmacia, 72(4).
  • Lane, M. E. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 683.
  • Liu, Y., & Hu, M. (2013). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 14(10), 1047–1063.
  • Pescina, S., & Santi, P. (2021). Characterization Methods for Nanoparticle–Skin Interactions: An Overview. Pharmaceutics, 13(4), 543.
  • Cilurzo, F., & Minghetti, P. (2018). Orally disintegrating tablets, fast-dissolving, buccal and sublingual formulations. Pharmaceutical Development and Technology, 23(5), 431–432.
  • Al-kassas, R., & Al-Ghananeem, A. M. (2023).
  • Sugibayashi, K., & Morimoto, Y. (2021). Enhancement of Skin Permeation of a Hydrophilic Drug from Acryl-Based Pressure-Sensitive Adhesive Tape. Pharmaceutical Research, 38(3), 477–486.
  • Sharma, A. K. (2015). What could be the reason for low entrapment efficiency of a lipophilic drug in PLGA nanoparticles? ResearchGate. Retrieved February 7, 2026, from [Link]

  • de Oliveira, M. C., & Scarpa, M. V. (2018). Development and Evaluation of Liposomal Formulation Containing Nimodipine on Anxiolytic Activity in Mice. Current Drug Delivery, 15(7), 1026–1034.
  • ClinicSearch. (n.d.). Orally Disintegrating Tablets {ODT} and Related Formulation. Retrieved February 7, 2026, from [Link]

  • Eltayeb, M. (2023). Preparation and characterization of nanoparticles for encapsulation and delivery vehicles. Materials Research Proceedings, 31, 165–171.
  • Li, D., & Zhang, Y. (2020). Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability. Pharmaceutics, 12(8), 698.
  • Patel, J. R., & Patel, K. R. (2021). Formulation Development and evaluation of Liposomal Drug Delivery System Containing Etoposide. Bibliomed, 13(4), 1-8.
  • Dave, R. H. (2015). EXCIPIENT UPDATE - Soluplus®: An Understanding of Supersaturation From Amorphous Solid Dispersions. Drug Development and Delivery.
  • Wikipedia. (n.d.). Emoxypine. Retrieved February 7, 2026, from [Link]

  • Mohamed, M. E. F., & Frye, R. F. (2011). Effects of Herbal Supplements on Drug Glucuronidation. Review of Clinical, Animal, and In Vitro Studies. Planta Medica, 77(4), 311–321.
  • Ahmed, N., & Singh, R. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
  • Kumar, M., & Prashar, D. (2021). PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS. International Journal of Current Pharmaceutical Research, 13(4), 1-5.
  • Masareddy, R. (2020, December 6). Permeation Enhancers. YouTube. Retrieved February 7, 2026, from [Link]

  • Peltonen, L., & Hirvonen, J. (2004). Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(l)lactide nanoparticles. AAPS PharmSciTech, 5(1), E14.
  • Onnainty, R., & Bakas, L. (2016). Fabrication, Modeling and Characterization of Multi-Crosslinked Methacrylate Copolymeric Nanoparticles for Oral Drug Delivery. Polymers, 8(11), 392.
  • Wang, L., & Chen, J. (2021). Glucuronic acid metabolites of phenolic acids target AKT-PH domain to improve glucose metabolism. Food & Function, 12(1), 236–246.
  • S, S., & K, S. (2024). Modulation of Pharmacokinetic Processes for Enhancing Bioavailability of Carvedilol. Journal of Hospital Pharmacy, 19(2), 108-115.

Sources

Potential interactions of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride with other reagents

[1][2]

Compound ID: 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride CAS: 13258-59-8 (HCl salt) | PubChem CID: 128852 Functional Class: Pyridoxine analog, Antioxidant, Membrane Stabilizer, Iron Chelator.[1][2]

Part 1: Chemical Stability & Formulation Troubleshooting

Q: Why did my stock solution turn yellow/brown after storage?

A: The compound has likely undergone oxidative degradation or photodegradation. Like many phenolic compounds and pyridine derivatives, 2-Ethyl-6-methyl-3-hydroxypyridine HCl is sensitive to oxidation and light.[1][2]

  • Mechanism: The hydroxyl group at position 3 is susceptible to radical attack, leading to the formation of quinone-methide intermediates or polymerization products which are chromogenic (yellow/brown).

  • Solution: Always prepare fresh stock solutions. If storage is necessary, store at -20°C in amber vials purged with inert gas (Argon/Nitrogen).

  • Status: Discard if significantly discolored.[1]

Q: I added NaOH to adjust the pH of my aqueous stock, and a white precipitate formed. What happened?

A: You exceeded the pKa of the pyridine nitrogen, causing the free base to precipitate. The hydrochloride salt is highly water-soluble because the pyridine nitrogen is protonated (cationic).

  • The Chemistry: At pH > 8.0, the molecule deprotonates to its neutral "free base" form (2-Ethyl-6-methyl-3-hydroxypyridine).[1][2] The free base has significantly lower aqueous solubility than the HCl salt.

  • Troubleshooting:

    • Immediate Fix: Lower the pH back to < 6.0 using dilute HCl to re-dissolve the precipitate.

    • Protocol Adjustment: If a physiological pH (7.4) is required, ensure the concentration is below the solubility limit of the free base (typically < 50 mM) or use a co-solvent like ethanol or DMSO (up to 10%).

Q: My cell culture media turned yellow immediately upon adding the compound. Is this contamination?

A: No, this is likely a pH shift affecting the Phenol Red indicator. 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is an acidic salt.[1][2] Adding high concentrations directly to media containing Phenol Red can drop the pH, turning the indicator yellow.

  • Verification: Check the pH of the media.[3][4][5] If it is acidic, the compound is responsible.

  • Correction: Pre-neutralize the stock solution to pH ~7.0 in a buffer (like PBS) before adding it to the cells, or use a HEPES-buffered media to resist pH changes.

Part 2: Reagent Compatibility Matrix

Critical Warning: This compound acts as both a reducing agent (antioxidant) and a metal chelator .[2] It will actively interfere with assays relying on these mechanisms.[1][2]

Reagent ClassSpecific ReagentInteraction StatusTechnical Explanation
Oxidizing Agents Hydrogen Peroxide (H₂O₂), PeroxynitriteINCOMPATIBLE The compound will rapidly scavenge these species, consuming itself and neutralizing the oxidant.[1][2] This is its mechanism of action but will destroy the reagent if not intended.
Transition Metals Iron (Fe³⁺/Fe²⁺), Copper (Cu²⁺)INTERFERENCE The 3-hydroxy-pyridine motif acts as a bidentate ligand, chelating metal ions.[1][2] This alters the redox potential of the metal and interferes with Fenton chemistry or metalloenzyme assays.
Bases NaOH, KOH, CarbonatesCONDITIONAL Strong bases (pH > 8) cause deprotonation and precipitation of the free base form.
Assay Reagents Folin-Ciocalteu ReagentFALSE POSITIVE The phenolic hydroxyl group reacts with Folin reagent, yielding a positive result for "total phenolics" or interfering with protein quantification.[1][2]
Buffers Phosphate (PBS), TRIS, HEPESCOMPATIBLE Generally compatible. However, ensure the buffer capacity is high enough to neutralize the HCl salt if working at high concentrations.

Part 3: Experimental Artifacts & Assay Interference[1]

Q: Why is my Fenton Reaction (Iron/H₂O₂) assay showing zero activity?

A: The compound is chelating the catalytic iron. You are likely trying to measure the antioxidant capacity, but the compound is stopping the reaction generation itself, not just scavenging the radicals.

  • Mechanism: The nitrogen and hydroxyl groups form a stable complex with Fe²⁺, preventing it from reacting with H₂O₂ to generate hydroxyl radicals.

  • Workaround: Use a radical generator that does not rely on transition metals (e.g., AAPH or ABTS) to measure pure radical scavenging activity.[2]

Q: Does this compound interfere with fluorescence microscopy?

A: Potential interference in the UV/Blue region. Hydroxypyridines can exhibit intrinsic fluorescence, particularly when excited in the UV range (280-320 nm).

  • Impact: High background signal in DAPI or Hoechst channels.[1][2]

  • Check: Run a "compound-only" control slide to quantify background fluorescence before staining cells.

Part 4: Visual Troubleshooting Guides

Diagram 1: Solubility & Stability Decision Tree

This logic flow helps users diagnose precipitation or degradation issues during formulation.[1][2]

SolubilityTroubleshootingStartIssue: Visual Change in SolutionCheckColorIs the solution Yellow/Brown?Start->CheckColorCheckPptIs there a White Precipitate?CheckColor->CheckPptNoOxidationDiagnosis: Oxidative DegradationAction: Discard and prepare fresh.Store under inert gas.CheckColor->OxidationYesCheckPHCheck pH of SolutionCheckPpt->CheckPHYesHighPHpH > 8.0CheckPH->HighPHLowPHpH < 8.0CheckPH->LowPHFreeBaseDiagnosis: Free Base PrecipitationAction: Acidify to pH < 6.0 oradd co-solvent (Ethanol/DMSO).HighPH->FreeBaseSaltingOutDiagnosis: Salting Out / SaturationAction: Dilute solution orwarm gently (if stable).LowPH->SaltingOut

Caption: Decision tree for diagnosing visual anomalies in 2-Ethyl-6-methyl-3-hydroxypyridine HCl formulations.

Diagram 2: Mechanism of Assay Interference

Understanding how the molecule interacts with metals and radicals to prevent false negatives/positives.

MechanismInterferenceCompound2-Ethyl-6-methyl-3-hydroxypyridineChelationMetal Chelation Complex(Inactive Catalyst)Compound->ChelationBindsScavengingStable Phenoxyl Radical(Antioxidant Effect)Compound->ScavengingDonates H+IronFree Iron (Fe2+/Fe3+)Iron->ChelationSequesteredFentonFenton Reaction(Inhibited)Iron->FentonNormally CatalyzesRadicalsROS (•OH, O2•-)Radicals->ScavengingNeutralizedChelation->FentonPrevents

Caption: Mechanism of interference in metal-catalyzed oxidation assays. The compound sequesters metal catalysts, blocking radical generation.

References

  • PubChem. (n.d.).[2] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary). National Library of Medicine.[2] Retrieved February 7, 2026, from [Link]

  • Gromova, O. A., et al. (2018).[2][6] Mechanism of action and clinical efficacy of Mexidol. Neurology, Neuropsychiatry, Psychosomatics. (Cited for antioxidant/chelation mechanism).[2][6][7][8][9][10][11]

  • Google Patents. (2008).[2] RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.[1][2][5] Retrieved February 7, 2026, from

Addressing batch-to-batch variability of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of this active pharmaceutical ingredient (API). Our goal is to provide you with the scientific rationale and practical guidance to ensure the consistency and quality of your experimental results.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability is a critical challenge in pharmaceutical development and manufacturing. For a molecule like 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, even minor deviations in the synthesis, purification, or storage can lead to significant differences in physicochemical properties, impurity profiles, and, ultimately, biological activity. This guide provides a structured approach to identifying, understanding, and mitigating these variabilities.

I. Troubleshooting Guide: A Proactive Approach to Quality

This section is designed to help you diagnose and resolve common issues encountered during the synthesis and handling of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride.

Issue 1: Inconsistent Yield and Purity in Synthesis

Q: We are observing significant variations in the yield and purity of our synthesized 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride. What are the likely causes and how can we improve consistency?

A: Inconsistent yield and purity often stem from a lack of tight control over critical process parameters in the multi-step synthesis. The primary route involves the reaction of 2-propionyl-5-methylfuran with an ammonia source under elevated temperature and pressure[1]. Variability can be introduced at several stages:

  • Starting Material Quality: The purity of 2-propionyl-5-methylfuran is paramount. Side products from its own synthesis, such as isomers or oligomers, can lead to a cascade of impurities in the final product.

  • Reaction Conditions:

    • Temperature and Pressure: The conversion to the pyridine ring is sensitive to these parameters. Inadequate control can lead to incomplete reactions or the formation of degradation products.

    • Stoichiometry of Reagents: The ratio of the furan starting material to the ammonia source and any catalysts is critical. Excess or insufficient ammonia can affect reaction kinetics and impurity profiles.

  • Work-up and Isolation: The initial isolation of the crude product is a key step where impurities can be inadvertently concentrated.

Troubleshooting Workflow for Synthesis:

Caption: Troubleshooting workflow for synthesis variability.

Issue 2: Color and Appearance Variations Between Batches

Q: Some of our batches of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride are off-white or slightly yellow, while others are pure white. What causes this discoloration and is it a cause for concern?

A: Color variations are a common indicator of impurities. For pyridine derivatives, coloration can arise from trace amounts of oxidized species or highly conjugated byproducts. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can be exacerbated by:

  • Exposure to Air and Light: Inadequate inerting during the reaction, purification, and drying steps can lead to the formation of colored oxidative byproducts.

  • Residual Metals: Trace metals from reactors or catalysts can promote oxidation.

  • Ineffective Decolorization: Activated carbon is often used to remove colored impurities[2]. The quality, amount, and contact time with the activated carbon are critical parameters.

A discolored batch should be thoroughly analyzed to identify the nature of the colored impurity and to assess its potential impact on the product's stability and safety.

Issue 3: Inconsistent Dissolution Profiles and Bioavailability

Q: We have observed batch-to-batch differences in the dissolution rate of our formulated product, which we suspect is due to the API. What properties of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride could be responsible?

A: Inconsistent dissolution is often linked to variations in the solid-state properties of the API. Two key factors to investigate are:

  • Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can have a profound impact on its solubility and dissolution rate. A metastable polymorph may be more soluble but can convert to a more stable, less soluble form over time.

  • Particle Size and Surface Area: Smaller particles generally have a larger surface area and dissolve more quickly. Variations in the final crystallization and milling steps can lead to different particle size distributions between batches.

Investigative Workflow for Dissolution Variability:

Caption: Investigating the root cause of dissolution variability.

II. Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in the synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride?

While specific impurity profiles are often proprietary, based on the known synthesis route, potential impurities could include:

  • Unreacted Starting Materials: Residual 2-propionyl-5-methylfuran.

  • Intermediates: Incompletely cyclized reaction intermediates.

  • Isomers: Positional isomers formed during the pyridine ring synthesis.

  • Oxidation Products: Such as the corresponding N-oxide or quinone-like structures.

  • Polymeric Substances: Arising from the self-condensation of furanic precursors.

Q2: What analytical techniques are recommended for impurity profiling?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary tool for separating and quantifying impurities. A stability-indicating method should be developed and validated.
Liquid Chromatography-Mass Spectrometry (LC-MS) For the identification of unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of isolated impurities.
Gas Chromatography (GC) For the analysis of volatile impurities and residual solvents.

Q3: How should 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride be stored to minimize degradation?

Due to the presence of a phenolic hydroxyl group, the compound is susceptible to oxidation. Therefore, it should be stored in well-sealed containers, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). The potential for hygroscopicity also suggests that storage in a low-humidity environment is advisable.

Q4: What is the significance of the hydrochloride salt form?

The hydrochloride salt is typically chosen to improve the solubility and stability of the basic pyridine nitrogen. The formation of the salt is a critical purification step. Inconsistent salt formation can lead to variability in pH, solubility, and the presence of the free base as an impurity.

III. Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular system and impurity profile.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient program that allows for the elution of the main peak and any potential impurities. A typical starting gradient might be 5% to 95% B over 30 minutes.

  • Detection: Use a UV detector, scanning a range of wavelengths to determine the optimal wavelength for detecting the API and all impurities.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting samples. The method should be able to separate the degradation products from the main peak.

Protocol 2: Polymorph Screening by Differential Scanning Calorimetry (DSC)
  • Accurately weigh 2-5 mg of the 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride sample into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for melting endotherms, recrystallization exotherms, or other thermal events that may indicate the presence of different polymorphs or solvates.

References

  • Google Patents. (n.d.). Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
  • ResearchGate. (n.d.). Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

Sources

Technical Support Center: 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride Integrity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Handling of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Emoxypine HCl) CAS: 13258-59-8 Support Level: Tier 3 (Research & Development)

Introduction: The Antioxidant Paradox

Welcome to the technical support hub for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (also known as Emoxypine HCl or Mexidol HCl).

As a researcher, you are likely utilizing this compound for its membrane-stabilizing and free-radical scavenging properties. However, this creates a storage paradox: The very mechanism that makes this molecule effective—its high reactivity with reactive oxygen species (ROS)—makes it inherently unstable during storage.

This guide moves beyond basic "cool and dry" instructions. It details the physicochemical vulnerabilities of the pyridine ring and provides a self-validating system to ensure your experimental data is not compromised by degraded reagents.

Module 1: Solid State Integrity (The Raw Material)

The hydrochloride salt form offers better stability than the free base, but it introduces hygroscopicity.

Q: My white powder has turned a faint yellow/beige. Is it still usable?

A: Proceed with caution (Quantitative Limit: >98% Purity required). The color shift from white/crystalline to yellow indicates the formation of N-oxides and quinone-methide intermediates due to oxidative stress or photo-degradation.

  • Mechanism: The hydroxyl group at position 3 is susceptible to oxidation. While a slight color shift may only represent <1% degradation, it indicates the container seal was compromised.

  • Action: Perform a melting point test. Pure Emoxypine HCl melts between 169–172°C . A drop below 167°C indicates significant impurity accumulation; discard the batch.

Q: How do I prevent "caking" of the salt?

A: Control the Hygroscopic Loop. As a hydrochloride salt, the lattice energy is high, but surface moisture absorption can catalyze hydrolysis.

  • Protocol: Store in a desiccator with active silica gel or molecular sieves.

  • Temperature: While room temperature (RT) is acceptable for short-term storage, +4°C is preferred for long-term (>6 months) preservation to slow kinetic degradation.

  • Critical Step: If stored at +4°C, allow the container to equilibrate to room temperature before opening. Opening a cold bottle introduces condensation, which immediately initiates hydrolysis.

Module 2: Solution Chemistry & Stability

This is the most critical failure point in experimental workflows.

Q: Can I store stock solutions at -20°C?

A: Yes, but solvent choice is critical. Aqueous solutions of Emoxypine HCl are prone to oxidation over time.

  • Water: Stable for 24-48 hours at +4°C. For long-term, freeze at -20°C or -80°C, but only if the headspace is purged with nitrogen.

  • DMSO/Ethanol: Preferred for stock solutions. Solubility is high (>50 mg/mL). These solvents reduce the mobility of dissolved oxygen compared to water.

Q: Does pH affect stability?

A: Yes, drastically. The molecule exists in three states depending on pH: cation, neutral, and anion.

  • Acidic (pH < 4): The cation form (stabilized by the HCl salt) is the most stable.

  • Physiological (pH 7.4): The molecule enters a neutral/anionic equilibrium, which is highly reactive toward radicals. This is great for your experiment (efficacy) but terrible for storage (stability).

  • Rule: Do not neutralize the stock solution until immediately before use. Keep the stock acidic (as dissolved in water/DMSO).

Visualizing the Stability Logic

The following diagram illustrates the decision tree for maintaining integrity based on the compound's chemical state.

StorageLogic Start 2-Ethyl-6-methyl-3-hydroxypyridine HCl (CAS 13258-59-8) State Select State Start->State Solid Solid State State->Solid Solution Solution State State->Solution SolidRisk Risk: Hygroscopicity & Photo-oxidation Solid->SolidRisk SolRisk Risk: Dissolved Oxygen & pH Shift Solution->SolRisk ActionSolid Store Desiccated Protect from Light Equilibrate before opening SolidRisk->ActionSolid ActionSol1 Keep Acidic (Do not buffer stock) SolRisk->ActionSol1 ActionSol2 Purge Solvents with N2/Ar SolRisk->ActionSol2 ActionSol3 Aliquot & Freeze (-20°C) ActionSol2->ActionSol3

Figure 1: Decision matrix for storage conditions based on physical state to minimize oxidative flux.

Module 3: Advanced Protocol - Oxygen-Free Stock Preparation

For sensitive cell culture or enzymatic assays, dissolved oxygen in your solvent will degrade the Emoxypine before it reaches the target. Use this "Self-Validating" protocol.

Protocol: Nitrogen-Purged Stock Solution
  • Degas Solvent: Place HPLC-grade water or DMSO in a sonicator bath. Bubble high-purity Nitrogen (

    
    ) gas through the liquid for 10 minutes.
    
  • Weighing: Weigh the Emoxypine HCl powder quickly. Minimize exposure to ambient light.

  • Dissolution: Add the powder to the degassed solvent. Vortex until clear.

  • Aliquot: Immediately dispense into amber microcentrifuge tubes.

  • Overlay: Gently blow a stream of

    
     into the top of the tube (displacing air) before snapping the cap shut.
    
  • Storage: Store at -20°C.

    • Validation: When thawing, the solution must be colorless. If yellow, the

      
       overlay failed.
      

Summary Data Table: Stability Matrix

ParameterSolid State (Powder)Aqueous Solution (pH < 5)Buffered Solution (pH 7.4)
Primary Threat Moisture (Hygroscopic)Oxidation (Slow)Oxidation (Rapid)
Storage Temp RT or +4°C+4°C (Short term) / -20°CImmediate Use Only
Shelf Life 2 Years (Desiccated)1 Week (+4°C)< 4 Hours
Light Sensitivity ModerateHighVery High
Container Amber Glass + DesiccantAmber Vial +

Headspace
N/A

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114681, 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved from .

  • Smirnov, L. D., & Dumayev, K. M.3-Hydroxypyridine derivatives: Chemistry, pharmacology, and clinical application. (Historical context on synthesis and stability).
  • ChemicalBook. 2-ETHYL-6-METHYL-3-HYDROXYPYRIDINE HYDROCHLORIDE Properties and SDS Data. Retrieved from .

  • Echemi. Safety Data Sheet: 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride.[1] Retrieved from .

  • CymitQuimica. Emoxipin (2-ethyl-6-methyl-3-hydroxypyridine) Technical Data. Retrieved from .

Sources

Validation & Comparative

A Comparative In Vitro Analysis of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and development, the quest for potent and stable synthetic antioxidants is paramount. Among these, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a salt of the active moiety in Mexidol, has garnered significant interest for its neuroprotective and antioxidant properties.[1] This guide provides an in-depth, objective comparison of the in vitro antioxidant performance of 2-Ethyl-6-methyl-3-hydroxypyridine against a panel of widely recognized antioxidant standards: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and Ascorbic Acid (Vitamin C).

Our analysis is grounded in experimental data from established in vitro antioxidant capacity assays, offering a clear perspective on the relative efficacy of these compounds. We will delve into the causality behind the experimental choices, provide detailed protocols for key assays, and present the data in a clear, comparative format to support your research and development endeavors.

Understanding In Vitro Antioxidant Capacity Assays

To objectively compare the antioxidant potential of different compounds, a multi-assay approach is crucial. This is because the chemical nature of antioxidants and the radicals they scavenge can vary, leading to different outcomes depending on the assay's mechanism. The most common assays rely on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to the radical, reducing it to a more stable form. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are predominantly based on the SET mechanism.[2]

It is important to note that some assays, like DPPH and ABTS, can proceed through a combination of both HAT and SET mechanisms. Therefore, utilizing a battery of these assays provides a more comprehensive and reliable assessment of a compound's antioxidant profile.

Comparative Analysis of Antioxidant Activity

The following table summarizes the available in vitro antioxidant activity data for 2-Ethyl-6-methyl-3-hydroxypyridine and the selected standard antioxidants. The data, presented as IC50 values (the concentration required to scavenge 50% of the radicals), has been collated from various scientific publications. It is critical to acknowledge that direct head-to-head comparative studies including 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and all the listed standards in the same experimental setup are limited in publicly available literature. Therefore, the presented data should be interpreted with consideration for potential variations arising from different experimental conditions across studies.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC)ORAC (TEAC)
2-Ethyl-6-methyl-3-hydroxypyridine Data not availableData not availableData not availableData not available
BHA (Butylated Hydroxyanisole) ~45Data not available>1Data not available
BHT (Butylated Hydroxytoluene) ~68Data not available~0.6Data not available
Trolox ~40~1511
Ascorbic Acid (Vitamin C) ~25~10~1~0.5

Note: "Data not available" indicates that directly comparable quantitative data was not found in the surveyed literature for 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride against the other listed antioxidants in these specific assays. The provided values for BHA, BHT, Trolox, and Ascorbic Acid are approximate and can vary between studies.

One study on 3-oxypyridine analogues, including Mexidol, demonstrated its antioxidant activity in chemiluminescent model systems, with the activity ranking as Mexidol > emoxipin > proxipin.[3] This suggests that the 2-ethyl-6-methyl-3-hydroxypyridine moiety possesses significant radical scavenging ability, though a direct quantitative comparison with other classes of antioxidants from this study is not possible.

Experimental Protocols: A Closer Look

To ensure scientific integrity and reproducibility, understanding the methodologies behind the data is essential. Here, we provide detailed, step-by-step protocols for two of the most frequently used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH Assay Workflow

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Antioxidant Solutions: Prepare a series of dilutions of the test compound (2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride) and standard antioxidants (BHA, BHT, Trolox, Ascorbic Acid) in the same solvent.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution to a specific volume of each antioxidant dilution. A control containing the solvent instead of the antioxidant is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to go to completion.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant's ability to reduce this radical cation, causing decolorization, is measured spectrophotometrically.

ABTS Assay Workflow

Step-by-Step Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound or standard antioxidant dilutions to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the reaction mixtures for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample with that of a standard curve prepared with different concentrations of Trolox.

Discussion and Future Directions

The available, albeit limited, data suggests that 2-Ethyl-6-methyl-3-hydroxypyridine possesses notable antioxidant properties. Its mechanism is believed to involve the inactivation of free radicals and inhibition of lipid peroxidation.[4] However, the lack of direct, quantitative comparative studies with widely accepted antioxidant standards in standardized in vitro assays makes it challenging to definitively rank its potency against compounds like BHA, BHT, Trolox, and Ascorbic Acid.

The variance in IC50 values for the standard antioxidants across different studies underscores the importance of conducting direct comparative experiments under identical conditions. Factors such as solvent, pH, and incubation time can significantly influence the results of antioxidant capacity assays.

For researchers and drug development professionals, this guide highlights a critical knowledge gap. To fully elucidate the therapeutic potential of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride as an antioxidant, there is a clear need for comprehensive in vitro studies that directly compare its activity against a broad panel of standard antioxidants using a variety of established assays (DPPH, ABTS, FRAP, and ORAC). Such studies would provide the robust, quantitative data necessary to accurately position this compound within the antioxidant landscape and guide its further development.

Conclusion

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride stands as a promising synthetic antioxidant with demonstrated activity in various in vitro models. While a definitive quantitative comparison to other standard antioxidants is currently hampered by a lack of direct comparative data, the existing evidence warrants further investigation. By employing the standardized protocols outlined in this guide for a comprehensive head-to-head comparison, the scientific community can gain a clearer understanding of the relative potency of 2-Ethyl-6-methyl-3-hydroxypyridine and accelerate its potential translation into therapeutic applications.

References

Please note that due to the dynamic nature of the web, some URLs may have changed.

  • Indian Journal of Pharmaceutical Sciences. Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC. [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. [Link]

  • PubMed. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. [Link]

  • MDPI. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. [Link]

  • ResearchGate. Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. [Link]

  • ResearchGate. IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT.. [Link]

  • ResearchGate. The in vitro antioxidant actions of BN 80933, Trolox, and BHT. [Link]

  • ResearchGate. IC50 values of the antioxidant activity test using DPPH method. [Link]

  • ResearchGate. IC50 values of different antioxidant activity (μg ml -1 ).. [Link]

  • PubMed. [A modern concept of antihypoxic and antioxidant effects of mexidol]. [Link]

  • PubMed. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. [Link]

  • ResearchGate. -Antioxidant IC50 values in different in vitro methods.. [Link]

Sources

A Comparative Guide to the Neuroprotective Efficacy of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation and comparative analysis of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound of significant interest for its neuroprotective properties. Known commercially as Emoxypine or in its succinate salt form as Mexidol, this molecule has garnered attention for its potential therapeutic applications in conditions marked by oxidative stress and ischemic damage, such as stroke and neurodegenerative disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of its mechanism, comparative efficacy, and the experimental frameworks required for its validation.

Mechanistic Framework: A Multifaceted Neuroprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride exerts its neuroprotective effects through a multi-target mechanism, distinguishing it from many agents that act on a single pathway. Its core efficacy stems from its potent antioxidant and membrane-protective actions.[1] The molecule, a synthetic antioxidant, is a derivative of 3-hydroxypyridine.[3]

The primary modes of action include:

  • Antioxidant Activity : It directly scavenges free radicals and inhibits the peroxidation of biomembrane lipids, shielding cells from oxidative damage.[1][2] This action is crucial in pathologies where reactive oxygen species (ROS) play a central role.

  • Membranotropic Effects : The compound modulates the activity of membrane-bound enzymes and receptor complexes, including GABA and acetylcholine receptors, thereby stabilizing cell membranes.[1][4]

  • Mitochondrial Respiration : It influences mitochondrial function by modulating free-radical oxidation and respiration, which can help preserve cellular energy status under stress.[1][4]

  • Reduction of Glutamate Excitotoxicity : The 3-hydroxypyridine component is associated with the ability to decrease glutamate-induced excitotoxicity, a key driver of neuronal death in ischemic events.[4][5]

  • Anti-hypoxic Effects : The succinate component, particularly in the Mexidol formulation, enhances the energy status of cells and restores mitochondrial respiration, contributing to its anti-hypoxic capabilities.[4]

These interconnected pathways collectively contribute to its neuroprotective profile, making it a robust candidate for conditions with complex pathologies.

Mechanism_of_Action Ischemia_Hypoxia Ischemia / Hypoxia Mitochondria Mitochondrial Support (Improves Respiration) Ischemia_Hypoxia->Mitochondria Counters Oxidative_Stress Oxidative Stress Antioxidant Antioxidant Effect (Free Radical Scavenging, Inhibits Lipid Peroxidation) Oxidative_Stress->Antioxidant Inhibits Glutamate_Release Excess Glutamate Release Anti_Excitotoxic Anti-Excitotoxicity Glutamate_Release->Anti_Excitotoxic Reduces Reduced_Damage Reduced Neuronal Damage Antioxidant->Reduced_Damage Membrane Membrane Stabilization (Modulates Enzymes/Receptors) Membrane->Reduced_Damage Neuronal_Survival Increased Neuronal Survival Mitochondria->Neuronal_Survival Anti_Excitotoxic->Neuronal_Survival Functional_Recovery Improved Functional Recovery Neuronal_Survival->Functional_Recovery Reduced_Damage->Functional_Recovery

Caption: Multimodal mechanism of 2-Ethyl-6-methyl-3-hydroxypyridine.

Comparative Efficacy: Preclinical and Clinical Evidence

A critical aspect of validating any therapeutic agent is to benchmark its performance against existing alternatives. The following table summarizes comparative data from various studies.

Compound/TreatmentExperimental ModelKey Efficacy EndpointQuantitative ResultsReference
2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (as Mexidol) In vitro: Glutamate-induced stress in cerebellar granule cellsNeuronal SurvivalIncreased survival by 8-10% (p<0.05) after glutamate addition; up to 20% increase during culture growth.[6]
2-Ethyl-6-methyl-3-hydroxypyridine nicotinate In vivo: Rat model of retinal ischemia-reperfusionRetinal Microcirculation LevelIncreased to a median of 747 perfusion units vs. control (p=0.0002). Effect was superior to Emoxipine alone.[5]
2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic acid In vivo: Rat model of pneumococcal meningitisSurvival Rate & Neurological Deficit80% survival rate; significantly lower neurological deficit and oxidative stress markers compared to control (p<0.05).[7]
Mexidol® (vs. Placebo) Clinical Trial: Patients with hemispheric ischemic strokeChange in modified Rankin Scale (mRS) scoreMexidol® group showed a greater decrease in mRS score (1.098) compared to placebo (1.460) (p=0.04).[8]
Mexidol® (vs. Placebo) Clinical Trial: Ischemic stroke patients (acute/early recovery)Neurological Symptoms (NIHSS)Mexidol® demonstrated greater efficacy in reducing neurological symptoms on the NIHSS compared to placebo.[8][9]
Mexidol® (vs. Control) Clinical Trial: Patients with chronic cerebral ischemia (CCI)Cognitive Function (MoCA scale) & Movement (Tinetti scale)Sequential therapy with Mexidol® was twice as effective as control in improving cognitive and motor functions.[10]

Gold-Standard Experimental Validation Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-justified experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo models.

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

Rationale: This model directly assesses a compound's ability to protect neurons from glutamate-induced excitotoxicity, a primary mechanism of cell death in stroke and other neurological disorders.[11] Primary cultures offer higher physiological relevance than immortalized cell lines.

In_Vitro_Workflow Start Start: Isolate Primary Neurons (e.g., rat cortical/hippocampal) Culture 1. Culture Neurons (e.g., 7-10 days in vitro) Start->Culture Pre-treatment 2. Pre-treatment with Test Compound (2-Ethyl-6-methyl-3-hydroxypyridine HCl) or Vehicle Control for 1-2 hours Culture->Pre-treatment Induce_Toxicity 3. Induce Excitotoxicity (Add Glutamate, e.g., 50-100 µM) Pre-treatment->Induce_Toxicity Incubate 4. Incubate for 24 hours Induce_Toxicity->Incubate Assess_Viability 5. Assess Neuronal Viability & Cytotoxicity Incubate->Assess_Viability MTT_Assay MTT Assay (Metabolic Activity) Assess_Viability->MTT_Assay Measure LDH_Assay LDH Assay (Membrane Integrity) Assess_Viability->LDH_Assay Measure End End: Quantify Neuroprotection MTT_Assay->End LDH_Assay->End

Caption: Workflow for in vitro validation of neuroprotection.

Step-by-Step Methodology:

  • Cell Culture Preparation:

    • Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.

    • Plate dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1x10^5 cells/well.

    • Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.

  • Compound Treatment:

    • Prepare stock solutions of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride in sterile water or appropriate vehicle.

    • On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of the test compound or vehicle control.

    • Incubate for a pre-treatment period of 1 to 2 hours. Causality: This pre-treatment allows the compound to enter the cells and begin exerting its protective effects before the insult.

  • Induction of Excitotoxicity:

    • Add glutamate to the culture medium to a final concentration of 50-100 µM. Causality: This concentration is titrated to induce approximately 50% cell death in control wells, providing a dynamic range to observe neuroprotection.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Neuroprotection:

    • MTT Assay (Cell Viability): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Higher absorbance indicates greater cell viability.

    • LDH Assay (Cytotoxicity): Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit. Lower LDH release indicates less cytotoxicity and greater membrane integrity.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

Rationale: The tMCAO model is the most frequently used and clinically relevant animal model for ischemic stroke.[12][13] It simulates the blockage of a major cerebral artery followed by reperfusion, mimicking the clinical scenario in many stroke patients. This allows for the assessment of a drug's efficacy on infarct volume and functional neurological outcomes.[14][15]

In_Vivo_Workflow Start Start: Acclimatize Animals (e.g., Male Sprague-Dawley Rats) Anesthesia 1. Anesthetize Animal (e.g., Isoflurane) Start->Anesthesia Surgery 2. Surgical Procedure: Introduce filament into internal carotid artery to occlude MCA origin Anesthesia->Surgery Occlusion 3. Maintain Occlusion (e.g., 60-90 minutes) Surgery->Occlusion Treatment 4. Administer Test Compound (e.g., IV at onset of reperfusion) Occlusion->Treatment Timing is critical Reperfusion 5. Reperfusion: Withdraw filament to restore blood flow Treatment->Reperfusion Recovery 6. Post-operative Recovery & Monitoring Reperfusion->Recovery Assess_Outcomes 7. Assess Outcomes (24-72h post-MCAO) Recovery->Assess_Outcomes Neuro_Score Neurological Deficit Scoring (e.g., Bederson score) Assess_Outcomes->Neuro_Score Functional Infarct_Volume Infarct Volume Measurement (TTC Staining of Brain Slices) Assess_Outcomes->Infarct_Volume Histological End End: Analyze Efficacy Data Neuro_Score->End Infarct_Volume->End

Caption: Workflow for in vivo validation using the tMCAO model.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance). Monitor body temperature and maintain at 37°C.

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). A cerebral blood flow drop (confirmed by Laser Doppler Flowmetry) validates the occlusion. Causality: This technique creates a focal ischemic lesion in the MCA territory without requiring a craniotomy, reducing surgical trauma.

  • Occlusion and Reperfusion:

    • Maintain the filament in place for 60-90 minutes to induce ischemia.

    • After the occlusion period, withdraw the filament to allow reperfusion.

  • Drug Administration:

    • Administer 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride or vehicle via intravenous (IV) or intraperitoneal (IP) injection. The timing is a critical variable; administration can occur before, during, or after the ischemic insult to model prophylactic or therapeutic use.

  • Neurological Assessment (24 hours post-MCAO):

    • Score neurological deficits using a standardized scale (e.g., Bederson's scale). Scores typically range from 0 (no deficit) to 4 (severe deficit/spontaneous circling). Causality: This functional outcome is a crucial measure of the treatment's ability to preserve neurological function.

  • Infarct Volume Measurement (48 hours post-MCAO):

    • Euthanize the animal and perfuse the brain with saline.

    • Harvest the brain and section it into 2mm coronal slices.

    • Incubate slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Causality: TTC stains viable tissue red, leaving the infarcted (dead) tissue unstained (white), allowing for clear demarcation and quantification of the damaged area.

    • Image the slices and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective efficacy of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride. Its multifaceted mechanism, targeting oxidative stress, membrane instability, and excitotoxicity, provides a robust defense against ischemic and neurodegenerative insults. Preclinical models consistently demonstrate its ability to reduce cell death and improve functional outcomes.[5][6][7] Furthermore, clinical trials, particularly with the succinate form (Mexidol®), have shown statistically significant benefits in improving outcomes for patients with ischemic stroke and chronic cerebral ischemia.[8][9][10]

While promising, further research is warranted. Head-to-head comparative clinical trials against other established neuroprotective agents are needed to definitively position its therapeutic role. Additionally, exploring novel formulations or delivery systems to enhance its permeability across the blood-brain barrier could further amplify its efficacy.[3] The protocols and data presented in this guide provide a solid framework for researchers to build upon, fostering continued investigation into this promising neuroprotective compound.

References

  • Cerebroprotective Effects of 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid in the Treatment of Purulent Meningitis. PubMed. [Link]

  • Study of Efficacy and Safety of MEXIDOL® in Ischemic Stroke Therapy. ClinicalTrials.gov. [Link]

  • Experimental assessment of the effect of 2-ETHYL-6-METHYL-3-hydroxypyridine succinate (mexidol) on the growing organism. ResearchGate. [Link]

  • The efficacy and safety of ethyl methyl hydroxypyridine succinate used as part of sequential therapy in patients with chronic cerebral ischemia. Neurology, Neuropsychiatry, Psychosomatics. [Link]

  • Efficacy and Safety of Mexidol® in Stroke Therapy. ClinicalTrials.gov. [Link]

  • [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. PubMed. [Link]

  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. [Link]

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. National Center for Biotechnology Information. [Link]

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. ResearchGate. [Link]

  • Translational In Vitro Assays to Screen Drug’s Efficacy for Alzheimer’s and Parkinson’s disease. InnoSer. [Link]

  • In vivo animal stroke models: a rationale for rodent and non-human primate models. National Center for Biotechnology Information. [Link]

  • MEXIDOL® in the Rehabilitation Treatment of Patients With Acute Cerebral Failure. ClinicalTrials.gov. [Link]

  • Experimental Models. American Heart Association Journals. [Link]

  • In vitro Models of Neurodegenerative Diseases. National Center for Biotechnology Information. [Link]

  • How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. MDPI. [Link]

  • Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. MDPI. [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. [Link]

  • [A study of the neuroprotective effect of mexidol on the cell model of glutamate stress]. PubMed. [Link]

  • Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. PubMed. [Link]

  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Cureus. [Link]

  • In vitro Disease Models for Screening Services. NeuroProof. [Link]

  • [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. PubMed. [Link]

  • Neurodegeneration In Vitro Screening Assay. MD Biosciences. [Link]

Sources

Navigating the Labyrinth of Neuroprotection: A Comparative Guide to the Reproducibility of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective and antioxidant therapies, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, widely known by brand names such as Mexidol, has emerged as a compound of significant interest. Its multifaceted mechanism of action promises broad therapeutic potential. However, the reproducibility of preclinical and clinical findings is a cornerstone of scientific validation and drug development. This guide provides a comparative analysis of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and two prominent alternatives, Edaravone and N-acetylcysteine (NAC). The focus is not merely on efficacy but on the critical factors that influence experimental reproducibility, offering a framework for rigorous and reliable study design.

Section 1: Understanding 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

Mechanism of Action: A Multi-pronged Approach

2-Ethyl-6-methyl-3-hydroxypyridine, often formulated as a succinate or hydrochloride salt, exerts its effects through a combination of antioxidant and membrane-protective actions. The 3-hydroxypyridine moiety is a potent free radical scavenger, directly inhibiting lipid peroxidation, a destructive process that damages cell membranes.[1] This direct antioxidant activity is complemented by the succinate component, which plays a crucial role in cellular energy metabolism by participating in the Krebs cycle. This enhances cellular energy production, particularly under hypoxic or ischemic conditions.[1]

The compound's therapeutic window is further broadened by its ability to modulate the activity of membrane-bound enzymes and receptor complexes, including GABA and acetylcholine receptors.[2] This neuromodulatory activity, combined with its antioxidant and antihypoxic effects, underpins its investigation for a range of conditions, from ischemic stroke and neurodegenerative diseases to anxiety disorders.[3][4]

cluster_Mexidol 2-Ethyl-6-methyl-3-hydroxypyridine cluster_Effects Primary Mechanisms cluster_Outcomes Therapeutic Outcomes Mexidol 2-Ethyl-6-methyl-3-hydroxypyridine Antioxidant Direct Antioxidant Effect Mexidol->Antioxidant Scavenges free radicals Membrane Membrane Protection Mexidol->Membrane Inhibits lipid peroxidation Energy Energy Metabolism Enhancement Mexidol->Energy Succinate component Neuroprotection Neuroprotection Antioxidant->Neuroprotection Membrane->Neuroprotection Anti_ischemic Anti-ischemic Effect Energy->Anti_ischemic Anxiolytic Anxiolytic Effect Neuroprotection->Anxiolytic

Figure 1: Mechanism of 2-Ethyl-6-methyl-3-hydroxypyridine.

Section 2: The Challenge of Reproducibility in Antioxidant Research

The evaluation of antioxidant efficacy is notoriously susceptible to variability, which can impede the direct comparison of results across different studies. This lack of reproducibility often stems from subtle yet critical differences in experimental design and execution.[5] Key factors influencing outcomes include the choice of antioxidant assay, reaction conditions (e.g., pH, temperature, solvent), and the inherent properties of the antioxidant compound itself.[1]

For instance, in vitro antioxidant assays, while useful for initial screening, may not accurately reflect the complex biological environment.[5] The bioavailability, metabolic fate, and localization of a compound within the cell are all critical determinants of its in vivo efficacy that are not captured by simple chemical assays.[6] Therefore, a multi-assay approach, combined with careful consideration of experimental parameters, is essential for generating robust and reproducible data.

Section 3: A Comparative Analysis of Neuroprotective Agents

To contextualize the performance of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, we will compare it with two other well-characterized neuroprotective agents: Edaravone and N-acetylcysteine (NAC).

Edaravone: A Potent Free Radical Scavenger

Edaravone is a low molecular weight antioxidant that effectively scavenges both lipid- and water-soluble peroxyl radicals.[7] Its amphiphilic nature allows it to protect cell membranes from lipid peroxidation and also act in the aqueous environment of the cytoplasm.[7] Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), Edaravone's mechanism is primarily attributed to its potent free radical scavenging activity.[6][7]

N-acetylcysteine (NAC): A Glutathione Precursor and More

N-acetylcysteine acts as a neuroprotectant through multiple pathways. It is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[8] By boosting intracellular GSH levels, NAC enhances the cell's natural defense against oxidative stress.[8] Beyond its role as a glutathione precursor, NAC also exhibits direct radical scavenging activity and possesses anti-inflammatory properties.[4]

cluster_Compounds Neuroprotective Agents cluster_Mechanisms Primary Mechanisms Mexidol 2-Ethyl-6-methyl-3-hydroxypyridine Scavenging Direct Radical Scavenging Mexidol->Scavenging Membrane Membrane Protection Mexidol->Membrane Energy Energy Metabolism Mexidol->Energy Edaravone Edaravone Edaravone->Scavenging Edaravone->Membrane NAC N-acetylcysteine (NAC) NAC->Scavenging GSH Glutathione Precursor NAC->GSH Anti_inflammatory Anti-inflammatory NAC->Anti_inflammatory

Figure 2: Comparative Mechanisms of Action.

Performance Comparison: A Look at the Data
CompoundPrimary MechanismReported IC50 (DPPH Assay)Reported Lipid Peroxidation Inhibition
2-Ethyl-6-methyl-3-hydroxypyridine Direct radical scavenger, membrane stabilizer, energy metabolism enhancerVaries significantly based on study conditionsEffective in reducing lipid peroxidation products[9]
Edaravone Potent free radical scavenger15.3 µM (in rat brain homogenate)[7]Strong inhibitor of lipid peroxidation[10]
N-acetylcysteine (NAC) Glutathione precursor, direct radical scavenger89.23 µM[11]Dose-dependent reduction in lipid peroxidation[12]

Note: IC50 values are highly dependent on the specific assay conditions and should be interpreted with caution. The values presented here are for illustrative purposes.

A study directly comparing the neuroprotective effects of Mexidol and NAC on cell viability after exposure to heavy metals found that NAC was more effective at lower concentrations.[13] Specifically, NAC at a concentration of 1 mM resulted in 100% cell survival, whereas Mexidol required a concentration of 5 mM to achieve a similar effect.[13]

Section 4: Standardized Protocols for Reproducible Antioxidant Assays

To address the challenge of reproducibility, this section provides detailed, step-by-step methodologies for two common in vitro antioxidant assays. Adherence to these standardized protocols can help minimize inter-laboratory variability.

Lipid Peroxidation (TBARS) Assay

This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Protocol:

  • Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer on ice.

  • Precipitation: Add a solution of phosphotungstic acid to precipitate proteins. Centrifuge and discard the supernatant.

  • Reaction: Resuspend the pellet in a solution containing thiobarbituric acid (TBA).

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA.

Start Start: Sample (Tissue/Cells) Homogenize Homogenize Start->Homogenize Precipitate Add Phosphotungstic Acid & Centrifuge Homogenize->Precipitate React Add Thiobarbituric Acid (TBA) Precipitate->React Incubate Incubate at 95°C React->Incubate Measure Measure Absorbance at 532 nm Incubate->Measure End End: Quantify MDA Measure->End

Figure 3: Lipid Peroxidation (TBARS) Assay Workflow.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compound.

  • Reaction: Add the test compound to the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Critical Parameters for Reproducibility:

  • DPPH Concentration: The initial concentration of DPPH should be carefully controlled to ensure the absorbance is within the linear range of the spectrophotometer.[3]

  • Solvent: The choice of solvent can significantly impact the reaction kinetics. Methanol or ethanol are commonly used.[3]

  • pH: The pH of the reaction mixture can influence the antioxidant activity of certain compounds.[3]

  • Incubation Time: The reaction time should be standardized to ensure the reaction reaches a stable endpoint.

Section 5: Conclusion and Future Directions

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a promising neuroprotective agent with a unique, multi-faceted mechanism of action. However, like all antioxidant research, studies involving this compound are prone to variability that can affect the reproducibility of findings. By understanding the critical factors that influence experimental outcomes and by adopting standardized protocols, researchers can generate more reliable and comparable data.

For drug development professionals, a thorough understanding of the nuances of antioxidant assays is crucial for making informed decisions about lead compounds. While in vitro assays provide a valuable starting point, they must be followed by more physiologically relevant in vivo studies to confirm efficacy.

Future research should focus on conducting direct, head-to-head comparative studies of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride with other neuroprotective agents under standardized conditions. This will provide a clearer picture of its relative potency and therapeutic potential. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound will help to elucidate its full range of effects and identify the patient populations most likely to benefit from its use.

References

  • BenchChem. (n.d.). 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride.
  • CymitQuimica. (n.d.). CAS 2364-75-2: Emoxipin.
  • Gromova, O. A., Torshin, I. Y., & Kalacheva, A. G. (2018). [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 118(10), 108–117.
  • Kazarina, L. N., Vdovina, L. V., & Dubrovskaia, E. N. (2010). [Mexidol Preparation Influence Upon Lipids Peroxide Oxidation and Oral Fluid Antioxidant System Activity in Patients With Chronic Generalized Parodontitis and Arterial Hypertension].
  • Kravchenko, V. N., & Ovanesov, K. B. (2011). [Influence of 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate on cerebral blood perfusion in rats under experimental pathology conditions]. Eksperimental'naia i klinicheskaia farmakologiia, 74(9), 12–15.
  • Mishra, D., & Singh, R. (2019). Genesis and development of DPPH method of antioxidant assay. Journal of Pharmacognosy and Phytochemistry, 8(2), 2059-2064.
  • Nesterova, O. V., & Pozdnyakov, D. I. (2020). [A modern concept of antihypoxic and antioxidant effects of mexidol]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 120(5), 124–130.
  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659.
  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine.
  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Yuki, S. (2004). The novel antioxidant edaravone inhibits the iron-dependent lipid peroxidation. Journal of neurochemistry, 88(3), 534–543.
  • Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117–4129.
  • Shahripour, R. B., Harrigan, M. R., & Alexandrov, A. V. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and behavior, 4(2), 108–122.
  • Yamamoto, T., Yuki, S., Watanabe, T., & Mitsuka, K. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of clinical pharmacy and therapeutics, 43(5), 621–627.
  • Zhang, Y., Wang, R., & Zhang, H. (2021). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants (Basel, Switzerland), 10(7), 1121.
  • Zembron-Lacny, A., Slowinska-Lisowska, M., Szyguła, Z., Witkowski, K., & Szyszka, K. (2009). The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males. Physiological research, 58(6), 855–861.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Turovsky, E. A., Turovskaya, M. V., Konovalova, E. V., Mal'tseva, V. N., & Zinchenko, V. P. (2016). The effect of carnosine, N-acetylcysteine, EDTA and mexidol at... ResearchGate. Retrieved from [Link]

  • Horváth, A., & Szabó, E. (2021). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Antioxidants, 10(12), 1933.

Sources

Cross-Validation of Analytical Methods for 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Emoxypine HCl) is a structural analog of Vitamin B6, widely utilized for its antioxidant, membrane-stabilizing, and nootropic properties.[1] While often marketed as the succinate salt (Mexidol), the hydrochloride salt represents the primary Active Pharmaceutical Ingredient (API) form requiring rigorous quality control.

This guide provides a technical cross-validation of three distinct analytical methodologies: RP-HPLC-UV (the regulatory gold standard), LC-MS/MS (for bioanalytical sensitivity), and Voltammetry (for rapid electrochemical screening). We analyze the causality behind protocol choices, offering a self-validating framework for researchers in drug development and quality assurance.

Part 1: The Analyte & The Challenge

The analytical challenge of Emoxypine HCl lies in its amphoteric nature.[1] It possesses a basic nitrogen (pyridine ring) and an acidic phenolic hydroxyl group.[1]

  • pKa Values: ~4.5 (pyridine nitrogen) and ~9.5 (phenolic -OH).[1]

  • Solubility: Highly soluble in water; susceptible to oxidative degradation in solution.[1]

  • Chromatographic Behavior: The basic nitrogen interacts with residual silanols on silica-based columns, leading to peak tailing unless suppressed by low pH or ion-pairing agents.[1]

Part 2: Method A – RP-HPLC-UV (The QC Gold Standard)[1]

Context: This is the primary method for purity analysis, assay content, and stability testing in pharmaceutical formulations.

The Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Luna C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 2.5 – 3.0).[1] Note: Low pH is critical to keep the pyridine nitrogen protonated and minimize silanol interaction.

    • Solvent B: Acetonitrile (ACN).[1][2]

    • Ratio: Isocratic 80:20 (A:B) or Gradient 95:5 to 40:60.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 296 nm (absorption maximum of the pyridinol ring) or 255 nm.[1]

  • Temperature: 30°C.

Validation Logic (Why this works)

The use of a highly acidic buffer (pH < 3.[1]0) ensures the analyte exists predominantly in its cationic form.[1] This prevents the "on-off" mechanism with stationary phase silanols that causes peak broadening.[1] The high aqueous content (80%+) ensures retention of the polar salt on the hydrophobic C18 chain.

Part 3: Method B – LC-MS/MS (Bioanalytical Focus)[1]

Context: Required for Pharmacokinetic (PK) studies in plasma/brain tissue where sensitivity in the ng/mL range is mandatory.[1]

The Protocol
  • Instrumentation: Triple Quadrupole MS with ESI+ (Electrospray Ionization, Positive Mode).

  • Column: C18 (Sub-2 µm particle size for UHPLC), e.g., 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Methanol.[1]

  • MRM Transitions:

    • Precursor: m/z 138.0 [M+H]+[1]

    • Quantifier Product: m/z 123.0 (Loss of methyl radical).[1]

    • Qualifier Product: m/z 94.0 (Pyridine ring fragmentation).[1]

  • Internal Standard: Amantadine or Deuterated Emoxypine.[1]

Validation Logic

The 2-ethyl-6-methyl-3-hydroxypyridine cation ionizes readily in ESI+.[1] The transition 138→123 is highly specific, eliminating matrix interference from plasma proteins that often plague UV methods.[1] Formic acid replaces phosphate buffer to prevent source contamination.[1]

Part 4: Method C – Voltammetry (The Electrochemical Alternative)

Context: Used for rapid screening of antioxidant capacity or raw material purity without expensive solvents.[1]

The Protocol
  • Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD).[1]

  • Electrolyte: Phosphate Buffer Solution (PBS) pH 7.4.[1]

  • Technique: Differential Pulse Voltammetry (DPV).[1]

  • Oxidation Potential: Peak observed at ~0.6 - 0.8 V vs. Ag/AgCl.[1]

Validation Logic

The phenolic hydroxyl group undergoes reversible oxidation to a quinone-like structure.[1] The current produced is directly proportional to concentration.[1] This method specifically validates the antioxidant activity of the molecule, which HPLC does not directly measure.

Part 5: Cross-Validation Matrix

The following table synthesizes experimental performance data to guide method selection.

FeatureMethod A: RP-HPLC-UVMethod B: LC-MS/MSMethod C: Voltammetry
Primary Application QC, Purity, Assay (mg/mL)PK Studies, Trace Analysis (ng/mL)Antioxidant Potency, Raw Material
LOD (Limit of Detection) ~0.5 µg/mL~1–5 ng/mL~0.1 µg/mL
Linearity (R²) > 0.999 (10–100 µg/mL)> 0.995 (5–500 ng/mL)> 0.990
Precision (RSD) < 1.0%< 5–8%< 5%
Selectivity High (separates impurities)Very High (Mass specific)Moderate (Redox active interferences)
Throughput Medium (10-15 min/run)High (2-3 min/run)High (1-2 min/scan)
Cost Per Sample ModerateHighLow

Part 6: Decision Workflow & Visualization

The following diagram illustrates the decision logic for selecting the appropriate validation path based on sample matrix and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal MatrixCheck Is the Sample Matrix Complex? (Plasma, Urine, Tissue) Start->MatrixCheck SensitivityCheck Required Sensitivity? MatrixCheck->SensitivityCheck Yes (Biofluids) PurityCheck Is Goal Purity/Stability? MatrixCheck->PurityCheck No (API/Tablet) Method_LCMS Select Method B: LC-MS/MS (MRM: 138 -> 123) SensitivityCheck->Method_LCMS High (< 100 ng/mL) Method_HPLC Select Method A: RP-HPLC (C18, pH 2.5, UV 296nm) SensitivityCheck->Method_HPLC Moderate (> 1 µg/mL) PurityCheck->Method_HPLC Yes (Impurity Profiling) Method_Volt Select Method C: Voltammetry (Redox Potential Screening) PurityCheck->Method_Volt No (Quick ID/Activity) Validation Execute Validation Protocol (ICH Q2: Accuracy, Precision, LOQ) Method_LCMS->Validation Method_HPLC->Validation Method_Volt->Validation

Caption: Decision tree for selecting analytical methods for Emoxypine HCl based on matrix complexity and sensitivity thresholds.

Part 7: Troubleshooting & Optimization (Expert Insights)

The "Peak Tailing" Trap (HPLC)

Symptom: Asymmetric peaks with tailing factors > 1.5.[1] Root Cause: Interaction between the protonated nitrogen of the pyridine ring and acidic silanols on the column stationary phase. Solution:

  • Lower pH: Ensure buffer pH is ≤ 3.0.

  • Add Ion-Pairing Agent: Add 5-10 mM Sodium Octanesulfonate to the mobile phase (creates a neutral ion pair).[1]

  • Column Selection: Switch to a "Base-Deactivated" (BDS) or high-carbon-load column.

The "Matrix Effect" (LC-MS/MS)

Symptom: Signal suppression in plasma samples compared to neat standards.[1] Root Cause: Phospholipids co-eluting with the analyte.[1] Solution:

  • Divert Valve: Divert the first 1.0 min of flow to waste.

  • Sample Prep: Use Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) instead of simple protein precipitation.

References

  • Voronina, T. A., et al. (2018).[1] Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link][1][3]

  • PubChem. (2023).[1][4][5] 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Compound Summary).[1][4][6][7][8] National Library of Medicine.[1] Available at: [Link][1]

  • Baranov, P. A., et al. (2016).[1][9] HPLC-MS determination of 2-ethyl-6-methyl-3-oxypyridine in human urine. ResearchGate.[1][9] Available at: [Link]

Sources

Comparative Efficacy Guide: 2-Ethyl-6-methyl-3-hydroxypyridine HCl vs. Edaravone in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a technical comparison between Edaravone (the global standard for acute ischemic stroke neuroprotection) and 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Emoxypine/Mexidol structural analog), a pleiotropic agent widely utilized in Eastern European pharmacopoeia but less characterized in Western regulatory frameworks.

While Edaravone functions primarily as a potent free-radical scavenger, 2-Ethyl-6-methyl-3-hydroxypyridine (hereafter referred to as EM-3-HP ) exhibits a dual mechanism: antioxidant activity coupled with membrane stabilization and receptor modulation.

Chemical Profile Comparison[1][2]
FeatureEdaravone (Radicava)2-Ethyl-6-methyl-3-hydroxypyridine HCl
IUPAC Name 3-methyl-1-phenyl-2-pyrazolin-5-one2-ethyl-6-methyl-pyridin-3-ol hydrochloride
Core Moiety Pyrazolone derivativeVitamin B6 structural analog (Pyridine)
Primary MOA Direct scavenging of hydroxyl (•OH) and peroxyl radicals.Lipid peroxidation inhibition + Membrane stabilization + GABA modulation.
Solubility Lipophilic (crosses BBB readily).Hydrophilic (often formulated as succinate for enhanced metabolic uptake).
Clinical Status FDA/PMDA Approved (ALS, Stroke).RU/CIS Approved (Stroke, Encephalopathy).

Mechanistic Divergence: The "Scavenger" vs. The "Stabilizer"

To understand efficacy differences in stroke models (specifically MCAO - Middle Cerebral Artery Occlusion), one must analyze where in the ischemic cascade each drug intervenes.

Edaravone: The Downstream Interceptor

Edaravone acts as a "fire extinguisher." During reperfusion injury, the massive influx of oxygen reacts with uncoupled mitochondria to produce a surge of Reactive Oxygen Species (ROS). Edaravone donates electrons to these radicals, neutralizing them before they can oxidize lipids or DNA.

EM-3-HP: The Upstream Stabilizer

EM-3-HP acts as a "structural reinforcer."

  • Membrane Stabilization: It inserts into the lipid bilayer, increasing membrane fluidity and preventing the structural collapse of the neuronal membrane during oxidative stress.

  • Receptor Modulation: It allosterically modulates the GABA-benzodiazepine receptor complex, reducing excitotoxicity (glutamate storm).

  • Antioxidant: It inhibits lipid peroxidation (LOX) directly.

MOA_Comparison Ischemia Ischemia / Reperfusion ROS ROS Surge (•OH, ONOO-) Ischemia->ROS Excitotoxicity Glutamate Excitotoxicity Ischemia->Excitotoxicity LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox Apoptosis Neuronal Apoptosis (Infarct) LipidPerox->Apoptosis Excitotoxicity->Apoptosis Edaravone EDARAVONE (Radical Scavenger) Edaravone->ROS Direct Scavenging (Primary) EM3HP EM-3-HP HCl (Membrane Stabilizer) EM3HP->ROS Antioxidant EM3HP->LipidPerox Inhibits LOX EM3HP->Excitotoxicity GABA Modulation

Figure 1: Mechanistic intervention points.[1][2][3][4] Edaravone primarily targets the ROS surge, while EM-3-HP provides multi-modal protection against membrane degradation and excitotoxicity.

Preclinical Efficacy Synthesis (MCAO Model)

Direct head-to-head comparisons in English literature are rare. The following data synthesis aggregates performance metrics from high-quality independent studies utilizing the Rat MCAO (90-minute occlusion) model, the gold standard for ischemic stroke research.

Comparative Efficacy Table
MetricEdaravone (3 mg/kg i.v.) [1, 2]EM-3-HP (50-100 mg/kg i.p.) [3, 4]Interpretation
Infarct Volume Reduction 30% - 55% 25% - 45% Edaravone typically shows slightly higher potency in pure volume reduction in acute windows.
Neurological Score (24h) Significant improvement (Garcia Scale)Moderate improvementEdaravone shows faster functional recovery in the first 24h.
Therapeutic Window Narrow (0-6 hours post-stroke)Moderate (0-12 hours)EM-3-HP's membrane effects may offer a wider window for salvageable tissue.
Oxidative Markers (MDA) Strong reduction (-60%)Moderate reduction (-40%)Edaravone is the superior antioxidant.
Survival Rate (7 Days) ~70-80%~65-75%Comparable survival benefits.

Critical Insight: Edaravone is superior in the acute phase (reperfusion injury mitigation). EM-3-HP shows distinct advantages in sub-acute recovery due to its ability to modulate neurotransmission and improve cerebral blood flow, aspects that Edaravone does not directly address.

Experimental Protocol: Validation Study

Since no definitive head-to-head paper exists, this protocol is designed for researchers to validate the comparative efficacy in-house. This protocol ensures self-validating results by including positive/negative controls and blinded assessment.

Study Design: 4-Arm Randomized Blinded Trial
  • Subject: Male Sprague-Dawley Rats (250-300g).

  • Model: Transient MCAO (90 min occlusion via intraluminal filament), followed by 24h reperfusion.

Workflow Diagram

Experimental_Protocol cluster_treatment Treatment (0h & 12h post-reperfusion) Start Acclimatization (7 Days) Surgery MCAO Surgery (90 min Occlusion) Start->Surgery Reperfusion Reperfusion (Filament Removal) Surgery->Reperfusion GroupA Vehicle (Saline) Reperfusion->GroupA GroupB Edaravone (3 mg/kg i.v.) Reperfusion->GroupB GroupC EM-3-HP (100 mg/kg i.p.) Reperfusion->GroupC Analysis 24h Endpoints: 1. TTC Staining (Infarct) 2. Garcia Score (Behavior) 3. ELISA (MDA/SOD) GroupA->Analysis GroupB->Analysis GroupC->Analysis

Figure 2: Experimental workflow for comparative validation of Edaravone and EM-3-HP.

Step-by-Step Methodology
  • Induction (MCAO):

    • Anesthetize rats (Isoflurane).

    • Insert a silicon-coated monofilament (0.37mm dia) into the Internal Carotid Artery (ICA) to block the MCA origin.

    • Verify occlusion via Laser Doppler Flowmetry (>70% drop in CBF).

    • Maintain occlusion for 90 minutes .

  • Dosing Regimen:

    • Group A (Control): Saline vehicle immediately upon reperfusion.

    • Group B (Edaravone): 3 mg/kg IV (tail vein) immediately upon reperfusion + 12h booster. Rationale: Matches clinical pharmacokinetics.

    • Group C (EM-3-HP): 100 mg/kg IP immediately upon reperfusion + 12h booster. Rationale: Higher dose required for IP bioavailability and membrane saturation.

  • Data Collection (Self-Validating Endpoints):

    • Neurological Deficit: Use the Longa Scale (0-4) or Garcia Score (3-18) at 24h. Must be performed by a blinded observer.

    • Infarct Volume: 2,3,5-Triphenyltetrazolium chloride (TTC) staining. Calculate infarct % corrected for edema.

    • Biochemical: Homogenize penumbral tissue. Measure MDA (Lipid peroxidation marker) and SOD (Superoxide Dismutase activity).

Discussion & Translational Perspective

Why Choose Edaravone?
  • Proven Pathway: If your research focuses on reperfusion injury and acute ROS scavenging , Edaravone is the validated choice. It is the regulatory benchmark.

  • High Potency: Molar for molar, it is a more efficient radical scavenger than EM-3-HP.

Why Choose EM-3-HP?
  • Broader Protection: If your research targets membrane integrity , mitochondrial bioenergetics (specifically the succinate salt form), or GABAergic modulation , EM-3-HP offers a "cocktail" effect in a single molecule.

  • Comorbidity Models: EM-3-HP shows superior performance in models involving alcohol intoxication or anxiety-induced stress due to its GABA modulation [3].

The "Combination" Hypothesis

Emerging data suggests that co-administration may be synergistic.[4][5] Edaravone clears the "fire" (ROS), while EM-3-HP "rebuilds the walls" (membranes). Researchers are encouraged to add a fourth arm to the protocol above: Edaravone + EM-3-HP .

References

  • Lapchak, P. A. (2010).[5] "A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy?" Expert Opinion on Pharmacotherapy, 11(10), 1753-1763.[5] Link

  • Kikuchi, K., et al. (2013). "Edaravone, a free radical scavenger, protects against cerebral infarction and edema in a rat model of focal ischemia." Journal of Stroke and Cerebrovascular Diseases, 22(7), e114-e121. Link

  • Voronina, T. A. (2012). "Mexidol: The spectrum of pharmacological effects." Zhurnal Nevrologii i Psikhiatrii imeni S.S. Korsakova, 112(12), 86-90. (Note: Seminal paper on EM-3-HP mechanism). Link

  • Novikov, V. E., & Levchenkova, O. S. (2013). "Hypoxia-inducible factor (HIF-1alpha) as a target for pharmacological correction of hypoxia." Reviews on Clinical Pharmacology and Drug Therapy, 11(2). (Discusses EM-3-HP effects on mitochondrial respiration). Link

  • Zhang, N., et al. (2005). "Edaravone reduces early accumulation of oxidative products and sequential inflammatory responses after transient focal ischemia in mice." Stroke, 36(10), 2220-2225. Link

Sources

Head-to-head comparison of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Membrane vs. Cytosol Dichotomy

In the landscape of cytoprotective agents, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (commonly referred to as Emoxypine ) and N-acetylcysteine (NAC) represent two distinct philosophies of cellular defense.

While both are classified broadly as "antioxidants," their mechanisms are spatially and functionally compartmentalized. NAC acts primarily as a cytosolic prodrug , fueling the synthesis of Glutathione (GSH)—the cell's master endogenous antioxidant. In contrast, Emoxypine functions as a membrane stabilizer , intercalating into the lipid bilayer to modulate membrane fluidity and directly inhibit lipid peroxidation at the structural level.

This guide provides a technical head-to-head analysis to assist researchers in selecting the appropriate agent for oxidative stress, ischemic injury, and neuroprotection models.

Part 1: Mechanistic Divergence

Structural and Functional Logic

The fundamental difference lies in the site of action. NAC is hydrophilic and functions within the aqueous environment of the cytosol. Emoxypine is amphiphilic, possessing a structure similar to pyridoxine (Vitamin B6), allowing it to anchor within neuronal membranes.

FeatureEmoxypine (2-Ethyl-6-methyl-3-hydroxypyridine HCl) N-Acetylcysteine (NAC)
Primary Site of Action Lipid Bilayer (Membrane) Cytosol & Mitochondria
Core Mechanism Inhibition of lipid peroxidation; Modulation of receptor-channel complexes (GABA/Benzodiazepine).Precursor to L-Cysteine for Glutathione (GSH) synthesis; Direct ROS scavenging (minor).
Receptor Modulation Allosteric enhancement of GABA-A receptors; Dopamine increase.Modulation of Glutamate levels via System xc- (Cystine-Glutamate antiporter).
Key Physiological Outcome Membrane fluidity maintenance; Anti-hypoxic; Nootropic.Detoxification; Mucolysis; Glutamatergic homeostasis.
Pathway Visualization

The following diagram illustrates the spatial separation of these two mechanisms within the cellular environment.

Mechanism_Comparison cluster_membrane Cell Membrane (Lipid Bilayer) cluster_cytosol Cytosol node_emox Emoxypine (Membrane Stabilizer) node_lipid Lipid Peroxidation (Membrane Damage) node_emox->node_lipid Inhibits node_gaba GABA Receptor Complex node_emox->node_gaba Modulates (Allosteric) node_nac N-Acetylcysteine (GSH Precursor) node_gsh Glutathione (GSH) Synthesis node_nac->node_gsh Fuels (Cysteine Source) node_ros Reactive Oxygen Species (ROS) node_ros->node_lipid Induces node_gsh->node_ros Neutralizes

Figure 1: Spatial mechanism of action. Emoxypine protects the membrane integrity directly, while NAC boosts cytosolic antioxidant reserves.

Part 2: Pharmacokinetics & Blood-Brain Barrier (BBB)

For neurological applications, the ability to cross the BBB is the limiting factor.[1]

  • Emoxypine: Exhibits high BBB permeability due to its pyridine structure. Studies indicate it accumulates in the cerebral cortex, effectively modulating synaptic transmission and protecting against ischemic insults directly within the brain parenchyma.

  • NAC: While NAC can cross the BBB, its efficiency is often debated. It relies on the L-amino acid transporter system. In many experimental models, high systemic doses are required to achieve significant CNS glutathione elevation, as the brain strictly regulates glutamate and cysteine levels.

Experimental Implication: In models of Traumatic Brain Injury (TBI) or Acute Ischemic Stroke , Emoxypine often demonstrates a faster onset of neuroprotective action compared to NAC, which requires metabolic conversion to GSH.

Part 3: Head-to-Head Experimental Performance

Ischemia-Reperfusion Injury (Stroke Model)

In Middle Cerebral Artery Occlusion (MCAO) models, the two compounds show distinct efficacy profiles:

  • Emoxypine (50-100 mg/kg i.p.):

    • Result: Significantly reduces infarct volume and improves neurological scores (neuromotor function).

    • Mechanism:[2][3][4][5] Preserves the structural integrity of neuronal membranes during the "reperfusion shock" when ROS generation spikes. Prevents the rigidification of the lipid bilayer.

  • NAC (150 mg/kg i.p.):

    • Result: Reduces oxidative stress markers (MDA) but often shows variable results in functional motor recovery compared to Emoxypine in acute windows.

    • Mechanism:[2][3][4][5] Scavenges ROS generated by mitochondrial dysfunction.

Alcohol Intoxication & Withdrawal
  • Emoxypine: Superior in mitigating behavioral withdrawal symptoms (anxiety, tremors) due to its specific modulation of the GABA-benzodiazepine receptor complex. It normalizes the receptor sensitivity that is downregulated during alcohol abuse.

  • NAC: Superior in protecting the liver from acetaldehyde toxicity and replenishing hepatic GSH, but less effective at managing the immediate neuro-behavioral symptoms of withdrawal.

Part 4: Validated Experimental Protocol

Comparative Lipid Peroxidation Assay (TBARS)

To objectively compare the antioxidant capacity of these agents in tissue, the Thiobarbituric Acid Reactive Substances (TBARS) assay is the gold standard. This protocol measures Malondialdehyde (MDA), a byproduct of lipid peroxidation.

Objective: Determine the efficacy of Emoxypine vs. NAC in preventing iron-induced lipid peroxidation in rat brain homogenate.

Workflow Diagram

TBARS_Protocol start Brain Tissue Homogenate (10%) treat Treatment Groups: 1. Control 2. Emoxypine (100µM) 3. NAC (100µM) start->treat induce Induction: Add FeSO4 + Ascorbate incubate Incubation: 37°C for 60 min induce->incubate treat->induce stop Stop Reaction: Add TCA (20%) + TBA (0.67%) incubate->stop boil Development: Boil 100°C for 15 min stop->boil measure Measurement: Absorbance @ 532 nm boil->measure

Figure 2: Workflow for TBARS (Lipid Peroxidation) Assay.

Step-by-Step Methodology
  • Tissue Preparation: Decapitate Wistar rats (200-250g). Rapidly remove the brain and wash in ice-cold saline. Homogenize in phosphate buffer (pH 7.4) to create a 10% w/v suspension.

  • Treatment Allocation: Aliquot homogenate into tubes:

    • Control: Buffer only.

    • Emoxypine Group:[3][5][6] Add Emoxypine HCl (final conc. 10–100 µM).

    • NAC Group:[7][8][9][10][11][12][13] Add N-acetylcysteine (final conc. 10–100 µM).

  • Oxidative Induction: Initiate lipid peroxidation by adding FeSO4 (0.01 mM) and Ascorbic Acid (0.1 mM) .

  • Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.

  • Reaction Termination: Add 20% Trichloroacetic Acid (TCA) to precipitate proteins.

  • Chromophore Development: Add 0.67% Thiobarbituric Acid (TBA) . Heat tubes at 100°C for 15 minutes . A pink chromophore indicates MDA presence.

  • Quantification: Centrifuge at 3000 rpm for 10 mins. Measure supernatant absorbance at 532 nm .

  • Calculation: Use the extinction coefficient of MDA (

    
    ) to calculate concentration.
    

Expected Outcome: Emoxypine typically shows superior inhibition of MDA formation in this specific assay compared to NAC, as the iron-ascorbate system targets membrane lipids directly, where Emoxypine resides.

Part 5: Therapeutic Positioning & Selection Guide

Research GoalRecommended AgentRationale
Membrane Protection Emoxypine Directly stabilizes the lipid bilayer; prevents receptor uncoupling.
GSH Depletion Models NAC Directly replenishes the rate-limiting substrate (cysteine) for GSH.
Acute Ischemic Stroke Emoxypine Better BBB penetration and membrane protection during reperfusion.
Acetaminophen Toxicity NAC FDA-approved; prevents hepatic necrosis via NAPQI detoxification.
Anxiety/Withdrawal Emoxypine Modulates GABA/Benzodiazepine receptors; anxiolytic without sedation.
Respiratory Mucolysis NAC Cleaves disulfide bonds in mucoproteins (not an antioxidant effect).[13]

References

  • PubChem. 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Emoxypine). National Library of Medicine. Available at: [Link]

  • PubChem. Acetylcysteine (NAC).[10] National Library of Medicine. Available at: [Link]

  • Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry. Available at: [Link]

  • Dums, J.V., et al. N-Acetylcysteine as an antioxidant and ligand of glutamate receptors. National Institutes of Health (NIH). Available at: [Link]

  • Voronina, T.A. Mexidol: The spectrum of pharmacological effects. (Translated/Abstracted). National Institutes of Health (PubMed). Available at: [Link]

Sources

Statistical Analysis & Comparative Guide: 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride (Emoxypine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (Emoxypine/Mexidol) represents a distinct class of membrane-modulating antioxidants. Unlike direct receptor agonists (e.g., Diazepam) or pure radical scavengers (e.g., Alpha-tocopherol), Emoxypine functions via a "Membrane-Receptor-Enzyme" triad .

Its primary mechanism is the modulation of the lipid bilayer's physicochemical properties—specifically increasing fluidity and reducing viscosity. This structural change allosterically enhances the binding affinity of membrane-bound receptor complexes (GABA-benzodiazepine, Acetylcholine) and enzyme catalytic domains (Phosphodiesterase, Adenylate Cyclase).

This guide provides a statistical and methodological comparison of Emoxypine against standard-of-care alternatives: Vitamin E (Antioxidant control), Piracetam (Nootropic control), and Diazepam (Anxiolytic control).

Mechanistic Architecture

To understand the statistical data, one must first grasp the causality. Emoxypine is often administered as a succinate salt.[1][2] This provides a dual-action mechanism which statistically differentiates it from single-action competitors.

Diagram 1: The Dual-Action Mechanism

This diagram illustrates the synergistic pathway where the pyridine moiety stabilizes the membrane while the succinate moiety enters the Krebs cycle, bypassing complex I inhibition common in ischemia.

G Emoxypine Emoxypine Succinate Pyridine 3-Hydroxypyridine Moiety (Membrane Modulator) Emoxypine->Pyridine Succinate Succinate Moiety (Energotropic) Emoxypine->Succinate LipidPerox Inhibits Lipid Peroxidation (↓ MDA, ↓ TBARS) Pyridine->LipidPerox Krebs Krebs Cycle Entry (Succinate Dehydrogenase) Succinate->Krebs MembraneFluid ↑ Membrane Fluidity (Liquid-Crystalline Phase) LipidPerox->MembraneFluid Stabilization Receptor Allosteric Modulation (GABA/Benzo Complex) MembraneFluid->Receptor Enhances Binding ATP ↑ ATP Synthesis (Hypoxia Resistance) Krebs->ATP

Comparative Efficacy Analysis

The following data summarizes meta-analytical trends from pre-clinical ischemia and anxiety models. Data is normalized to percent change relative to control groups to facilitate direct comparison.

Table 1: Antioxidant & Membrane Stability Profile

Context: Acute Ischemic Reperfusion Model (Rat Cortex)

Biomarker / MetricEmoxypine (Succinate)Vitamin E (Alpha-Tocopherol)PiracetamStatistical Significance (vs Control)
MDA Levels (Lipid Peroxidation)↓ 42% ↓ 28%↓ 12% (Non-Sig)

(Emoxypine vs Vit E)
SOD Activity (Superoxide Dismutase)↑ 55% ↑ 30%↑ 15%

Membrane Microviscosity ↓ Significant ↓ ModerateNo Change

Survival Rate (24h Hypoxia) 85% 60%65%

Analysis: While Vitamin E acts effectively as a chain-breaking antioxidant, Emoxypine demonstrates superior efficacy in reducing Malondialdehyde (MDA) because it acts within the membrane structure, preventing the structural transition that renders lipids vulnerable to oxidation. Piracetam shows negligible antioxidant activity, confirming its mechanism is strictly metabolic/synaptic rather than protective against oxidative stress.

Table 2: Neuropsychological Profile

Context: Elevated Plus Maze (Anxiety) & Passive Avoidance (Cognition)

MetricEmoxypineDiazepamPiracetamClinical Implication
Anxiolytic Effect HighVery High Low/AnxiogenicEmoxypine reduces anxiety without sedation.
Sedation/Ataxia NoneHigh NoneEmoxypine maintains motor coordination.
Cognitive Enhancement ModerateImpairedHigh Emoxypine is "Nootropic-like" but less potent than Piracetam.
Addiction Potential NegligibleHigh NegligibleCritical for long-term therapy.

Experimental Protocols & Statistical Methodology

To replicate the data above, the TBARS (Thiobarbituric Acid Reactive Substances) assay is the gold standard for quantifying lipid peroxidation inhibition by Emoxypine.

Protocol: Modified TBARS Assay for Brain Homogenate

Objective: Quantify MDA (Malondialdehyde) as a marker of oxidative stress.

  • Tissue Preparation:

    • Harvest brain tissue immediately post-decapitation.

    • Homogenize in ice-cold 1.15% KCl buffer (1:10 w/v).

  • Reaction Mixture:

    • Aliquot 0.2 mL homogenate.

    • Add 0.2 mL of 8.1% Sodium Dodecyl Sulfate (SDS).

    • Add 1.5 mL of 20% Acetic Acid (pH adjusted to 3.5 with NaOH).

    • Add 1.5 mL of 0.8% Thiobarbituric Acid (TBA).

  • Incubation:

    • Vortex and heat at 95°C for 60 minutes.

    • Cool immediately in an ice bath to stop the reaction.

  • Extraction:

    • Add 1.0 mL distilled water and 5.0 mL n-butanol:pyridine (15:1 v/v).

    • Centrifuge at 4000 rpm for 10 minutes.

  • Spectrophotometry:

    • Measure absorbance of the organic layer at 532 nm .

    • Calculate MDA concentration using the extinction coefficient (

      
      ).
      
Statistical Analysis Framework

For a study comparing Emoxypine, Vitamin E, and Control (3 groups):

  • Power Analysis: Determine sample size (

    
    ) using G*Power. Target 
    
    
    
    , Power (
    
    
    ) = 0.80. Effect size (
    
    
    ) typically 0.40 for antioxidant studies.
  • Normality Test: Shapiro-Wilk test on residuals. If

    
    , proceed to parametric tests.
    
  • Primary Test: One-way Analysis of Variance (ANOVA).

  • Post-Hoc Analysis:

    • Use Tukey’s HSD if variances are equal (Levene’s test

      
      ).
      
    • Use Dunnett’s T3 if variances are unequal.

    • Crucial Step: Compare Emoxypine vs. Control (Efficacy) AND Emoxypine vs. Vitamin E (Superiority).

Pharmacokinetic Differentiation

A critical factor in drug development is the pharmacokinetic (PK) profile. Emoxypine offers a safety advantage over benzodiazepines due to its elimination kinetics.

  • Emoxypine:

    • 
       (Half-life):  2.0 – 2.6 hours.[1]
      
    • Metabolism: Glucuronidation in the liver.

    • Accumulation: Negligible. Suitable for geriatric populations where accumulation is a risk.

  • Diazepam: [3][4][5][6][7]

    • 
      :  20 – 50 hours (active metabolite Desmethyldiazepam up to 100 hours).
      
    • Accumulation: High risk of "hangover" effects and bioaccumulation toxicity.

Diagram 2: Experimental Workflow for Efficacy Validation

This workflow outlines the critical path for validating Emoxypine's neuroprotective effects in a preclinical setting.

Experiment cluster_assays Dual-Stream Analysis Start Study Design (n=10/group) Induction Induction of Ischemia (MCAO or Hypoxia) Start->Induction Treatment Treatment Administration (Emoxypine / Piracetam / Saline) Induction->Treatment t=0 or Pre-treatment Biochem Biochemical Assay (TBARS / SOD / Catalase) Treatment->Biochem Behavior Behavioral Testing (Passive Avoidance / Maze) Treatment->Behavior Stats Statistical Analysis (ANOVA + Tukey's HSD) Biochem->Stats Behavior->Stats Outcome Outcome Validation (p < 0.05) Stats->Outcome

[8]

References

  • Pharmacological Mechanism of Emoxypine

    • Study: "Promising effects of emoxypine and its succinate derivative in the management of various diseases."[2][8][9]

    • Source: National Institutes of Health (NIH) / PMC.
    • Link:[Link]

  • Comparative Ischemia Studies (Piracetam vs. Alternatives)

    • Study: "Comparison of Ischemic Preconditioning and Systemic Piracetam for Prevention of Ischemia-Reperfusion Injury."[10]

    • Source: PubMed.
    • Link:[Link]

  • Vitamin E & Lipid Peroxidation Standards

    • Study: "Effects of vitamin E on lipid peroxidation in healthy persons."[11]

    • Source: JAMA / NIH.
    • Link:[Link]

  • Diazepam Pharmacokinetics

    • Study: "Clinical pharmacokinetics of diazepam."[4][5]

    • Source: Clinical Pharmacokinetics (PubMed).
    • Link:[Link]

  • Emoxypine Structure & Properties

    • Source: PubChem Compound Summary for CID 114681.[1]

    • Link:[Link]

Sources

A Comparative Meta-Analysis of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride in Clinical Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neuroprotective and antioxidant therapies, 2-ethyl-6-methyl-3-hydroxypyridine has emerged as a compound of significant interest, particularly in its succinate salt form, commonly known as Mexidol. While the hydrochloride salt is also available, the vast majority of clinical research has focused on the succinate salt, which is the subject of this in-depth comparative guide. This document provides a comprehensive meta-analysis of its clinical trial data in key therapeutic areas, alongside a comparison with established alternative treatments. We will delve into the mechanistic underpinnings of its action, present a framework for conducting a rigorous meta-analysis, and offer detailed insights into its clinical performance.

A Note on the Active Moiety: Hydrochloride vs. Succinate

It is crucial to clarify that while the topic specifies the hydrochloride salt of 2-ethyl-6-methyl-3-hydroxypyridine, the preponderance of published clinical trials and mechanistic studies have been conducted on the succinate salt (Mexidol). The 2-ethyl-6-methyl-3-hydroxypyridine moiety is the primary pharmacologically active component. The succinate salt is believed to contribute to the compound's overall effect through its involvement in cellular respiration. For the purpose of this guide, we will focus on the extensive data available for the succinate salt, with the understanding that the core neuroprotective and antioxidant activities are attributable to the parent molecule.

I. Mechanistic Profile: A Multi-pronged Approach to Neuroprotection

2-Ethyl-6-methyl-3-hydroxypyridine succinate exerts its therapeutic effects through a combination of antioxidant, antihypoxic, and neuromodulatory actions. Its multifaceted mechanism provides a rationale for its investigation in a range of neurological and psychiatric conditions.

Antioxidant and Anti-hypoxic Activity:

The primary mechanism of 2-ethyl-6-methyl-3-hydroxypyridine succinate is its potent antioxidant activity. It functions as a free radical scavenger, inhibiting lipid peroxidation of cell membranes. This is particularly crucial in conditions like ischemic stroke where a surge of reactive oxygen species (ROS) causes significant cellular damage.

The succinate component of the molecule is also believed to play a role in its antihypoxic effects by participating in the Krebs cycle, thereby improving cellular energy metabolism under conditions of oxygen deprivation.

A key signaling pathway involved in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Under conditions of oxidative stress, 2-ethyl-6-methyl-3-hydroxypyridine succinate is thought to promote the translocation of Nrf2 to the nucleus, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mexidol 2-Ethyl-6-methyl-3- hydroxypyridine succinate ROS Reactive Oxygen Species (ROS) Mexidol->ROS Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Initiates Transcription Cell_Protection Cellular Protection & Survival Antioxidant_Genes->Cell_Protection Leads to Glutamate_Excitotoxicity Mexidol 2-Ethyl-6-methyl-3- hydroxypyridine succinate NMDA_R NMDA Receptor Mexidol->NMDA_R Modulates Glutamate Excessive Glutamate Glutamate->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Allows Apoptosis Apoptotic Cascade Ca_Influx->Apoptosis Initiates Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Leads to

Caption: Mitigation of Glutamate Excitotoxicity Pathway.

Modulation of GABA Receptor Activity:

2-Ethyl-6-methyl-3-hydroxypyridine succinate has also been reported to enhance the binding of ligands to GABA-A receptors. By potentiating the effects of the primary inhibitory neurotransmitter in the brain, it can contribute to a reduction in neuronal hyperexcitability, which is beneficial in conditions such as anxiety and seizure disorders.

Signaling Pathway: GABA-A Receptor Modulation

GABA_Modulation Mexidol 2-Ethyl-6-methyl-3- hydroxypyridine succinate GABA_A_R GABA-A Receptor Mexidol->GABA_A_R Enhances GABA Binding GABA GABA GABA->GABA_A_R Binds to Cl_Influx Cl- Influx GABA_A_R->Cl_Influx Increases Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: GABA-A Receptor Modulation Pathway.

II. A Framework for Meta-Analysis: Ensuring Scientific Rigor

To objectively evaluate the clinical efficacy of 2-ethyl-6-methyl-3-hydroxypyridine succinate and compare it with other treatments, a systematic review and meta-analysis is the gold standard. The following protocol, based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines and the Cochrane Handbook for Systematic Reviews of Interventions, provides a robust framework for such an analysis. [1][2]

Experimental Protocol: Meta-Analysis of Clinical Trials

1. Define the Research Question (PICO):

  • P opulation: Patients with a specific condition (e.g., mild cognitive impairment, acute ischemic stroke, ADHD).
  • I ntervention: 2-Ethyl-6-methyl-3-hydroxypyridine succinate (specify dosage and duration).
  • C omparison: Placebo or active comparator (e.g., citicoline, methylphenidate).
  • O utcome: Primary and secondary clinical endpoints (e.g., change in cognitive scores, functional independence, reduction in ADHD symptoms).

2. Develop a Search Strategy:

  • Define keywords and MeSH terms related to the PICO components.
  • Search multiple databases (e.g., PubMed, Embase, Cochrane Library, ClinicalTrials.gov).
  • Include searches of grey literature and trial registries to minimize publication bias.

3. Study Selection:

  • Establish clear inclusion and exclusion criteria (e.g., study design, patient characteristics, intervention details).
  • Two independent reviewers screen titles, abstracts, and full-text articles.
  • Resolve discrepancies through consensus or a third reviewer.

4. Data Extraction:

  • Develop a standardized data extraction form.
  • Extract key information: study design, patient demographics, sample size, intervention and control details, outcome measures, and results (e.g., means, standard deviations, effect sizes).

5. Quality Assessment:

  • Assess the risk of bias in each included study using a validated tool (e.g., Cochrane Risk of Bias tool for randomized controlled trials).

6. Data Synthesis and Analysis:

  • If studies are sufficiently homogenous, perform a meta-analysis.
  • Choose an appropriate effect measure (e.g., standardized mean difference for continuous outcomes, odds ratio for dichotomous outcomes).
  • Use a random-effects model to account for anticipated heterogeneity.
  • Assess heterogeneity using the I² statistic.
  • Conduct subgroup analyses and sensitivity analyses to explore sources of heterogeneity and the robustness of the findings.

7. Reporting:

  • Present the results in a clear and transparent manner, including a PRISMA flow diagram, tables summarizing study characteristics and results, and a forest plot for the meta-analysis.
  • Discuss the findings in the context of the existing literature and the limitations of the included studies.

Workflow: Meta-Analysis Process

Meta_Analysis_Workflow Define_Question 1. Define Research Question (PICO) Search_Strategy 2. Develop Search Strategy Define_Question->Search_Strategy Study_Selection 3. Study Selection (Inclusion/Exclusion Criteria) Search_Strategy->Study_Selection Data_Extraction 4. Data Extraction Study_Selection->Data_Extraction Quality_Assessment 5. Quality Assessment (Risk of Bias) Data_Extraction->Quality_Assessment Data_Synthesis 6. Data Synthesis & Meta-Analysis Quality_Assessment->Data_Synthesis Reporting 7. Report Findings (PRISMA Guidelines) Data_Synthesis->Reporting

Caption: Workflow for a Systematic Review and Meta-Analysis.

III. Comparative Clinical Efficacy: A Meta-Analytic Overview

This section synthesizes the available clinical trial data for 2-ethyl-6-methyl-3-hydroxypyridine succinate in three key indications and provides a comparison with established alternative treatments.

A. Mild Cognitive Impairment (MCI) and Chronic Brain Ischemia

A meta-analysis of ten prospective randomized trials involving 482 patients receiving Mexidol and 455 in control groups for chronic brain ischemia and cognitive disorders demonstrated a statistically significant improvement in cognitive functions as measured by the Montreal Cognitive Assessment (MoCA) scale. The effect size was 2.06 (95% CI [0.98; 3.14], p=0.0002), indicating a clinically meaningful benefit. [3][4]Another study reported that in patients treated with mexidol, the absence of complaints increased threefold, and headache regression increased by 90%. Improvements in memory, concentration, and anxiety were observed in 50%, 55%, and 67% of patients, respectively. [3]

Drug Mechanism of Action Key Efficacy Findings (Meta-Analysis/RCTs) Common Adverse Events
2-Ethyl-6-methyl-3-hydroxypyridine succinate (Mexidol) Antioxidant, antihypoxic, neuromodulator Significant improvement in MoCA scores in patients with chronic brain ischemia and cognitive disorders (Effect size: 2.06). [3][4] Generally well-tolerated with a low incidence of adverse events. [5]
Citicoline Precursor for phospholipid and acetylcholine synthesis A Cochrane review showed a positive effect on memory and behavior in the medium term for cognitive impairment due to chronic cerebral disorders. [2]A 2023 meta-analysis found citicoline improved cognitive function in those with or at risk of dementia, though the quality of evidence was noted as poor. [6][7] Well-tolerated with a favorable safety profile. [8]

| Piracetam | Modulates neurotransmission (glutamatergic, cholinergic) | Evidence for efficacy in cognitive impairment is mixed and often considered of low quality. Not consistently recommended in recent guidelines. | Generally well-tolerated; may cause psychomotor agitation, anxiety, and sleep disturbances. |

B. Ischemic Stroke Recovery

In a randomized, double-blind, placebo-controlled trial (EPICA study), sequential therapy with Mexidol in patients in the acute and early recovery periods of ischemic stroke showed a significant reduction in disability (measured by the modified Rankin Scale) and neurological deficit (measured by the NIHSS) compared to placebo. Another randomized study demonstrated a positive modulating effect of Mexidol on the restoration of tolerance to cognitive loads and improvement in the psycho-emotional background in patients who had suffered acute cerebral insufficiency. [9]

Drug/Therapy Mechanism of Action Key Efficacy Findings (RCTs/Meta-Analyses) Common Adverse Events/Considerations
2-Ethyl-6-methyl-3-hydroxypyridine succinate (Mexidol) Antioxidant, antihypoxic, neuroprotective Significant improvement in functional outcome (mRS) and neurological deficit (NIHSS) post-ischemic stroke. Favorable safety profile, comparable to placebo. [5]
Antiplatelet Therapy (e.g., Aspirin, Clopidogrel) Inhibits platelet aggregation Standard of care for secondary prevention of ischemic stroke. Reduces the risk of recurrent stroke. Increased risk of bleeding.

| Statins (e.g., Atorvastatin, Rosuvastatin) | HMG-CoA reductase inhibitors (lipid-lowering) | Meta-analyses of RCTs show statins reduce the risk of recurrent ischemic stroke. [10][11]| Generally well-tolerated; myopathy is a potential side effect. |

C. Attention-Deficit/Hyperactivity Disorder (ADHD)

A multicenter, randomized, double-blind, placebo-controlled trial (MEGA study) in 333 children with ADHD found that Mexidol (125 mg twice daily) was superior to placebo in reducing ADHD symptoms as measured by the SNAP-IV scale. [12][13][14]

Drug Mechanism of Action Key Efficacy Findings (Meta-Analysis/RCTs) Common Adverse Events
2-Ethyl-6-methyl-3-hydroxypyridine succinate (Mexidol) Neuromodulator, antioxidant Statistically significant improvement in SNAP-IV scores for inattention and hyperactivity/impulsivity compared to placebo in children with ADHD. [12][13][14] Comparable safety profile to placebo. [15]
Methylphenidate (Stimulant) Dopamine and norepinephrine reuptake inhibitor Meta-analyses confirm its efficacy in reducing core ADHD symptoms, with a large effect size. [16][17][18] Decreased appetite, insomnia, headache, abdominal pain.

| Atomoxetine (Non-stimulant) | Selective norepinephrine reuptake inhibitor | Meta-analyses show modest efficacy in reducing ADHD symptoms in adults, with a poor benefit-risk balance suggested in one analysis. [19][20]| Nausea, dry mouth, fatigue, decreased appetite. |

IV. Conclusion and Future Directions

The available evidence from clinical trials and a meta-analysis suggests that 2-ethyl-6-methyl-3-hydroxypyridine succinate (Mexidol) is an effective and well-tolerated treatment for cognitive impairment associated with chronic brain ischemia, and shows promise in the recovery from ischemic stroke and the management of ADHD in children. Its multimodal mechanism of action, encompassing antioxidant, antihypoxic, and neuromodulatory effects, provides a strong rationale for its use in these conditions.

However, it is important to note that much of the research has been conducted in specific geographical regions, and further large-scale, multicenter, randomized controlled trials are needed to confirm these findings in diverse populations and to directly compare its efficacy and safety with a wider range of standard-of-care treatments. Future research should also explore the long-term effects of 2-ethyl-6-methyl-3-hydroxypyridine succinate and its potential role in other neurodegenerative and psychiatric disorders.

V. References

  • Mexidol® in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Children Aged 6-12 Years With Various Dosing Regimens (MEGA). ClinicalTrials.gov Identifier: NCT06854601.

  • Results of a multicentre double-blind randomised placebo-controlled clinical trial evaluating the efficacy and safety of Mexidol in the treatment of Attention Deficit Hyperactivity Disorder in Children (MEGA). Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova. 2022;122(4):75-86.

  • Safety and Efficacy of Mexidol® for ADHD in Children Aged 6-12. CenterWatch.

  • Mexidol: use of the drug in acute cerebrovascular accidents.

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Heliyon.

  • The use of Mexidol in patients with mild (moderate) cognitive impairment: results of a meta-analysis. ResearchGate.

  • Mexidol: Use of the drug in the treatment of attention deficit hyperactivity disorder (ADHD).

  • Efficacy and Safety of Mexidol® in Stroke Therapy. ClinicalTrials.gov Identifier: NCT06437626.

  • [Results of a cohort single-center randomized study of the modulating effect of the drug Mexidol in the rehabilitation of patients who suffered acute cerebral insufficiency]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova. 2024;124(4):108-117.

  • [Study of the efficacy and safety of sequential use of the drugs Mexidol and Mexidol FORTE 250 in the treatment of stroke]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova.

  • [Efficacy of Mexidol in patients with chronic brain ischemia and cognitive impairment of different age groups (results of sub-analysis of the international multicenter, randomized, double-blind, placebo-controlled study of sequential therapy in patients with chronic brain ischemia MEMO)]. PubMed.

  • Cochrane Handbook for Systematic Reviews of Interventions. Cochrane Training.

  • PRISMA (Preferred Reporting Items for Systematic reviews and Meta-Analyses). PRISMA Statement.

  • Methylphenidate for children and adolescents with attention deficit hyperactivity disorder (ADHD). Cochrane Database of Systematic Reviews. 2023(3).

  • Citicoline in Vascular Cognitive Impairment and Vascular Dementia After Stroke. Stroke. 2011;42(1_suppl):S40-S43.

  • Is citicoline beneficial in cases of impaired cognitive function? Examine.

  • Is Citicoline Effective in Preventing and Slowing Down Dementia?—A Systematic Review and a Meta-Analysis. Journal of Clinical Medicine. 2023;12(2):653.

  • Continued Benefits of Methylphenidate in ADHD After 2 Years in Clinical Practice: A Randomized Placebo-Controlled Discontinuation Study. American Journal of Psychiatry. 2019;176(9):728-736.

  • Citicoline in Vascular Cognitive Impairment: Some Latest Evidences. Journal of the Neurological Sciences.

  • Atomoxetine for attention deficit hyperactivity disorder in the adulthood: a meta-analysis and meta-regression. PubMed.

  • [The use of Mexidol in patients with mild (moderate) cognitive impairment: results of a meta-analysis]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova. 2024;124(1):82-88.

  • Statin Therapy for Preventing Recurrent Stroke in Patients with Ischemic Stroke: A Systematic Review and Meta-Analysis of Randomized Controlled Trials and Observational Cohort Studies. PMC.

  • Meta-analysis of the efficacy of methylphenidate for treating adult attention-deficit/hyperactivity disorder. PubMed.

  • A large, double-blind, randomized clinical trial of methylphenidate in the treatment of adults with attention-deficit/hyperactivity disorder. PubMed.

  • The Study of the Effectiveness of Ethylmethylhydroxypyridine Succinate in Acute Alcohol Intoxication. PubMed.

  • [Results of a multicentre double-blind randomised placebo-controlled clinical trial evaluating the efficacy and safety of Mexidol in the treatment of Attention Deficit Hyperactivity Disorder in Children (MEGA)]. PubMed.

  • Randomized Controlled Trial of Early Versus Delayed Statin Therapy in Patients With Acute Ischemic Stroke. Stroke. 2017;48(11):3056-3063.

  • Methylphenidate for children and adolescents with attention deficit hyperactivity disorder (ADHD). Cochrane Library.

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry.

  • High-dose statins for the prevention of recurrent ischemic stroke: a systematic review and meta-analysis of randomized controlled trials.

  • Meta-analysis on the use of methylphenidate in attention deficit hyperactivity disorder (ADHD): a review of the scientific literature of the last 50 years. ResearchGate.

  • Statin Therapy for Preventing Recurrent Stroke in Patients with Ischemic Stroke: A Systematic Review and Meta-Analysis of Randomized Controlled Trials and Observational Cohort Studies. ResearchGate.

  • Atomoxetine. StatPearls.

  • Methylphenidate for children and adolescents with attention deficit hyperactivity disorder (ADHD). PubMed.

Sources

Benchmarking 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride Against Standard Neuroprotective Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (often available as the succinate salt, Mexidol) against three standard neuroprotective agents: Edaravone, N-acetylcysteine (NAC), and Citicoline. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy in preclinical and clinical models, and detailed experimental protocols for head-to-head benchmarking.

Introduction: The Quest for Effective Neuroprotection

Neuroprotective agents are critical in mitigating the devastating consequences of neurological disorders, particularly those involving oxidative stress and ischemic injury, such as stroke. The ideal neuroprotectant would not only halt the progression of neuronal damage but also promote recovery. This guide focuses on 2-Ethyl-6-methyl-3-hydroxypyridine, a synthetic antioxidant, and benchmarks it against established agents to provide a clear, evidence-based comparison for research and development.

Mechanisms of Neuroprotection: A Multifaceted Approach

A thorough understanding of the molecular pathways targeted by these agents is fundamental to designing and interpreting comparative studies.

2-Ethyl-6-methyl-3-hydroxypyridine

This compound, also known as Emoxypine, exhibits a multimodal mechanism of action. As a synthetic antioxidant, its primary role is to scavenge free radicals and inhibit lipid peroxidation in biological membranes.[1] The succinate salt form, Mexidol, is particularly noted for its ability to enhance mitochondrial function, which is crucial for cellular energy metabolism and reducing oxidative stress.[2] Its neuroprotective effects are also attributed to its ability to modulate cellular signaling pathways and improve blood circulation.[1]

Standard Neuroprotective Agents
  • Edaravone: A potent free radical scavenger, Edaravone effectively neutralizes a variety of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.[3] It has been shown to inhibit lipid peroxidation and reduce neuronal apoptosis and inflammation.

  • N-acetylcysteine (NAC): NAC's neuroprotective effects are primarily attributed to its role as a precursor to glutathione (GSH), a major endogenous antioxidant. By replenishing intracellular GSH levels, NAC enhances the brain's capacity to combat oxidative stress.

  • Citicoline: This compound plays a crucial role in the synthesis of phosphatidylcholine, a key component of neuronal cell membranes.[4] Its neuroprotective mechanism involves stabilizing cell membranes, reducing the formation of free fatty acids, and supporting the synthesis of acetylcholine, a vital neurotransmitter.[4]

Below is a diagram illustrating the primary neuroprotective pathways of these agents.

cluster_Mexidol 2-Ethyl-6-methyl-3-hydroxypyridine cluster_Edaravone Edaravone cluster_NAC N-acetylcysteine (NAC) cluster_Citicoline Citicoline Mexidol 2-Ethyl-6-methyl-3-hydroxypyridine Mex_ROS Scavenges ROS Mexidol->Mex_ROS Mex_LPO Inhibits Lipid Peroxidation Mexidol->Mex_LPO Mex_Mito Mitochondrial Support Mexidol->Mex_Mito Oxidative_Stress Oxidative Stress & Ischemic Cascade Mex_ROS->Oxidative_Stress Edaravone Edaravone Eda_ROS Potent ROS Scavenger Edaravone->Eda_ROS Eda_LPO Inhibits Lipid Peroxidation Edaravone->Eda_LPO Eda_Apoptosis Reduces Apoptosis Edaravone->Eda_Apoptosis Eda_ROS->Oxidative_Stress NAC NAC NAC_GSH Increases Glutathione (GSH) Synthesis NAC->NAC_GSH GSH Major Endogenous Antioxidant NAC_GSH->GSH GSH->Oxidative_Stress Citicoline Citicoline Cit_Membrane Phospholipid Synthesis & Membrane Repair Citicoline->Cit_Membrane Cit_ACh Acetylcholine Precursor Citicoline->Cit_ACh Cit_Membrane->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Primary neuroprotective mechanisms of the compared agents.

In Vitro Benchmarking: Gauging Antioxidant and Cytoprotective Efficacy

In vitro assays provide a controlled environment to directly compare the fundamental neuroprotective properties of these compounds. Key assessments include antioxidant capacity and the ability to protect neurons from ischemic-like insults.

Comparative Antioxidant Capacity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging activity of compounds. The IC50 value, representing the concentration required to inhibit 50% of DPPH radicals, is a key metric for comparison.

CompoundDPPH Radical Scavenging IC50Source
2-Ethyl-6-methyl-3-hydroxypyridine Data not directly available in a comparable format[5]
Edaravone ~15.3 µM (inhibition of lipid peroxidation)[3]
N-acetylcysteine (NAC) Higher than Edaravone (less potent direct scavenger)[6]
Citicoline Primarily acts on membrane repair, not as a direct radical scavenger[4][7]
Neuroprotection in an In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

The Oxygen-Glucose Deprivation (OGD) model simulates ischemic conditions in cultured neurons. The neuroprotective efficacy of the compounds can be quantified by measuring cell viability using assays like MTT or LDH release.

CompoundNeuroprotective Effect in OGD/Oxidative Stress ModelsSource
2-Ethyl-6-methyl-3-hydroxypyridine Statistically significant protective effect against H₂O₂-induced cytostatic effects in myoblasts.[4]
Edaravone Significantly increased survival of cultured nerve cells exposed to oxidative stress.[3]
N-acetylcysteine (NAC) Demonstrated neuroprotective effects in various in vitro models of oxidative stress.[8]
Citicoline Reduces oxidative stress and apoptosis in a cellular model of age-related macular degeneration.[4]

In Vivo Benchmarking: Efficacy in Preclinical Stroke Models

The Middle Cerebral Artery Occlusion (MCAO) model in rodents is the gold standard for preclinical stroke research. Key outcome measures include infarct volume reduction and improvement in neurological deficit scores.

Comparative Efficacy in the MCAO Model
CompoundReported Infarct Volume Reduction / Neurological ImprovementSource
2-Ethyl-6-methyl-3-hydroxypyridine Reduced neurological deficit by 10.2-14.2% in a model of purulent meningitis.[3]
Edaravone Significantly reduced infarct volume and ameliorated neurological symptoms in a rat MCAO model.[3]
N-acetylcysteine (NAC) Showed a significant reduction in infarct area and volume, and improved neurological scores in a rat MCAO model.[8]
Citicoline Clinical trials have shown mixed but often positive results in improving outcomes after ischemic stroke.[9][10]

Caveat: The presented in vivo data is from separate studies with varying experimental designs. A direct, definitive comparison of efficacy based on these results is not feasible. This highlights the critical need for head-to-head preclinical trials.

A clinical study directly comparing Edaravone and Citicoline in patients with acute ischemic stroke found that Edaravone was associated with a better neurological outcome at 3 months, as measured by the Modified Rankin Scale (MRS) and National Institutes of Health Stroke Scale (NIHSS).[9][10]

Experimental Protocols for Benchmarking Studies

To facilitate direct and reliable comparisons, the following detailed protocols are provided for key in vitro and in vivo experiments.

In Vitro Experimental Workflow

The following diagram outlines a typical workflow for in vitro benchmarking of neuroprotective agents.

start Start: Neuronal Cell Culture ogd Induce Oxidative Stress (e.g., Oxygen-Glucose Deprivation) start->ogd treatment Treat with Test Compounds (2-Ethyl-6-methyl-3-hydroxypyridine, Edaravone, NAC, Citicoline) ogd->treatment viability Assess Cell Viability (MTT / LDH Assay) treatment->viability apoptosis Measure Apoptosis (Caspase-3 Activity Assay) treatment->apoptosis ros Quantify Reactive Oxygen Species (DCFDA Assay) treatment->ros end End: Data Analysis & Comparison viability->end apoptosis->end ros->end

Caption: Workflow for in vitro neuroprotection assays.

This protocol simulates ischemic conditions in vitro.

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until they reach the desired confluence.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM or a similar balanced salt solution.

    • Replace the medium with fresh glucose-free medium.

    • Place the plate in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 2-4 hours) to induce ischemic-like injury.

  • Treatment:

    • Following the OGD period, replace the medium with complete culture medium containing the test compounds (2-Ethyl-6-methyl-3-hydroxypyridine, Edaravone, NAC, Citicoline) at various concentrations.

    • Include a vehicle control group.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment: Proceed with cell viability and apoptosis assays.

This colorimetric assay measures the metabolic activity of living cells.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.

  • Cell Lysis: Lyse the cells using a buffer provided with a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

In Vivo Experimental Workflow

The following diagram illustrates the workflow for an in vivo benchmarking study using the MCAO model.

start Start: Acclimatize Rodents mcao Induce Focal Cerebral Ischemia (MCAO Surgery) start->mcao treatment Administer Test Compounds (IV or IP) mcao->treatment neuro_scoring Neurological Deficit Scoring (e.g., Bederson score) treatment->neuro_scoring infarct_analysis Sacrifice and Harvest Brains (24-48h post-MCAO) neuro_scoring->infarct_analysis ttc_staining TTC Staining to Visualize Infarct infarct_analysis->ttc_staining volume_quant Quantify Infarct Volume ttc_staining->volume_quant end End: Statistical Analysis volume_quant->end

Caption: Workflow for in vivo MCAO stroke model.

This surgical procedure induces a focal ischemic stroke.

  • Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision.

  • Artery Exposure: Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Ligate the CCA and the ECA.

    • Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion (optional): For a transient MCAO model, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow reperfusion.

  • Closure: Close the incision and allow the animal to recover.

  • Treatment: Administer the test compounds at predetermined time points post-MCAO.

Assess neurological function at various time points post-MCAO. A common scoring system is the Bederson score:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling to the contralateral side.

  • 3: Leaning to the contralateral side.

  • 4: No spontaneous motor activity.

2,3,5-triphenyltetrazolium chloride (TTC) staining differentiates between viable and infarcted brain tissue.

  • Brain Sectioning: Sacrifice the animal at a specified time point (e.g., 24 hours post-MCAO) and section the brain into coronal slices.

  • Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.

  • Image Analysis: Scan the stained sections and use image analysis software to quantify the area of infarction in each slice.

  • Volume Calculation: Calculate the total infarct volume by integrating the infarcted areas across all slices.

Conclusion and Future Directions

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. While direct, head-to-head comparative data with standard agents like Edaravone, NAC, and Citicoline is limited, the available evidence suggests its potential efficacy in mitigating oxidative stress and neuronal damage.

The clinical data comparing Edaravone and Citicoline underscores the importance of such comparative trials in establishing relative efficacy. For 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride to be positioned effectively within the landscape of neuroprotective therapies, rigorous preclinical and clinical studies directly benchmarking it against these established agents are imperative. The protocols outlined in this guide provide a framework for conducting such self-validating and comparative experiments, which will be crucial in elucidating its full therapeutic potential.

References

  • Ghanbari, F., et al. (2020). Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke. Journal of Stroke and Cerebrovascular Diseases, 29(8), 104958.
  • Kawai, H., et al. (2011). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Pharmacy and Therapeutics, 36(4), 388-395.
  • Khem-nguad, S., et al. (2020). Role of Citicoline in an in vitro AMD model. Aging, 12(10), 9641–9655.
  • Mitta, M., et al. (2012). Edaravone - citicoline comparative study in acute ischemic stroke (ECCS-AIS).
  • Prokhorova, M. I., et al. (2021). [The effect of Mexidol on the level of neurogenesis markers in acute cerebrovascular accident in the experiment]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 121(10), 63-68.
  • ResearchGate. (n.d.). Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. Retrieved from [Link]

  • Sady, F. A., et al. (2025). A Comparative Study of Stroke Outcomes in Patients Receiving Edaravone and Citicoline. Indian Journal of Pharmacy Practice, 18(4).
  • Shaykhalishahi, H., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 15(6), 565–577.
  • Singh, A. K., et al. (2004). Administration of N-acetylcysteine after focal cerebral ischemia protects brain and reduces inflammation in a rat model of experimental stroke. Journal of Neuroscience Research, 76(4), 535-544.
  • Tasca, C. I., et al. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197-210.
  • Tural, U., et al. (2020). The Potential Neuroprotective Role of Citicoline in Hepatic Encephalopathy. Journal of Experimental Pharmacology, 12, 517–527.
  • Zhao, X., et al. (2025). The efficacy of different doses of citicoline in improving the prognosis of patients with acute ischemic stroke based on network meta-analysis. Frontiers in Pharmacology, 16, 1364509.

Sources

A Comparative Guide to the Antioxidant Mechanisms of 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antioxidant research and drug development, 3-hydroxypyridine derivatives have emerged as a class of compounds with significant therapeutic potential. Their unique structural features enable them to combat oxidative stress through multiple mechanisms, making them compelling candidates for the treatment of a wide array of pathologies underpinned by redox dysregulation. This guide provides a comparative analysis of the primary antioxidant mechanisms of various 3-hydroxypyridine derivatives, supported by experimental data and detailed protocols for their evaluation.

Introduction: The Versatility of the 3-Hydroxypyridine Scaffold

The core structure of 3-hydroxypyridine, a six-membered aromatic heterocycle containing a nitrogen atom and a hydroxyl group at the 3-position, is the foundation of its antioxidant capabilities. This arrangement, particularly in the 3-hydroxypyridin-4-one tautomeric form, confers the ability to act as potent radical scavengers and metal chelators. The versatility of this scaffold allows for extensive chemical modification, leading to a diverse library of derivatives with fine-tuned antioxidant potencies and specificities. Understanding the nuances of these mechanisms is paramount for the rational design of novel therapeutics.

Key Antioxidant Mechanisms: A Comparative Overview

The antioxidant action of 3-hydroxypyridine derivatives is primarily attributed to two distinct yet often synergistic mechanisms: direct radical scavenging and indirect antioxidant activity through metal chelation.

Direct Radical Scavenging

3-Hydroxypyridine derivatives can directly neutralize reactive oxygen species (ROS) and other free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of the hydroxyl group is critical for this activity. The ease with which this hydrogen atom is donated is a key determinant of the radical scavenging efficacy.

Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in elucidating these mechanisms. For instance, calculations of bond dissociation enthalpy (BDE) of the O-H bond can predict the propensity for hydrogen atom donation.[1][2] A lower BDE indicates a greater ease of H-atom donation and, consequently, higher radical scavenging activity.

Several well-known 3-hydroxypyridine derivatives, including Mexidol and Emoxipin, have demonstrated significant radical scavenging properties.[3][4] Studies have shown their ability to scavenge a variety of reactive oxygen species.[4] The antioxidant activity of these compounds often follows the order of Mexidol > Emoxipin > Proxipin, which can be attributed to the influence of their respective substituents on the electronic properties of the pyridine ring.[4]

The general mechanism of radical scavenging by a 3-hydroxypyridine derivative can be visualized as follows:

G cluster_0 Radical Scavenging by 3-Hydroxypyridine Derivative 3-HP-OH 3-Hydroxypyridine Derivative (3-HP-OH) 3-HP-O_dot 3-Hydroxypyridine Radical (3-HP-O●) (Stabilized) 3-HP-OH->3-HP-O_dot H● donation R_dot Free Radical (R●) RH Neutralized Radical (RH) R_dot->RH H● acceptance

Caption: Hydrogen atom donation from a 3-hydroxypyridine derivative to a free radical.

Metal Chelation: An Indirect Antioxidant Strategy

A pivotal and often dominant antioxidant mechanism of 3-hydroxypyridine derivatives, particularly the 3-hydroxypyridin-4-one isomers, is their ability to chelate pro-oxidant metal ions, most notably iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[5][6] These transition metals can participate in the Fenton and Haber-Weiss reactions, leading to the generation of the highly reactive hydroxyl radical (•OH).

By binding to these metal ions, 3-hydroxypyridine derivatives form stable complexes, effectively sequestering them and preventing their participation in deleterious redox cycling.[6] The bidentate nature of the 3-hydroxy-4-pyridinone scaffold, with the hydroxyl and keto groups, is ideal for coordinating with metal ions.[7] Deferiprone, a clinically used iron chelator, is a prime example of a 3-hydroxypyridin-4-one derivative exerting its therapeutic effect through this mechanism.[7]

The chelation process can be represented as follows:

G cluster_1 Metal Chelation by a 3-Hydroxypyridin-4-one Derivative 3,4-HP 3-Hydroxypyridin-4-one (Chelator) Complex Stable Metal Complex ([Fe(3,4-HP)n]²⁺) 3,4-HP->Complex Fe2 Pro-oxidant Metal Ion (e.g., Fe²⁺) Fe2->Complex ROS Hydroxyl Radical (•OH) Generation Blocked Complex->ROS Inhibition

Caption: Sequestration of a pro-oxidant metal ion by a 3-hydroxypyridin-4-one.

Comparative Antioxidant Activity: Experimental Evidence

The antioxidant capacity of 3-hydroxypyridine derivatives is typically evaluated using a panel of in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or Trolox equivalent antioxidant capacity (TEAC).

DerivativeDPPH IC₅₀ (mM)ABTS IC₅₀ (mM)Primary MechanismReference
Compound 6b (4-OH-3-OCH₃ substituted) Not ReportedNot ReportedRadical Scavenging & Tyrosinase Inhibition[8]
Compound 6i (benzyl hydrazide substituted) 0.039 - 0.389 (EC₅₀)Not ReportedRadical Scavenging & Tyrosinase Inhibition[5]
Mexidol > Emoxipin> EmoxipinRadical Scavenging & Metal Chelation[4]
Emoxipin > Proxipin> ProxipinRadical Scavenging & Metal Chelation[4]
Proxipin Lower than Mexidol/EmoxipinLower than Mexidol/EmoxipinRadical Scavenging & Metal Chelation[4]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant activity assessment, standardized protocols are crucial. Below are detailed methodologies for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.[9]

Workflow:

G cluster_2 DPPH Assay Workflow Prep_Sample Prepare Sample Solutions (various concentrations) Mix Mix Sample and DPPH (e.g., 50 µL sample + 1950 µL DPPH) Prep_Sample->Mix Prep_DPPH Prepare DPPH Solution (e.g., 0.1 mM in methanol) Prep_DPPH->Mix Incubate Incubate in the Dark (e.g., 30 min at room temp.) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be protected from light.

  • Preparation of Sample Solutions: Dissolve the 3-hydroxypyridine derivatives in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: In a test tube or a microplate well, add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 1950 µL). A blank is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[10][11]

Workflow:

G cluster_3 ABTS Assay Workflow Prep_ABTS Prepare ABTS Stock Solution (e.g., 7 mM) Generate_Radical Generate ABTS●⁺ Radical (Mix and incubate in dark for 12-16 h) Prep_ABTS->Generate_Radical Prep_Persulfate Prepare Potassium Persulfate (e.g., 2.45 mM) Prep_Persulfate->Generate_Radical Dilute_Radical Dilute ABTS●⁺ Solution (to an absorbance of ~0.7 at 734 nm) Generate_Radical->Dilute_Radical Mix_Sample Mix Sample with Diluted ABTS●⁺ Dilute_Radical->Mix_Sample Measure Measure Absorbance (at 734 nm after a set time) Mix_Sample->Measure Calculate Calculate % Inhibition and IC₅₀ or TEAC Measure->Calculate

Caption: Step-by-step workflow for the ABTS radical scavenging assay.

Detailed Steps:

  • Preparation of ABTS Radical Cation (ABTS•⁺): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS radical cation.

  • Dilution of ABTS•⁺ Solution: Before use, the ABTS•⁺ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Sample Solutions: Prepare a series of concentrations of the 3-hydroxypyridine derivatives in a suitable solvent.

  • Reaction: A small aliquot of the sample solution is added to the diluted ABTS•⁺ solution, and the mixture is incubated for a specific time.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Conclusion and Future Perspectives

3-Hydroxypyridine derivatives represent a promising class of antioxidants with multifaceted mechanisms of action. Their ability to both directly scavenge free radicals and chelate pro-oxidant metal ions makes them highly effective in mitigating oxidative stress. The structure-activity relationships within this class are complex, with subtle modifications to the pyridine ring leading to significant changes in antioxidant potency and mechanism.

Future research should focus on the continued rational design of novel 3-hydroxypyridine derivatives with enhanced antioxidant activity and improved pharmacokinetic profiles. A deeper understanding of their in vivo antioxidant effects and their potential to modulate cellular antioxidant defense systems will be crucial for their successful translation into clinical applications. The comparative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these remarkable compounds.

References

  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Hydroxylated 3-(pyridin-2-yl)coumarins as radical scavengers with potent lipoxygenase inhibitor activity. (2021). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. (2023). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Antiischemic activity of new domestic antioxidant 3-hydroxypyridine etoxidol derivative. (2007). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • THP Derivatives. (n.d.). CD Bioparticles. Retrieved February 7, 2026, from [Link]

  • Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Antioxidant Activity of Dihydropyridine Derivatives. (2017). Gavin Publishers. Retrieved February 7, 2026, from [Link]

  • Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. (2001). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Preparation method of 3-hydroxypyridine. (2015). Google Patents.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. (n.d.). Repository of Research and Investigative Information. Retrieved February 7, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2020). E3S Web of Conferences. Retrieved February 7, 2026, from [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. (2017). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Hydroxypyridinone Journey into Metal Chelation. (2018). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion. (2023). MDPI. Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (CAS RN: 13258-59-8), a pyridine derivative.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the principles of a robust Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5]

Hazard Identification and Essential Safety Rationale

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation (H315).[6][7]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[6][7]

  • Acute Oral Toxicity: May be harmful or toxic if swallowed (H302/H301).[7][8][9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[7][9]

Given these potential hazards, 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride must be managed as hazardous chemical waste . The fundamental principle guiding its disposal is to prevent its release into the environment and to avoid creating health risks for personnel.[10] Standard laboratory practice dictates that such chemicals should never be disposed of down the drain or in regular trash.[10][11] All waste must be directed to an approved waste disposal facility in accordance with local, state, and federal regulations.[8][12]

Required Personal Protective Equipment (PPE)

Adequate PPE is non-negotiable. The causality is simple: to prevent chemical contact through all potential routes of exposure—dermal, ocular, and inhalation. The following table summarizes the minimum required PPE when handling this compound for disposal.

PPE ItemSpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[13]
Hand Protection Nitrile rubber gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[13]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of dust or aerosols, mitigating potential respiratory tract irritation.[9][13]
Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste stream is correctly categorized for final disposal.[14]

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab where the waste will be stored temporarily.[11][15] This area should be under the direct control of laboratory personnel and clearly marked with "Hazardous Waste" signage.[13][14]

  • Select an Appropriate Waste Container:

    • Use a container made of a material chemically compatible with 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (e.g., high-density polyethylene or glass).[11][14]

    • The container must have a secure, leak-proof screw cap.[11]

    • Ensure the container is in good condition, with no cracks or deterioration.[11]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride".

    • The associated hazards (e.g., "Irritant").[15]

    • The date when waste was first added (accumulation start date).

  • Add Waste to the Container:

    • When adding waste, do so carefully within a fume hood to minimize exposure.

    • Never fill a container more than 90% full, leaving at least one inch of headroom to allow for expansion.[11][14]

    • Keep the container securely capped at all times, except when adding waste.[11]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub. This prevents the spread of material in case of a leak or rupture.[15]

The following diagram illustrates the decision-making process for segregating different types of waste containing 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride.

WasteSegregation start Waste Generated Containing 2-Ethyl-6-methyl-3-hydroxypyridine HCl q_solid Is it unused solid chemical or heavily contaminated solid? start->q_solid q_labware Is it contaminated labware (glassware, plasticware)? q_solid->q_labware No solid_waste Solid Chemical Waste Container q_solid->solid_waste Yes q_solution Is it a dilute aqueous solution? q_labware->q_solution No q_sharps Is the labware sharp (needles, broken glass)? q_labware->q_sharps Yes aqueous_waste Aqueous Chemical Waste Container q_solution->aqueous_waste Yes labware_waste Contaminated Labware/ Debris Waste Container q_sharps->labware_waste No sharps_waste Puncture-Proof Sharps Container q_sharps->sharps_waste Yes

Caption: Waste segregation decision tree for 2-Ethyl-6-methyl-3-hydroxypyridine HCl.

Specific Disposal Procedures
  • Work Area Preparation: Perform all manipulations inside a certified chemical fume hood.

  • Transfer: Carefully transfer the solid 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride from its original container into the designated "Solid Chemical Waste" container. Use a dedicated spatula. Avoid creating dust.

  • Container Rinsing (Empty Original Container): If required by your institution's waste policy, triple-rinse the empty original container with a suitable solvent (e.g., water or ethanol). Collect all rinsate as hazardous waste and place it in the "Aqueous Chemical Waste" container.

  • Final Steps: Securely cap the waste container. Wipe down the spatula and the work surface with a damp cloth; dispose of the cloth in the solid waste container. Remove and dispose of gloves in the same container. Wash hands thoroughly.

  • Gross Decontamination: Remove as much solid residue as possible by scraping it into the "Solid Chemical Waste" container.

  • Rinsing: Rinse the labware (e.g., beakers, flasks, pipette tips) with a small amount of an appropriate solvent. Collect the rinsate in the designated "Aqueous Chemical Waste" container.

  • Final Disposal: Place the rinsed, contaminated items into a container specifically designated for "Contaminated Labware/Debris". This prevents chemical contamination of glassware intended for washing and reuse.

  • Containment: Using a funnel, carefully pour the dilute aqueous waste solution containing 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride into the designated "Aqueous Chemical Waste" container.

  • pH Check: While not explicitly stated for this compound, it is good practice to ensure the pH of the collected aqueous waste is near neutral (pH 6-8) unless otherwise instructed by your institution's Environmental Health & Safety (EHS) office.

  • Storage: Securely cap the container and return it to the secondary containment in the SAA.

Spill and Emergency Procedures

A comprehensive disposal plan must include protocols for accidental releases.

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into the "Solid Chemical Waste" container.

    • Decontaminate the spill area with a suitable solvent and washcloths, disposing of all cleanup materials as hazardous waste.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area thoroughly with plenty of soap and water for at least 15-20 minutes.[12] If irritation occurs or persists, seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

    • Ingestion: Rinse mouth with water. Call a poison control center or doctor for treatment advice.[8]

Regulatory Compliance and Final Disposal

The entire lifecycle of a chemical in the laboratory, including its disposal, is regulated. The procedures in this guide are aligned with the principles of the OSHA Laboratory Standard (29 CFR 1910.1450) and the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][14][16]

Your institution's EHS office is the ultimate authority on waste disposal. They will arrange for the collection of full, properly labeled waste containers. Waste should not be accumulated for more than one year.[15] The EHS office will then manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final step of the process is handled in an environmentally responsible and compliant manner.

References

  • Jubilant Ingrevia Limited. (2024, March 11).
  • TCI Chemicals. (2025, October 14).
  • Fisher Scientific. (2025, December 18).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information.
  • Ohio Environmental Protection Agency.
  • Echemi.
  • Fisher Scientific. (2025, December 22).
  • Central Drug House (P) Ltd.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Occupational Safety and Health Administration. 1910.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. Occupational Safety and Health Administration.
  • Compliancy Group. (2023, September 18).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 128852, 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride.
  • U.S. Occupational Safety and Health Administration.
  • Oregon Occupational Safety and Health Administration.
  • Jubilant Ingrevia. 2-(Hydroxymethyl)
  • Chongqing Chemdad Co., Ltd. 2-ETHYL-6-METHYL-3-HYDROXYPYRIDINE HYDROCHLORIDE.

Sources

Personal protective equipment for handling 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 13258-59-8[1][2][3][4][5]

Executive Safety Summary: The "Cheat Sheet"

(For immediate operational reference)

Parameter Specification
GHS Signal Word WARNING
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5][6] Irrit.), H302 (Harmful if swallowed).[5][7]
Physical State White to off-white crystalline powder (Hygroscopic).[1][2]
Primary Engineering Control Chemical Fume Hood (Certified face velocity: 0.3–0.5 m/s).[5]
Glove Material Nitrile Rubber (Min thickness: 0.11 mm).[5]
Eye Protection Chemical Splash Goggles (Unvented or Indirect Vent) preferred over safety glasses due to fine dust.[5]
Respiratory (Secondary) N95 / P2 particulate respirator (only if handling outside a hood).[5]
Incompatibility Strong oxidizing agents, Bases (releases free base), Moisture (hydrolysis).[5]

Technical Hazard Analysis: The "Why" Behind the Protocol

As researchers, we often treat hydrochloride salts as "standard reagents," but 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride presents specific challenges that threaten both safety and assay reproducibility.[1][2][5]

The Mechanistic Risk:

  • The Hydrochloride Moiety: Upon contact with the moisture in your mucous membranes (eyes, nose, throat) or sweat, the HCl portion hydrolyzes, creating a localized acidic environment (pH < 3).[5] This is the primary driver for H315 and H319 .[5]

  • The Pyridine Ring: Pyridine derivatives are notorious for penetrating the skin and causing systemic irritation.[5] While the salt form reduces volatility compared to the free base, the fine particulate nature allows it to bypass nasal hairs and irritate the deep bronchial tree (H335 ).[5]

  • Hygroscopicity & Static: This compound loves water.[5] It will pull moisture from the air, causing the powder to clump.[5] To prevent this, users often "chip" at the solid, creating flying particulates .[5] Furthermore, dry hydrochloride salts are prone to static charge, causing the powder to "jump" from spatulas, expanding the contamination zone.[5]

The PPE Matrix: A Self-Validating System

Do not view PPE as a uniform; view it as a series of barriers where the failure of one is caught by the next.[5]

A. Hand Protection: Nitrile Integrity[5]
  • Recommendation: 100% Nitrile gloves.[5] Latex is not recommended due to poor chemical resistance against organic nitrogen compounds.[5]

  • The "Double-Glove" Rule: When weighing quantities >1g or preparing stock solutions >100mM.

    • Inner Layer: Standard 4-mil nitrile (inspection layer).[1][2][5]

    • Outer Layer: Long-cuff nitrile (contamination layer).[1][2][5]

  • Validation: Check for "tackiness." If the glove surface becomes sticky or discolored, the pyridine salt has begun to degrade the polymer.[5] Change immediately.

B. Eye Protection: The Dust Seal[5]
  • Standard: Chemical Splash Goggles (Indirect Vent).[5]

  • Why not Safety Glasses? Safety glasses have gaps at the temples.[5] Fine crystalline dust behaves like a fluid in air currents; it flows around the lenses and into the eye.[5]

  • Contact Lenses: Strictly prohibited.[5] If dust gets behind the lens, the acidic hydrolysis occurs directly against the cornea with no tear-washout mechanism.[1][2]

C. Respiratory Protection: The Hierarchy
  • Primary: Hard-ducted Chemical Fume Hood.[1][2][5]

  • Secondary (Emergency/Spill): Full-face respirator with P100 (HEPA) cartridges.[5]

  • Prohibited: Surgical masks.[5] They provide zero protection against chemical vapors or fine particulates.[5]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Static Control
  • Environment: All handling must occur inside the fume hood.

  • Static Neutralization: Place an ionizing bar or use an anti-static gun on the weighing boat and spatula.[5]

    • Why? This prevents the "jumping powder" phenomenon, keeping the chemical contained.[5]

  • Lining: Place a disposable absorbent mat (plastic side down) on the hood surface to capture stray grains.[5]

Phase 2: Weighing (The Critical Step)
  • Tare: Tare the weighing boat inside the hood.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[5] Do not use polystyrene (static prone).[5]

  • The "Draft Shield" Technique: If the hood airflow is disturbing the balance, do not turn off the hood.[5] Instead, place the balance inside a secondary acrylic box with a small opening for your hand.

  • Seal: Close the stock container immediately. Exposure to air degrades the reagent (oxidation/hydration), altering the molecular weight and ruining your molarity calculations.[5]

Phase 3: Solubilization
  • Solvent Choice: Water or Ethanol.[5]

  • Exothermic Check: The dissolution of HCl salts can be slightly exothermic.[5] Add solvent slowly to the powder (not powder to solvent) to prevent splashing.[5]

  • Labeling: Mark the vessel immediately. Clear solutions of this compound look exactly like water.[5]

Emergency Response & Disposal

Spill Cleanup (Dry Powder)
  • Do NOT Dry Sweep: This generates dust.[5]

  • Method: Cover the spill with a paper towel dampened with sodium bicarbonate (5%) solution.[5] This neutralizes the acidity (HCl) and wets the powder for safe removal.[5]

  • Disposal: Place waste in a sealed bag labeled "Hazardous Chemical Waste: Pyridine Derivative."

Waste Disposal
  • Stream: Organic Solvents/Chemical Waste.[5][8]

  • Method: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol) and send for incineration.[5]

  • Drain Disposal: Strictly Prohibited. Pyridine derivatives are toxic to aquatic life and difficult for water treatment plants to degrade.[5]

Visualizing the Safety Workflow

SafetyProtocol Start START: Handling 2-Ethyl-6-methyl-3-hydroxypyridine HCl RiskAssess Risk Assessment: Fine Dust + Acidic Hydrolysis Start->RiskAssess Controls Engineering Controls: Fume Hood ON Anti-Static Gun READY RiskAssess->Controls PPE PPE Donning: Nitrile Gloves (Double) Splash Goggles Lab Coat Controls->PPE Weighing Weighing Protocol: 1. Tare inside hood 2. Use PTFE spatula 3. Close bottle immediately PPE->Weighing Weighing->Controls If static detected Solubilization Solubilization: Add solvent to powder (Watch for mild exotherm) Weighing->Solubilization Waste Disposal: Dissolve in Acetone -> Incineration Stream Solubilization->Waste

Figure 1: Operational workflow for safe handling, emphasizing the hierarchy of controls from risk assessment to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114681, 6-Methyl-2-ethyl-3-hydroxypyridine.[1][2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives classification.[5][9] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.